Pyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLYMMIZJWYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661338 | |
| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953079-94-2 | |
| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of the structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Its unique five-membered heterocyclic structure serves as a valuable building block in the synthesis of novel therapeutics.[1][2] This document delves into the molecular, crystalline, and spectroscopic characteristics of this compound, offering insights into the experimental methodologies employed for its characterization.
Molecular Structure and Stereochemistry
(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral molecule with the chemical formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol .[1][3][4] The core of its structure is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. A carboxylic acid group is substituted at the third carbon atom of this ring. The "(S)" designation denotes the absolute stereochemistry at the chiral center (C3), which is crucial for its application in asymmetric synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]
Below is a two-dimensional representation of the chemical structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride:
Caption: 2D structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride.
Crystalline Structure: An Insight from X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would follow a well-established protocol:
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] A common method is slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent, and the solution would be allowed to evaporate slowly in a dust-free environment.[6]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.[5] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods.[7] The initial structural model is refined to best fit the experimental data.[7]
The following diagram illustrates the general workflow for single-crystal X-ray crystallography:
Caption: Workflow for single-crystal X-ray diffraction.
Expected Crystallographic Data
A successful crystallographic analysis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would yield a wealth of structural information, which can be summarized in a table similar to the one below.
| Parameter | Expected Information |
| Crystal System | Monoclinic or Orthorhombic[1] |
| Space Group | Determined from the symmetry of the diffraction pattern. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C=O, C-O). |
| **Bond Angles (°) ** | Angles between adjacent bonds, revealing the local geometry around each atom. |
| Torsion Angles (°) | Dihedral angles that define the conformation of the pyrrolidine ring. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds and their geometries. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of molecules in various states. For (S)-Pyrrolidine-3-carboxylic acid hydrochloride, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide crucial information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR spectra would provide characteristic signals for (S)-Pyrrolidine-3-carboxylic acid hydrochloride.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the amine proton. The chemical shifts of the pyrrolidine ring protons typically appear in the range of 1.8 to 4.4 ppm.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-185 ppm. The signals for the carbon atoms of the pyrrolidine ring would appear in the upfield region.
-
Sample Preparation: A small amount of (S)-Pyrrolidine-3-carboxylic acid hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[8] For amino acid analysis, hydrolysis in DCl can also be performed.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired using standard pulse sequences for ¹H and ¹³C NMR.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, multiplicities, and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.
The following diagram illustrates the workflow for NMR analysis:
Caption: Workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-Pyrrolidine-3-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, amine, and C-H bonds.
Expected FT-IR Spectral Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |
| N-H (Ammonium) | 3200 - 2800 | Stretching vibration |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |
| C=O (Carboxylic Acid) | 1730 - 1700[1] | Stretching vibration |
| C-N | 1250 - 1020 | Stretching vibration |
| C-O | 1320 - 1210 | Stretching vibration |
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[10]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
This diagram shows the workflow for preparing a KBr pellet for FT-IR analysis:
Caption: Workflow for KBr pellet preparation for FT-IR.
Conclusion
The structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a key chiral building block, can be comprehensively elucidated through a combination of X-ray crystallography and spectroscopic techniques. While a definitive crystal structure is yet to be widely reported, the foundational principles of structural analysis allow for a detailed prediction of its solid-state and solution-state characteristics. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and expand upon the structural understanding of this important molecule, thereby facilitating its application in the rational design of novel pharmaceuticals.
References
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University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
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Wu, G., & Wasylishen, R. E. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry A, 111(4), 549-560. Available at: [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
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Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (Vol. 2, pp. 2.1.1-2.1.18). John Wiley & Sons, Inc. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
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ResearchGate. The XRD patterns of (a) simulated from single crystal X-ray data of... Available at: [Link]
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ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]
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Chen, L., et al. (2022). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 99(11), 3843-3849. Available at: [Link]
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Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
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Protheragen. (S)-pyrrolidine-3-carboxylic acid hydrochloride. Available at: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Stangret, J., & Kaminska, E. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. The Journal of Physical Chemistry B, 117(46), 14389-14400. Available at: [Link]
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Pyrrolidine-3-carboxylic acid hydrochloride synthesis methods
An In-depth Technical Guide to the Synthesis of Pyrrolidine-3-carboxylic Acid Hydrochloride
Abstract
Pyrrolidine-3-carboxylic acid, also known as β-proline, is a non-proteinogenic amino acid that serves as a pivotal chiral building block in modern medicinal chemistry and a powerful catalyst in asymmetric synthesis. Its rigid, five-membered ring structure provides a conformationally constrained scaffold essential for designing molecules with high biological affinity and selectivity. The stereochemistry at the C-3 position is a critical determinant of the pharmacological profile and catalytic efficacy of its derivatives. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, with a focus on stereoselective strategies. We delve into the mechanistic principles, procedural details, and comparative advantages of key approaches, including organocatalytic Michael additions and enantioselective hydrogenations. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and field-proven insights into the practical synthesis of this valuable compound.
Introduction
Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid whose derivatives are integral to a wide array of bioactive molecules and pharmaceuticals, including enzyme inhibitors and receptor agonists.[1] The compound's value is intrinsically linked to its stereochemistry; for instance, the (R)-enantiomer is a crucial component in various therapeutic agents.[2] Consequently, the development of efficient and highly stereoselective synthetic routes is a primary objective in process chemistry and drug discovery.
Historically, syntheses often relied on chiral pool starting materials, such as 4-hydroxy-proline, which, while providing excellent stereocontrol, frequently involve lengthy, multi-step sequences.[1] Modern synthetic chemistry has shifted towards more concise and atom-economical catalytic methods that can establish the desired stereocenter with high fidelity in fewer steps. This guide will explore these cutting-edge techniques alongside classical approaches, providing a holistic view of the synthetic landscape.
Chapter 1: Modern Stereoselective Synthesis Strategies
The direct and efficient creation of the chiral center at the C-3 position is the principal challenge in synthesizing enantiomerically pure pyrrolidine-3-carboxylic acid. Asymmetric catalysis offers the most powerful solutions to this problem.
Organocatalytic Asymmetric Michael Addition
One of the most elegant and efficient modern strategies is the use of small organic molecules as catalysts to facilitate enantioselective carbon-carbon bond formation. The Michael addition, in particular, has proven highly effective for constructing the pyrrolidine core.
Causality and Mechanistic Principle: This approach leverages the power of enamine catalysis. A chiral secondary amine catalyst, often a derivative of proline itself, reacts with a ketone or aldehyde to form a nucleophilic chiral enamine.[3] This enamine then attacks a Michael acceptor, such as a nitroalkene or an α,β-unsaturated ester, in a highly face-selective manner, directed by the chiral environment of the catalyst. Subsequent intramolecular cyclization and reduction steps yield the desired pyrrolidine ring with high enantiomeric excess (ee). This method is celebrated for its operational simplicity, mild reaction conditions, and avoidance of heavy metal catalysts.
A prominent variant involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which can produce highly functionalized pyrrolidine precursors in just two steps with excellent stereocontrol.[1][4][5]
General Experimental Workflow:
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A Senior Application Scientist's Guide to the Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Hydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-3-carboxylic acid, a constrained β-amino acid, represents a "privileged scaffold" in modern medicinal chemistry. Its enantiomerically pure forms are integral to the structure of numerous pharmaceuticals, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and Hepatitis C virus (HCV) NS3/4A serine protease.[1] The rigid pyrrolidine ring allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[1][2] This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of its hydrochloride salt, designed to be a robust resource for professionals in chemical and pharmaceutical development. We will dissect and compare the leading methodologies—asymmetric catalysis, chiral pool synthesis, and biocatalysis—moving beyond mere procedural lists to explain the underlying principles and causalities that govern catalyst selection and reaction outcomes. This document is structured to serve as both a strategic overview and a practical handbook, complete with detailed protocols and comparative data to inform laboratory-scale synthesis and process development.
Strategic Pillars of Synthesis: A Retrosynthetic Overview
The synthesis of a chiral molecule is not merely a linear sequence of reactions but a strategic exercise in controlling stereochemistry. For pyrrolidine-3-carboxylic acid, the primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. A high-level retrosynthetic analysis reveals three dominant and field-proven strategic pillars for achieving this.
Caption: Core retrosynthetic strategies for accessing enantiopure pyrrolidine-3-carboxylic acid.
Each of these pillars offers distinct advantages regarding scalability, cost, and access to specific enantiomers, which we will now explore in detail.
Pillar I: Asymmetric Catalysis - Building Chirality from Achiral Precursors
Asymmetric catalysis is arguably the most elegant and atom-economical approach, creating the desired stereocenter from prochiral starting materials using a substoichiometric amount of a chiral catalyst.
Organocatalysis: The Power of Small Chiral Molecules
The rise of organocatalysis has provided powerful metal-free methods for constructing chiral frameworks.[3] For the pyrrolidine core, the asymmetric Michael addition has proven particularly effective.[4][5][6][7]
Causality of the Method: This strategy hinges on the reaction of a Michael acceptor, such as a 4-oxo-2-enoate, with a nucleophile like a nitroalkane. A chiral secondary amine catalyst, often a derivative of proline itself, reversibly forms a chiral iminium ion with the enoate.[8] This activation lowers the LUMO of the acceptor and provides a sterically defined environment. The nucleophile then attacks from the less hindered face, establishing the stereocenter with high enantioselectivity. Subsequent reductive amination of the resulting adduct yields the substituted pyrrolidine ring.[5]
A notable example is the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[4][5][6] This method allows for the concise, two-step synthesis of derivatives like 5-methylpyrrolidine-3-carboxylic acid with excellent enantiomeric excess (up to 97% ee).[5][6]
Metal-Catalyzed [3+2] Cycloaddition: Convergent and Stereodiverse
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and convergent method for assembling the pyrrolidine scaffold.[9][10] This reaction can create up to four stereocenters in a single, atom-economical step.[10]
Causality of the Method: An azomethine ylide is a 1,3-dipole that can be generated in situ from the condensation of an α-amino acid ester (like glycine methyl ester) with an aldehyde.[10][11] In the presence of a chiral metal-ligand complex (e.g., Ag(I) or Cu(I) with a chiral phosphine ligand), the metal coordinates to the dipole.[10][12] This coordination dictates the facial selectivity of the subsequent cycloaddition with an electron-deficient alkene, leading to a highly enantioenriched pyrrolidine product. The versatility of this method allows for access to a wide diversity of substitution patterns by simply changing the aldehyde, amino acid, or dipolarophile components.[9]
Pillar II: Chiral Pool Synthesis - Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach circumvents the need to create the key stereocenter, instead focusing on the chemical manipulation of an existing chiral template.
Causality of the Method: For pyrrolidine-3-carboxylic acid, common starting materials include L-aspartic acid and (S)-pyroglutamic acid.[13][14] The synthesis from L-aspartic acid, for instance, involves a sequence of protection, reduction, and cyclization steps. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.
A representative workflow from (R)-pyrrolidine-3-carboxylic acid itself (which can be sourced) involves N-protection (e.g., with a Boc group), followed by functionalization of the carboxylic acid via amide coupling or esterification.[13] While reliable, this strategy's primary limitation is that it typically provides access to only one enantiomer of the final product, dictated by the chirality of the starting material.
Pillar III: Biocatalysis and Enzymatic Methods - The Green Chemistry Approach
Biocatalysis offers the advantages of mild reaction conditions, exceptional selectivity, and a reduced environmental footprint. Two main biocatalytic strategies are prominent: enzymatic resolution and direct C-H amination.
Enzymatic Kinetic Resolution
This classic chemo-enzymatic method involves the resolution of a racemic mixture.
Causality of the Method: A racemic ester of pyrrolidine-3-carboxylic acid is subjected to hydrolysis by an enzyme, typically a lipase or protease.[15][16] The enzyme's chiral active site selectively accommodates and hydrolyzes only one of the two enantiomers at a significantly faster rate. For example, lipase M from Mucor javanicus has shown promise in resolving N-Cbz protected esters.[15] The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted, enantioenriched ester from the newly formed, enantioenriched carboxylic acid.[15] The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.
Directed Evolution and Direct C-H Amination
A frontier strategy involves using engineered enzymes to perform reactions not found in nature.
Causality of the Method: Researchers have successfully applied directed evolution to cytochrome P450 enzymes to create novel "pyrrolidine synthases".[17][18] These engineered biocatalysts can catalyze the intramolecular C-H amination of an alkyl azide precursor. The enzyme's active site precisely positions the substrate to facilitate the insertion of the generated nitrene into a specific C-H bond, forming the pyrrolidine ring with high enantioselectivity (up to 91:9 er).[17] This cutting-edge approach represents a highly efficient and atom-economical route, constructing the chiral heterocycle in a single step from a linear precursor.[17][18]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on project goals, including scale, cost, required enantiopurity, and available expertise.
| Strategy | Key Reaction Type | Typical Catalyst / Reagent | Advantages | Potential Challenges |
| Organocatalysis | Asymmetric Michael Addition | Chiral secondary amines (e.g., proline derivatives) | Metal-free, operationally simple, high ee.[3][5] | Catalyst loading can be high; optimization required for each substrate. |
| Metal Catalysis | [3+2] Cycloaddition | Chiral Ligand + Ag(I), Cu(I) | High atom economy, convergent, stereodiverse.[9][10] | Cost of precious metals and ligands; sensitivity to air/moisture. |
| Chiral Pool | Functional Group Interconversion | L-Aspartic Acid, Pyroglutamic Acid | Reliable, well-established routes, high enantiopurity.[13][14] | Limited to the chirality of the starting material; often longer synthetic sequences. |
| Enzymatic Resolution | Selective Hydrolysis | Lipases, Proteases | Mild conditions, high selectivity, green chemistry.[15][16] | Maximum 50% theoretical yield; requires efficient separation of products. |
| Biocatalysis | C-H Amination | Engineered Cytochrome P450s | High atom economy, step-efficient, cutting-edge.[17][18] | Requires specialized expertise in molecular biology and biocatalysis; enzyme availability. |
Detailed Experimental Protocols
The following protocols are representative examples based on established literature. They are intended for professional chemists and require appropriate laboratory safety precautions.
Protocol 1: Organocatalytic Synthesis of a Pyrrolidine Precursor via Michael Addition[5][6]
This two-step sequence first establishes the chiral center via Michael addition, followed by reductive cyclization.
Caption: Workflow for the organocatalytic synthesis of a key pyrrolidine intermediate.
Step 1: Asymmetric Michael Addition
-
To a stirred solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in toluene (0.4 M), add the chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.2 eq).
-
Add the nitroalkane (e.g., nitromethane, 5.0 eq) to the mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC or LC-MS for the consumption of the starting enoate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.
Step 2: Reductive Cyclization and Ester Hydrolysis
-
Dissolve the purified Michael adduct (1.0 eq) in methanol.
-
Add Raney Nickel (Ra-Ni, ~50% w/w) to the solution under an inert atmosphere.
-
Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (e.g., 50 psi) at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate to yield the crude pyrrolidine-3-carboxylic acid ester.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the purified, enantioenriched pyrrolidine-3-carboxylic acid (or its ester, which will be hydrolyzed in situ) in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The addition of an ethereal HCl solution often results in a cleaner precipitation.
-
Stir the resulting slurry in the cold for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Dry the product under high vacuum to afford the final pyrrolidine-3-carboxylic acid hydrochloride as a stable, crystalline solid.
Characterization and Enantiomeric Purity Assessment
A self-validating protocol requires rigorous analytical confirmation.
-
Structural Confirmation: The chemical structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct constitution and connectivity.
-
Enantiomeric Excess (ee) Determination: This is the most critical quality control parameter. The ee is determined using a dedicated chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method. The pyrrolidine derivative (often after N-protection with a chromophore-bearing group like Boc or Cbz) is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas.[2]
-
Chiral Gas Chromatography (GC): Suitable for more volatile derivatives, often after conversion to a methyl or ethyl ester.[15]
-
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a well-developed field with a diverse array of robust and reliable strategies. While traditional methods like chiral pool synthesis and organocatalytic Michael additions remain workhorses in both academic and industrial settings, the future lies in enhancing efficiency and sustainability. The continued development of novel, highly active metal and organocatalysts will aim to reduce catalyst loadings and reaction times. However, the most significant advances are expected from the field of biocatalysis. The use of engineered enzymes for direct C-H functionalization represents a paradigm shift, offering the potential for single-step, highly selective syntheses under environmentally benign aqueous conditions. As these biocatalytic tools become more accessible, they will undoubtedly play an increasingly critical role in the large-scale, economical production of this vital pharmaceutical building block.
References
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- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (NIH)
- Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine deriv
- A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective C
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). (eScholarship.org)
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (Organic & Biomolecular Chemistry, RSC Publishing)
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (Bentham Science Publishers)
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
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- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
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- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (White Rose Research Online)
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- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (PubMed Central)
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Introduction: The Strategic Value of a Constrained β-Amino Acid
An In-depth Technical Guide to Pyrrolidine-3-carboxylic acid Hydrochloride for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, conferring a unique combination of structural rigidity, aqueous solubility, and stereochemical complexity to bioactive molecules.[1] Pyrrolidine-3-carboxylic acid, a constrained analog of γ-aminobutyric acid (GABA) and a structural isomer of proline, stands out as a particularly valuable chiral building block. In its hydrochloride salt form, it offers enhanced stability and handling characteristics, making it a cornerstone synthon for researchers in drug discovery and development.
This guide provides a senior application scientist's perspective on this compound, moving beyond simple catalog data to explain the causality behind its application. We will explore its fundamental properties, key synthetic transformations, and its pivotal role in constructing high-value therapeutic agents, grounded in authoritative references and field-proven insights.
Compound Identification: Navigating Isomers and Salts
A frequent point of confusion for researchers is the correct identification of the specific form of Pyrrolidine-3-carboxylic acid. The compound exists as a racemate, as individual enantiomers, and in both free base and salt forms, each with a distinct CAS number. Precise identification is critical for experimental reproducibility and regulatory compliance.
| Compound Name | Synonyms | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | β-Proline hydrochloride | Racemic | 953079-94-2 | C₅H₁₀ClNO₂ | 151.59 |
| (R)-Pyrrolidine-3-carboxylic acid hydrochloride | (3R)-β-Proline hydrochloride | R-enantiomer | 1202245-51-9 | C₅H₁₀ClNO₂ | 151.59 |
| (S)-Pyrrolidine-3-carboxylic acid hydrochloride | (S)-β-Proline hydrochloride | S-enantiomer | 1124369-40-9 | C₅H₁₀ClNO₂ | 151.59 |
| Pyrrolidine-3-carboxylic acid | Racemic | 59378-87-9 | C₅H₉NO₂ | 115.13 | |
| (S)-(+)-Pyrrolidine-3-carboxylic acid | (S)-beta-Proline | S-enantiomer | 72580-53-1 | C₅H₉NO₂ | 115.13 |
Data sourced from multiple chemical suppliers and databases.[2][3]
Physicochemical Properties and Safety Profile
Understanding the physical characteristics and hazards of the hydrochloride salt is fundamental to its effective use in the laboratory. The hydrochloride form is generally a stable, crystalline solid with improved shelf-life and handling properties compared to the free base.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | |
| Melting Point | 187-190 °C (lit.) | |
| Molecular Formula | C₅H₁₀ClNO₂ | |
| Molecular Weight | 151.59 g/mol | |
| Storage Temperature | 2-8°C | |
| Flash Point | >110 °C (>230 °F) - closed cup |
Safety and Handling Insights:
This compound is classified as causing serious eye damage (H318) and may also cause skin and respiratory irritation (H315, H335).[3]
-
Trustworthiness through Self-Validation: The GHS H318 "Causes serious eye damage" classification dictates a mandatory and non-negotiable experimental practice. Always wear appropriate eye protection, such as safety goggles or a face shield. The causality is direct: exposure of eye tissue to the fine powder or solutions can lead to irreversible damage.
-
Experimental Choice: When handling the powder, work in a well-ventilated fume hood or use a powder enclosure to prevent inhalation. The choice to use enhanced ventilation is a direct mitigation of the H335 "May cause respiratory irritation" risk.
Synthesis Methodologies: The Path to Chirality
The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is a key challenge, often addressed through asymmetric synthesis. One of the most powerful and elegant methods is the organocatalytic asymmetric Michael addition. This approach builds the core scaffold with high stereocontrol from simple acyclic precursors.
The general workflow involves the conjugate addition of a nitroalkane to a specialized enoate, catalyzed by a chiral amine (e.g., a cinchona alkaloid derivative). The resulting adduct can then be cyclized to form the pyrrolidine ring.
Caption: Mechanism of Action of Pyrrolidine-based DPP-4 Inhibitors.
Key Experimental Protocols
The following protocols are representative of common manipulations performed with pyrrolidine-3-carboxylic acid in a drug discovery context.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
Expertise & Experience: The secondary amine of the pyrrolidine ring is a nucleophilic site that will interfere with subsequent reactions, such as amide couplings at the carboxylic acid. Therefore, it must be "protected." The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group ideal for this purpose. It is stable to a wide range of reaction conditions but can be removed cleanly with acid when desired. [2][4] Methodology:
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide. The base is crucial to deprotonate the carboxylic acid and neutralize the amine hydrochloride, facilitating the reaction.
-
Reagent Addition: To the stirred solution at room temperature (20-25°C), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise. An excess of Boc₂O ensures complete reaction.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 1.5-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, extracting, and spotting against the starting material.
-
Workup - Phase Separation: Dilute the reaction mixture with diethyl ether. The desired N-Boc protected product, being an anionic carboxylate at this high pH, will remain in the aqueous phase. Wash the organic phase with 1N NaOH to back-extract any product that may have partitioned. Combine the aqueous phases.
-
Workup - Acidification & Extraction: Cool the combined aqueous phase in an ice bath and carefully acidify to pH 2-3 with 3N HCl. The product will now be protonated and soluble in organic solvents. Extract the product into diethyl ether (3x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product as a solid or oil. [2]
Protocol 2: Amide Coupling via EDC/HOBt
Expertise & Experience: Converting the carboxylic acid to an amide is a fundamental bond-forming reaction in drug synthesis. Carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the intermediate as an activated ester, which is more stable, less prone to racemization, and reacts cleanly with the desired amine.
Methodology:
-
Setup: To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HOBt (1.1 eq) and EDC hydrochloride (1.1 eq).
-
Activation: Stir the mixture at 0°C (ice bath) for 30 minutes. This allows for the formation of the HOBt-activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted acid and HOBt, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic chiral building block that enables the efficient and stereocontrolled synthesis of complex molecular architectures. Its utility is rooted in the predictable reactivity of its functional groups and the conformational constraint imposed by its cyclic structure. For scientists and researchers in drug development, a thorough understanding of its properties, synthetic manipulation, and mechanistic roles—as exemplified by its application in DPP-4 inhibitors—is essential for leveraging its full potential in the creation of novel therapeutics.
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Physical and chemical properties of Pyrrolidine-3-carboxylic acid hydrochloride
An In-depth Technical Guide to Pyrrolidine-3-carboxylic acid hydrochloride for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the exploration of unique chemical space. This compound, a cyclic β-amino acid, represents a cornerstone building block in this endeavor. Unlike its α-amino acid counterpart, proline, the separation of the amine and carboxylic acid functionalities by an additional carbon atom imparts distinct conformational properties and vectoral trajectories for substituent placement. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and practical aspects of this versatile scaffold, moving beyond simple data recitation to explain the underlying principles that govern its utility. Its application is particularly prominent in the synthesis of chiral drugs, where the inherent stereochemistry of the pyrrolidine ring serves as a critical design element for achieving target specificity and potency.[1][2]
Section 1: Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and formulation. This compound is typically a white to off-white solid, whose characteristics are essential for planning reactions, purification, and storage.[3]
The observed variability in melting points reported across different suppliers (e.g., 33-38°C vs. 187-190°C) is noteworthy.[3][4] This discrepancy can often be attributed to the presence of different crystalline forms (polymorphism), residual solvent, or the hygroscopic nature of the hydrochloride salt. Researchers should, therefore, consider the reported melting point as a purity indicator relative to a specific batch or supplier rather than an absolute constant. The recommended storage condition of 2-8°C under an inert atmosphere underscores the need to mitigate potential degradation from moisture and air.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂ | [3][6] |
| Molecular Weight | 151.59 g/mol | [3][5][6] |
| IUPAC Name | pyrrolidine-3-carboxylic acid;hydrochloride | [6][7] |
| Synonyms | β-Proline hydrochloride | [4][8] |
| CAS Number | 953079-94-2 (racemic) | [4][8][9] |
| 1124369-40-9 ((S)-enantiomer) | [10][11] | |
| 1202245-51-9 ((R)-enantiomer) | [6][12] | |
| Appearance | White powder or solid | [3][4] |
| Melting Point | 33-38 °C or 187-190 °C (lit.) | [3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4][5][13] |
Section 2: Spectroscopic and Analytical Characterization
Confirming the identity, purity, and structure of the starting material is a non-negotiable step in any synthetic workflow. The protocols described below represent a self-validating system for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. For this molecule, both ¹H and ¹³C NMR are essential.
-
¹H NMR Insights: The proton spectrum will reveal the connectivity of the pyrrolidine ring. Key expected signals include multiplets for the diastereotopic protons on the ring carbons (C2, C4, C5), a distinct multiplet for the methine proton at the C3 position, and broad, exchangeable signals for the N-H protons of the ammonium salt and the O-H proton of the carboxylic acid. The integration of these signals should correspond to the number of protons at each position.
-
¹³C NMR Insights: The carbon spectrum will show five distinct signals corresponding to the carbons of the pyrrolidine ring and the carboxyl group. The carbonyl carbon (C=O) will be the most downfield signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H and O-H protons, causing their signals to disappear, which can aid in peak assignment.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ (if applicable) and quaternary carbons.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Causality of Absorption Bands: The spectrum is dominated by features of the carboxylic acid and the secondary ammonium salt. A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer and the N-H stretches of the ammonium salt. A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[14]
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small, representative sample of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample by subtracting atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio, confirming the molecular weight of the compound.
-
Expected Ionization: Using Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (Pyrrolidine-3-carboxylic acid). The expected m/z would be approximately 116.07, corresponding to the molecular weight of the free base (115.13 g/mol ) plus a proton.[7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the m/z value of the most abundant ion and confirm that it matches the expected [M+H]⁺ for the free base.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The hydrochloride salt form protects the amine, allowing for selective reactions at the carboxylic acid. Conversely, neutralization with a base liberates the secondary amine for nucleophilic reactions.
Caption: Scaffold diversification for drug discovery.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to safety protocols is paramount. This compound is classified as an irritant.
GHS Hazard Information: [6]* H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [15][16]2. Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16]3. Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C. [4][5]It should be stored away from strong oxidizing agents, acids, and bases. [15]4. Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. [17][18]
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An In-Depth Technical Guide to Pyrrolidine-3-carboxylic acid hydrochloride: A Core Scaffold in Modern Drug Discovery
Abstract
Pyrrolidine-3-carboxylic acid hydrochloride, a heterocyclic compound also known as β-Proline hydrochloride, has emerged as a cornerstone chiral building block for researchers and scientists in medicinal chemistry and drug development.[1][2] Its intrinsic stereochemistry, coupled with a conformationally constrained pyrrolidine ring, provides a versatile scaffold for designing potent and selective therapeutic agents.[3][4] This guide offers a comprehensive technical overview of its physicochemical properties, stereoselective synthesis strategies, critical applications in drug discovery, and essential safety protocols, providing professionals with the foundational knowledge required to effectively leverage this compound in their research endeavors.
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of contemporary drug discovery, the emphasis on three-dimensional molecular architecture is paramount for achieving target specificity and optimizing pharmacological profiles. Pyrrolidine-3-carboxylic acid, as a proline derivative, is a quintessential example of a "chiral pool" starting material—an enantiomerically pure compound from nature used to construct complex target molecules.[5][6] Its hydrochloride salt form is frequently used to improve the compound's stability and handling characteristics in a laboratory setting.
The significance of the pyrrolidine scaffold lies in its ability to impart conformational rigidity to a molecule, a desirable trait for enhancing binding affinity to biological targets like enzymes and receptors.[3][4] The stereocenter at the C3 position is of critical importance, as different enantiomers of a final drug compound can exhibit dramatically different biological activities and safety profiles.[4] Consequently, understanding the properties and synthetic utility of this compound is fundamental for its application in developing novel therapeutics for a range of diseases, including metabolic disorders, viral infections, and central nervous system conditions.[2][3]
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of its successful application. This compound is a white, solid powder that serves as a key intermediate in organic synthesis.[7]
Key Identifiers and Characteristics
The quantitative data for this compound are summarized below. It is crucial for researchers to distinguish between the racemic mixture and its specific stereoisomers, as they possess distinct CAS Registry Numbers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂ | [7][8][9] |
| Molecular Weight | 151.59 g/mol | [7][8][10] |
| IUPAC Name | Pyrrolidine-3-carboxylic acid;hydrochloride | [9] |
| Common Synonyms | β-Proline hydrochloride | [1] |
| Appearance | White solid/powder | [7] |
| Melting Point | 33-38 °C | [7] |
| Storage Temperature | 2-8°C (Refrigerated) | [7] |
| CAS Number (Racemic) | 953079-94-2 | [1][10][11] |
| CAS Number (R-enantiomer) | 1202245-51-9 | [9] |
| CAS Number (S-enantiomer) | 1124369-40-9 | [12] |
Synthesis and Stereochemical Control
The synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity is a subject of significant research, as stereochemical integrity is essential for biological activity.[2][5] Modern synthetic methods have moved beyond classical resolution to more elegant and atom-economical asymmetric strategies.
One of the most effective approaches is the organocatalytic asymmetric Michael addition.[13][14][15] This methodology allows for the direct creation of the chiral center with high enantioselectivity. The causality behind this choice is the ability of chiral organocatalysts to create a specific three-dimensional environment around the reactants, favoring the formation of one enantiomer over the other. This avoids the need for late-stage separation of isomers, which is often inefficient.
The general workflow for such a synthesis is visualized below.
Caption: Asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives.
Applications in Medicinal Chemistry and Drug Development
The rigid pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5]
Case Study: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
A prominent application of pyrrolidine derivatives is in the development of DPP-IV inhibitors, a class of oral medications for treating type 2 diabetes.[3][5] DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[3]
-
Mechanism of Action: By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, leading to improved glycemic control.
-
Structural Role: The pyrrolidine ring provides the necessary stereochemistry and conformational constraint to fit snugly into the active site of the DPP-IV enzyme, leading to potent and selective inhibition.[3] The carboxylic acid functional group serves as a critical handle for further chemical modification to optimize the drug's pharmacokinetic properties.
The logical flow from the core scaffold to a therapeutic application is illustrated in the following diagram.
Caption: Role of a core scaffold in the drug discovery process.
Other Therapeutic Areas
Beyond diabetes, the pyrrolidine scaffold is integral to the development of:
-
Factor XIa Inhibitors: As novel anticoagulants with a potentially lower risk of bleeding.[3]
-
GPR120 Agonists: Targeting metabolic disorders.[3]
-
Antiviral and CNS Agents: The scaffold's versatility allows for its incorporation into a wide array of neurologically active and antiviral compounds.[2]
Experimental Protocol: Synthesis of a Pyrrolidine Precursor
This section provides a representative, self-validating protocol for the synthesis of a key precursor to 5-substituted pyrrolidine-3-carboxylic acids, based on established organocatalytic methods.[14][15]
Objective: To perform an enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral primary amine thiourea catalyst.
Materials:
-
4-Oxo-2-enoate (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
Chiral thiourea catalyst (0.1 mmol, 10 mol%)
-
Toluene, anhydrous (5 mL)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Reactor Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.1 mmol).
-
Rationale: The catalyst must be protected from atmospheric moisture which can deactivate it. An inert atmosphere is crucial for reproducibility.
-
-
Reagent Addition: Under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Initiation of Reaction: Add the nitroalkane (1.2 mmol) to the solution dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting enoate is consumed.
-
Self-Validation: Comparing the reaction mixture spot to the starting material spots on the TLC plate provides a direct, real-time measure of reaction completion.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from the catalyst and any unreacted starting materials or byproducts, ensuring high purity of the intermediate.
-
-
Characterization: Collect the product-containing fractions and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Trustworthiness: The final analytical characterization validates the identity, purity, and stereochemical outcome of the synthesis, confirming the protocol's success.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing serious eye damage (H318), skin irritation (H315), and may cause respiratory irritation (H335).[9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[17][19] Recommended storage is at 2-8°C.[7]
-
First Aid Measures:
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its value is derived from its chiral nature, conformational rigidity, and versatile functional groups. From DPP-IV inhibitors to novel CNS agents, the applications of this scaffold are extensive and continue to grow. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to harness its full potential in the design and creation of the next generation of innovative therapeutics.
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PubChem. (n.d.). (3R)-pyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
CORE. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Pyrrolidine-3-carboxylic acid hydrochloride
Abstract
Pyrrolidine-3-carboxylic acid hydrochloride, a non-proteinogenic amino acid analog of proline, serves as a critical building block in medicinal chemistry and organic synthesis. Its structural rigidity and chemical functionality make it a valuable scaffold for designing enzyme inhibitors, peptide mimetics, and complex molecular architectures. A thorough understanding of its structure is paramount, and this is definitively achieved through the integrated application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer a cohesive interpretation of the spectral data, thereby presenting a self-validating structural elucidation of this important molecule.
Introduction: The Significance of β-Proline Hydrochloride
Pyrrolidine-3-carboxylic acid, also known as β-proline, is a structural isomer of the proteinogenic amino acid proline. Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor in synthetic applications.[1] Unlike proline, where the carboxylic acid is at the 2-position, the 3-position of the functional group in β-proline offers a different spatial arrangement and conformational bias, which is of significant interest in the development of novel therapeutics and catalysts.[1]
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive and authoritative structural profile of this compound.
Molecular Structure
The structure consists of a five-membered pyrrolidine ring, a carboxylic acid group at the C3 position, and a hydrochloride salt formed with the secondary amine.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete picture of atomic connectivity can be assembled.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: In the hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium ion. This significantly influences the electronic environment of the neighboring protons (at C2 and C5), causing them to be deshielded and appear at a higher chemical shift (further downfield) compared to a neutral pyrrolidine ring.[2][3] The choice of solvent is critical; Deuterium oxide (D₂O) is often used for its ability to dissolve the polar salt. However, the acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with deuterium and become invisible in the spectrum.
Interpretation of ¹H NMR Spectrum (D₂O, 400 MHz): The protonated nature of the ring leads to a complex, diastereotopic environment for the methylene protons, often resulting in overlapping multiplets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.8 | Multiplet | 3H | H2 (axial/equatorial), H5 (axial) | Protons adjacent to the electron-withdrawing N⁺H₂ group are highly deshielded. |
| ~3.4 - 3.5 | Multiplet | 2H | H5 (equatorial), H3 | H5 proton deshielded by N⁺H₂. H3 is deshielded by the adjacent carboxylic acid group. |
| ~2.3 - 2.5 | Multiplet | 2H | H4 (axial/equatorial) | Protons at the C4 position are the most upfield, being furthest from the electron-withdrawing groups. |
Table 1: ¹H NMR Data for this compound.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Causality: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (~170-185 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4][5] The carbons adjacent to the protonated nitrogen (C2, C5) are also shifted downfield relative to other aliphatic carbons.
Interpretation of ¹³C NMR Spectrum (D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.5 | C=O | Carbonyl carbon of the carboxylic acid, characteristically downfield. |
| ~53.0 | C5 | Carbon adjacent to the protonated nitrogen. |
| ~48.5 | C2 | Carbon adjacent to the protonated nitrogen. |
| ~41.0 | C3 | Methine carbon bearing the carboxylic acid group. |
| ~30.0 | C4 | Aliphatic carbon furthest from heteroatoms. |
Table 2: ¹³C NMR Data for this compound.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field spectrometer (≥400 MHz for ¹H) is crucial for resolving the complex multiplets of the pyrrolidine ring.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean vial. Transfer the solution to a 5 mm NMR tube.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring stability. The field homogeneity is then optimized through a process called "shimming."
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[7]
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to obtain a clear spectrum.[6]
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced relative to an internal standard or the residual solvent peak.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly confirming the presence of key functional groups.
Expertise & Causality: For this molecule, we expect to see characteristic absorptions for the carboxylic acid, the secondary ammonium salt, and the aliphatic C-H bonds. The carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding and often overlaps with the C-H stretching region.[9] The N⁺H₂ stretch of the ammonium salt also appears in this region as a broad band. The carbonyl (C=O) stretch is a strong, sharp indicator for the carboxylic acid.
Interpretation of IR Spectrum (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 2500 | Broad, Strong | O-H and N⁺H₂ stretch | Overlapping, hydrogen-bonded stretches from the carboxylic acid and ammonium groups.[9] |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the CH₂ and CH groups in the pyrrolidine ring. |
| ~1710 | Strong, Sharp | C=O stretch | Carbonyl stretch of the carboxylic acid functional group. |
| ~1600 | Medium | N-H bend | Bending vibration of the secondary ammonium group. |
| ~1210 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
Table 3: Characteristic IR Absorption Bands.
Experimental Protocol: KBr Pellet Method
-
Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove all moisture, as water shows strong IR absorption.[10][11]
-
Mixing: Grind 1-2 mg of the sample to a fine powder in an agate mortar. Add ~100-150 mg of the dry KBr and mix gently but thoroughly to ensure the sample is homogeneously dispersed.[12][13]
-
Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes. This fuses the KBr into a transparent or translucent disc.[10][14]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty chamber should be run first.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Electrospray Ionization (ESI) is the method of choice for a polar, pre-charged molecule like an amino acid hydrochloride.[15][16] It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear determination of the molecular weight. In positive ion mode, we expect to see the cation of the molecule, which corresponds to the protonated free base [C₅H₉NO₂ + H]⁺. The molecular weight of the hydrochloride salt is 151.59 g/mol , and the free base is 115.13 g/mol .
Interpretation of ESI-MS Spectrum:
-
Molecular Ion: A prominent peak is expected at a mass-to-charge ratio (m/z) of 116.07, corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation: While ESI is soft, some in-source fragmentation can occur. The most likely fragmentation pathways involve the loss of small, stable neutral molecules.[17]
-
Loss of H₂O (m/z 98.06): Dehydration from the carboxylic acid group.
-
Loss of CO₂ (m/z 72.08): Decarboxylation is a common fragmentation for carboxylic acids.[18][19]
-
Ring Opening: α-cleavage next to the nitrogen is a characteristic fragmentation pathway for cyclic amines, leading to the formation of an iminium ion.[20][21][22]
-
Caption: Plausible fragmentation pathways in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.
-
Infusion: The sample solution is introduced into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, and the resulting gas-phase ions are directed into the mass analyzer.[23]
-
Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance, generating the mass spectrum.
Conclusion: A Cohesive Structural Verification
The integration of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound.
-
MS confirms the molecular mass of the core structure (m/z 116.07 for [M+H]⁺).
-
IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O at ~1710 cm⁻¹), an ammonium salt (broad N⁺H₂), and an aliphatic ring (C-H stretches).
-
¹³C NMR verifies the carbon skeleton, showing five distinct carbon signals, including the characteristic downfield carbonyl (~175.5 ppm).
-
¹H NMR maps the proton environment, confirming the connectivity of the pyrrolidine ring through characteristic chemical shifts and coupling patterns consistent with the structure.
This multi-faceted spectroscopic approach represents a self-validating system, where each technique corroborates the findings of the others, ensuring the highest degree of confidence in the compound's identity and purity for researchers and drug development professionals.
References
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JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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Borg-Camilleri, T., & Hardy, J. (2010). Guide to Spectroscopic Identification of Organic Compounds. CRC Press. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
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JoVE. (n.d.). Mass Spectrometry of Amines. Retrieved from [Link]
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Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation?. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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VCH. (1997). Spectra Interpretation of Organic Compounds. ACS Publications. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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PubChem. (n.d.). Pyrrolidine. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine. Wiley. Retrieved from [Link]
-
ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Wiley. (n.d.). IR - Sadtler Amino Acids & Peptides. Spectral Databases. Retrieved from [Link]
-
ACS Publications. (1954). Infrared Absorption Spectra of Some Amino Acids and their Complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
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-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
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Navigating the Labyrinth: A Technical Guide to Sourcing Pyrrolidine-3-carboxylic Acid Hydrochloride for Drug Discovery
For the discerning researcher, scientist, and drug development professional, the procurement of starting materials is a critical, yet often underestimated, step in the path to innovation. The quality and reliability of a single chemical entity can profoundly impact experimental outcomes, timelines, and the ultimate success of a research program. This guide provides an in-depth technical analysis of the commercial landscape for Pyrrolidine-3-carboxylic acid hydrochloride, a versatile chiral building block pivotal in the synthesis of a multitude of pharmacologically active compounds.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic drugs.[1][2] Pyrrolidine-3-carboxylic acid, in particular, serves as a crucial starting material for a range of therapeutics, including antiviral agents, central nervous system modulators, and oncology drugs.[3] Its hydrochloride salt is often favored for its enhanced stability and solubility.[4] Given its significance, the ability to source high-purity, well-characterized this compound is paramount.
The Criticality of Supplier Qualification: Beyond the Catalog Listing
A simple search for "this compound" will yield a plethora of suppliers. However, for the serious researcher, the selection process must extend far beyond price and availability. The following sections detail the essential technical considerations for qualifying a potential supplier.
Purity and Stereochemical Integrity: A Non-Negotiable Criterion
Pyrrolidine-3-carboxylic acid exists as a racemate and as individual enantiomers, (S)- and (R)-. The specific stereoisomer required is dictated by the stereochemistry of the target molecule. It is crucial to select a supplier that can not only provide the desired enantiomer but also guarantee its enantiomeric excess (e.e.).
For applications in asymmetric synthesis, a high e.e. is critical to ensure the stereochemical purity of the final compound.[4] Suppliers should provide a Certificate of Analysis (CoA) that clearly states the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the enantiomeric excess, often measured by chiral HPLC. While some suppliers may offer a standard purity of 95% or higher, for sensitive applications, it is advisable to seek out suppliers offering purities of 98% or greater.[5][6][7]
Analytical Documentation: The Foundation of Trust
A reputable supplier will readily provide comprehensive analytical documentation. This includes:
-
Certificate of Analysis (CoA): This document should detail the lot-specific purity, identity confirmation (e.g., by ¹H NMR and/or Mass Spectrometry), and any relevant physical properties.
-
Safety Data Sheet (SDS): Essential for proper handling, storage, and disposal, the SDS provides critical safety information.
-
Technical Data Sheet (TDS): This document typically provides a summary of the chemical and physical properties of the compound.
The absence or incompleteness of this documentation should be considered a significant red flag.
A Comparative Landscape of Commercial Suppliers
The commercial market for this compound is diverse, ranging from large, well-established chemical suppliers to smaller, specialized manufacturers. The following table provides a comparative overview of some of the prominent suppliers.
| Supplier | Purity Offered | Isomers Available | Noteworthy Points |
| Sigma-Aldrich (Merck) | ≥95%, ≥98% | Racemic, (S)-(+)- | A globally recognized supplier with extensive quality control and readily available documentation.[5] |
| Santa Cruz Biotechnology | Not consistently specified | Racemic, (R)-, (S)- | Offers a range of isomers, but purity information may require direct inquiry.[8][9][10] |
| Matrix Scientific | Not explicitly stated | Racemic | Provides a clear synonym (β-Proline hydrochloride) which can be useful for literature searches.[11] |
| ChemicalBook | Varies by listing | Racemic, (S)- | A platform that connects numerous suppliers, primarily from China and India, offering a wide range of purities and price points.[12][13] |
| IndiaMART | Up to 99% | Racemic | Connects with various Indian manufacturers and suppliers; diligence in vetting individual suppliers is crucial.[14] |
| GIHI CHEMICALS CO., LIMITED | >99% | Racemic | A Chinese manufacturer with a focus on dietary supplements and cosmetic ingredients, but also offers chemical intermediates.[15] |
It is important to note that the availability and specifications from suppliers on platforms like ChemicalBook and IndiaMART can vary significantly between different listed companies. Direct communication and a request for a sample and a lot-specific CoA are highly recommended when engaging with suppliers on these platforms.
Workflow for Supplier Selection and Material Qualification
The process of selecting a supplier and qualifying the received material should be systematic and well-documented. The following workflow is recommended:
Caption: A streamlined workflow for the selection of a suitable supplier and the subsequent in-house qualification of this compound.
In-House Quality Control: A Prudent Step
While a supplier's CoA provides a baseline for quality, performing in-house quality control on a small sample of a newly received batch is a critical step to ensure the material meets the required specifications for your specific application. A recommended basic QC protocol includes:
Experimental Protocol: Identity and Purity Verification
-
Appearance: Visually inspect the material. It should be a white to off-white solid.[16]
-
Solubility: Test the solubility in a relevant solvent (e.g., water, methanol). The hydrochloride salt should exhibit good solubility in polar solvents.[4]
-
¹H NMR Spectroscopy:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum or literature data to confirm the chemical structure and identify any potential impurities.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to assess the purity of the material. A reverse-phase C18 column is often a good starting point.
-
If chiral purity is critical, utilize a chiral HPLC column and method to determine the enantiomeric excess.
-
Quantify the purity by integrating the peak area of the main component and any impurities.
-
By implementing this multi-faceted approach to sourcing and qualification, researchers and drug development professionals can mitigate risks, ensure the integrity of their experimental data, and build a solid foundation for their scientific endeavors.
References
-
AdooQ BioScience. (S)-Pyrrolidine-3-carboxylic acid hydrochloride. [Link]
-
IndiaMART. This compound, 99%. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. [Link]
-
ChemBK. This compound. [Link]
-
LookChem. Pyrrolidine-3-carboxylic acid Suppliers. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
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A Comprehensive Technical Guide to the Safe Handling of Pyrrolidine-3-carboxylic acid hydrochloride
This guide provides an in-depth analysis of the safety and handling protocols for Pyrrolidine-3-carboxylic acid hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a robust and self-validating system of laboratory practice.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as β-proline hydrochloride, is a heterocyclic building block commonly used in pharmaceutical and chemical synthesis.[1][2] Its hydrochloride salt form enhances stability and solubility in aqueous media compared to the free base. Understanding its fundamental properties is the first step in a comprehensive risk assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂ | [1][3] |
| Molecular Weight | 151.59 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [4][5] |
| CAS Number | 953079-94-2 (racemic); 1202245-51-9 ((3R)-enantiomer); 1124369-40-9 ((3S)-enantiomer) | [1][3][6] |
| Melting Point | 33-38 °C | [1][4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][4] |
| Storage Temperature | Recommended: 2-8°C for long-term stability | [1] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its corrosive and irritant properties, stemming from its acidic nature and the reactivity of the pyrrolidine ring structure.
GHS Classification Summary
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 | Danger |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning |
Source: PubChem, Sigma-Aldrich[1][3]
Causality of Hazards:
-
Serious Eye Damage (H318): This is the most significant hazard. As a hydrochloride salt of a carboxylic acid, the compound is acidic. Fine particulates can readily dissolve in the moisture of the eye, causing a rapid drop in local pH and leading to severe chemical burns and potentially irreversible damage.[1][3][5] The "Danger" signal word is primarily driven by this classification.
-
Skin and Respiratory Irritation (H315, H335): The acidic nature of the compound can cause irritation upon contact with skin or mucous membranes. Inhalation of the fine powder can irritate the entire respiratory tract, from the nasal passages to the lungs.[3][7][8]
Section 3: Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective. This approach ensures that reliance on PPE is the final line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes safety measures.
1. Engineering Controls (The Primary Barrier) The most critical engineering control is the use of a certified chemical fume hood, especially when handling the solid powder.
-
Rationale: A fume hood provides local exhaust ventilation that captures fine particulates at the source, preventing inhalation and minimizing contamination of the laboratory environment.[5][7] It serves as a physical barrier against splashes or accidental aerosolization. All weighing and solution preparation activities must be conducted within a fume hood. Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[5][9]
2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).
-
Access Control: Restrict access to storage and handling areas to authorized personnel only.
3. Personal Protective Equipment (PPE) (The Final Defense) PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks.
| Protection Type | Specification | Rationale and Self-Validation |
| Eye/Face | ANSI Z87.1-compliant safety goggles or a full-face shield.[5][7] | Goggles provide a seal around the eyes to protect from dust. A face shield is recommended when handling larger quantities. Check: Ensure there are no cracks and the fit is snug before each use. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin irritation. Check: Inspect gloves for tears or pinholes before donning. Remove and replace gloves immediately if contamination is suspected.[5][10] |
| Body | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 (or better) respirator. | Required only if engineering controls (fume hood) are unavailable or insufficient to control airborne dust.[5][11] Check: Perform a user seal check each time the respirator is worn. |
Section 4: Experimental Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure during a common laboratory task.
Objective: To safely weigh 500 mg of this compound and prepare a 100 mM aqueous stock solution.
Methodology:
-
Preparation (Pre-Operational Check):
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Place all necessary equipment inside the fume hood: analytical balance, weigh paper, spatula, beaker with a stir bar, graduated cylinder with deionized water, and a labeled container for the final solution.
-
Designate a specific waste container for contaminated items (gloves, weigh paper).
-
-
Weighing the Compound:
-
Working within the fume hood, carefully open the reagent bottle. Avoid creating puffs of airborne dust.
-
Using a clean spatula, transfer the approximate amount of solid onto the weigh paper on the balance.
-
Tightly seal the reagent bottle immediately after dispensing.
-
Causality Check: Sealing the bottle promptly prevents hygroscopic absorption of moisture from the air and minimizes the time the solid is exposed.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the beaker.
-
Add a small amount of deionized water to the weigh paper to rinse any residual powder into the beaker, ensuring quantitative transfer.
-
Add the remaining deionized water to reach the final desired volume.
-
Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.
-
-
Final Steps and Decontamination:
-
Transfer the final solution to its designated, clearly labeled storage container.
-
Dispose of the used weigh paper and any other contaminated disposables in the designated waste container.
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth.
-
Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.
-
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[1]
-
Incompatible Materials:
-
Strong Bases (e.g., NaOH, KOH): Will react in an acid-base neutralization, liberating the free pyrrolidine-3-carboxylic acid. This reaction can be exothermic.
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Can cause vigorous or explosive decomposition.[5][9]
-
Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could lead to unforeseen reactions. It is best to avoid storing with other acids.[5]
-
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
1. Spill Response Protocol
Caption: A systematic workflow for responding to a chemical spill.
-
Step 1: Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]
-
Step 2: Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. If the spill is large or has created significant dust, a respirator is necessary.[7]
-
Step 3: Cleanup: For a small, solid spill, gently sweep up the material to avoid creating dust and place it into a labeled, sealable container for hazardous waste.[5][7] Do not add water to the spill.
-
Step 4: Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Step 5: Dispose: All cleanup materials must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.
2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [6][8][12] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [6][10] |
Section 7: Waste Disposal
Chemical waste must be handled in compliance with all local, state, and federal regulations.
-
Procedure: Collect all waste containing this compound, including contaminated consumables and cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Consult EHS: Never dispose of this chemical down the drain. Contact your institution's EHS department for guidance on proper disposal procedures.[7] Surplus and non-recyclable solutions should be handled by a licensed disposal company.[7]
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Foreword: The Pyrrolidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, celebrated for its unique structural and chemical properties.[1][2] Its non-planar, three-dimensional shape allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1][3] Within this family, Pyrrolidine-3-carboxylic acid, also known as β-proline, and its derivatives have emerged as particularly valuable scaffolds.[4][5][6] The inherent chirality and the presence of two distinct functional handles—a secondary amine and a carboxylic acid—provide a versatile platform for constructing diverse and complex molecular architectures with high stereocontrol.[7] This guide synthesizes current knowledge on the multifaceted biological activities of these derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Section 1: Core Synthetic Strategies - From Chiral Pool to Functional Derivatives
The foundation of exploring the biological activity of pyrrolidine-3-carboxylic acid derivatives lies in their synthesis. Utilizing enantiomerically pure starting materials, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, is a powerful "chiral pool" strategy that circumvents the need for complex asymmetric synthesis or chiral resolution later on.[7]
A prevalent and efficient method for creating substituted derivatives is the organocatalytic asymmetric Michael addition.[4][8][9] This approach is favored for its atom economy and ability to produce highly enantiomerically enriched products from readily available starting materials.[5][6]
Experimental Protocol: Organocatalytic Enantioselective Michael Addition
This protocol outlines a general, yet robust, procedure for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, a common synthetic route that underscores the causality behind the experimental choices.
Objective: To synthesize a chiral pyrrolidine-3-carboxylic acid derivative with high enantiomeric excess (ee).
Principle: This reaction involves the conjugate addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting adduct undergoes a reductive cyclization to form the pyrrolidine ring. The choice of a chiral catalyst is paramount as it dictates the stereochemistry of the final product.
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve the chosen chiral organocatalyst (e.g., a diarylprolinol silyl ether) in an appropriate anhydrous solvent (e.g., toluene or chloroform) under an inert atmosphere (N₂ or Ar). The inert atmosphere is critical to prevent moisture from interfering with the catalyst's activity.
-
Reaction Initiation: To the catalyst solution, add the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equivalent). Stir for 5-10 minutes to allow for catalyst-substrate interaction.
-
Nucleophile Addition: Add the nitroalkane (1.2-1.5 equivalents) to the mixture. The slight excess of the nitroalkane ensures the complete consumption of the limiting enoate.
-
Reaction Monitoring: Maintain the reaction at a specific low temperature (e.g., 0°C or -20°C) to enhance stereoselectivity.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting enoate is consumed.
-
Workup: Quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the organic phase with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Michael Adduct: Purify the crude product via flash column chromatography on silica gel to isolate the Michael adduct.
-
Reductive Cyclization: Dissolve the purified adduct in a protic solvent like methanol or ethanol. Add a reducing agent (e.g., Raney Nickel, Palladium on Carbon) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrolidine ring.
-
Final Purification: After the reaction is complete (monitored by TLC/HPLC), filter the catalyst and concentrate the solvent. The resulting pyrrolidine-3-carboxylic acid derivative can be purified by recrystallization or further chromatography if necessary.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Section 2: Anticancer Activity - Targeting Cellular Proliferation
The pyrrolidine scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[2][10] Derivatives of pyrrolidine-3-carboxylic acid, particularly those functionalized into pyrrolidinone or pyrrolidine-2,5-dione structures, have shown significant cytotoxicity against various cancer cell lines.[11][12][13]
The mechanism often involves the inhibition of key cellular processes required for tumor growth, such as cell cycle progression, angiogenesis, or specific signaling pathways. For instance, some derivatives function as inhibitors of crucial enzymes like histone deacetylases (HDACs) or protein kinases, leading to apoptosis or cell cycle arrest in cancer cells.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the nature and position of substituents on the pyrrolidine ring are critical for anticancer potency.[2]
-
N-Substitution: The group attached to the pyrrolidine nitrogen often dictates target specificity and potency. Large aromatic or heterocyclic moieties can enhance binding to target proteins.
-
C3/C4-Position: Modifications at the C3 and C4 positions of the pyrrolidine ring can influence the molecule's conformation and its interaction with biological targets.[1]
-
Stereochemistry: The stereoisomerism of substituents is frequently a determining factor in biological activity, with one enantiomer often being significantly more potent than the other.[14]
Caption: Key structural modification sites influencing anticancer activity.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of representative pyrrolidine derivatives against common cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells, providing a quantitative measure of potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Oxopyrrolidine | Compound 18 (Hydrazone deriv.) | A549 (Lung) | 0.8 | [12] |
| 5-Oxopyrrolidine | Compound 22 (Hydrazone deriv.) | A549 (Lung) | 0.4 | [12] |
| Pyrrolidin-2-one | Diphenylamine-hydrazone deriv. | MCF-7 (Breast) | >10 | [13] |
| Pyrrolidine-3,4-diol | Trifluoromethylbiphenyl deriv. | Pancreatic Cancer | N/A (antiproliferative) | [15] |
| Pro-based STAT3 Inhibitor | Compound 5d ((R)-config) | MDA-MB-231 (Breast) | 2.4 | [14] |
Section 3: Enzyme Inhibition - A Versatile Therapeutic Strategy
Pyrrolidine-3-carboxylic acid derivatives are highly effective enzyme inhibitors, a property stemming from their rigid, stereochemically defined structure which is ideal for targeting enzyme active sites.[7][16] This has led to their development in treating a range of diseases, from metabolic disorders to thrombosis.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
Therapeutic Area: Type 2 Diabetes Mellitus
Mechanism of Action: DPP-IV is a serine protease that deactivates incretin hormones like GLP-1. By inhibiting DPP-IV, pyrrolidine-based drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and better glycemic control.[16] The pyrrolidine ring provides the essential stereochemistry for potent inhibition.[16]
Caption: Mechanism of action for DPP-IV inhibitors in glucose control.[16]
Case Study 2: N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Therapeutic Area: Inflammation and Pain
Mechanism of Action: NAAA is a cysteine hydrolase responsible for degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibiting NAAA with pyrrolidine amide derivatives increases local PEA levels, providing therapeutic benefits in managing inflammation and pain.[17] SAR studies have shown that conformationally flexible linkers in the derivative structure can increase potency.[17]
Section 4: Antiviral and Antimicrobial Applications
The structural diversity of pyrrolidine derivatives makes them effective agents against various pathogens, including viruses and bacteria.[18][19]
-
Antiviral Activity: Certain pyrrolidine analogs have shown potent inhibitory activity against viruses such as Hepatitis C and SARS-CoV-2.[18] For example, the FDA-approved drug Ombitasvir, used to treat Hepatitis C, contains a pyrrolidine core and functions by inhibiting the viral protein NS5A, which is essential for replication.[18] Other derivatives have been investigated for their ability to inhibit SARS-CoV-2 replication in vitro.[20][21]
-
Antimicrobial Activity: Pyrrolidine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal infections.[19] The mechanism can involve the inhibition of essential microbial enzymes. For instance, a class of pyrrolidine carboxamides was discovered to be potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a validated target for anti-tubercular drugs.[22]
Section 5: Neuroprotection and CNS Activity
The pyrrolidine scaffold is present in molecules with significant activity in the central nervous system (CNS), including potential neuroprotective agents.[23]
Putative Mechanisms of Neuroprotection: While research is ongoing, the neuroprotective effects of pyrrolidine derivatives are thought to stem from several mechanisms:
-
NMDA Receptor Modulation: Some derivatives, like D,L-cis-2,3-pyrrolidine dicarboxylate, are glutamate analogues that interact with NMDA receptors.[24] While this specific compound induces convulsions, modulation of this receptor system is a key strategy in neuroprotection.
-
Antioxidant Properties: Certain pyrrole-containing compounds have demonstrated the ability to protect against oxidative stress induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide in vitro.[25]
-
Ischemia Protection: Compositions containing pyroglutamic acid and pyrrolidone have been shown to improve cerebral circulation and increase survival rates in animal models of brain ischemia, indicating a substantial neuroprotective effect.[26]
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Pyrrolidine-3-carboxylic acid hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Pyrrolidine-3-carboxylic acid hydrochloride
Abstract
This compound, a derivative of proline, serves as a crucial building block in medicinal chemistry and drug development. As with any reactive chemical intermediate, ensuring its stability is paramount to the integrity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its intrinsic chemical properties, explore potential degradation pathways, and establish field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who require a deep, mechanistic understanding of how to maintain the purity and potency of this compound.
Chemical & Physical Identity: The Foundation of Stability
Understanding the inherent properties of this compound is the first step in predicting its stability profile. The molecule consists of a saturated five-membered nitrogen-containing ring (the pyrrolidine core), a carboxylic acid group at the 3-position, and a hydrochloride salt formed at the secondary amine.
-
Structure:
-
The secondary amine is protonated and forms an ionic bond with a chloride ion. This salt form generally increases water solubility and crystallinity compared to the free base.
-
The carboxylic acid group provides a site for potential esterification or decarboxylation reactions.
-
The pyrrolidine ring is generally stable but can be susceptible to oxidation under certain conditions.
-
The key physicochemical properties are summarized below.
| Property | Value | Significance for Stability |
| Molecular Formula | C₅H₁₀ClNO₂ | Defines the elemental composition.[1][2] |
| Molecular Weight | 151.59 g/mol | Essential for quantitative analysis.[1][2] |
| Appearance | White to off-white solid/powder | Visual inspection is a primary, albeit basic, indicator of degradation (e.g., discoloration).[3] |
| CAS Number | 953079-94-2 (racemate) | Unique identifier for the specific chemical substance.[1][4] |
| Functional Groups | Secondary amine (as HCl salt), Carboxylic acid | These are the primary sites of chemical reactivity and potential degradation. |
| Storage Temperature | 2-8°C or Room Temperature | Multiple suppliers recommend refrigerated or controlled room temperature storage.[5][6] |
Core Stability Challenges: Hygroscopicity and Chemical Reactivity
The hydrochloride salt structure imparts a significant challenge: hygroscopicity . Hygroscopic materials actively attract and absorb moisture from the atmosphere.[7][8][9] This is the single most critical factor to control.
Causality of Hygroscopicity-Induced Degradation: The absorbed water is not an inert bystander. It acts as a solvent, mobilizing ions and enabling reactions that would not occur in a perfectly dry solid state. Furthermore, it can act as a reagent in hydrolysis reactions. For this compound, this can lead to a cascade of stability issues, including:
-
Physical Changes: Caking, clumping, and eventual liquefaction (deliquescence) can occur, making accurate weighing and handling impossible.[8][9]
-
Chemical Degradation: The presence of water can facilitate hydrolytic reactions or serve as a medium for other degradation pathways like oxidation.
-
Microbial Growth: The presence of water can support microbial growth, especially if storage containers are not sterile.
The diagram below illustrates the central role of moisture and other environmental factors in the potential degradation of the compound.
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A Technical Guide to Pyrrolidine-3-carboxylic Acid Hydrochloride in Asymmetric Synthesis
Abstract
The field of asymmetric organocatalysis has identified small, chiral organic molecules as powerful tools for inducing stereoselectivity in pivotal chemical transformations. Among these, pyrrolidine-based catalysts have become fundamental. While L-proline, an α-amino acid, is widely recognized, its structural isomer, Pyrrolidine-3-carboxylic acid (also known as β-proline), offers unique catalytic properties and alternative stereochemical control. This technical guide provides an in-depth analysis of the role of Pyrrolidine-3-carboxylic acid and its hydrochloride salt in asymmetric synthesis. We will explore its mechanistic underpinnings, compare its efficacy to traditional catalysts, and provide field-proven protocols for its application in key carbon-carbon bond-forming reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile catalyst.
Introduction: Beyond α-Amino Acids
For decades, L-proline has been a cornerstone of organocatalysis.[1][2] Its ability to form chiral enamines and iminium ions has been exploited in a vast array of asymmetric transformations.[3][4] However, the quest for novel reactivity and alternative stereochemical outcomes has led researchers to explore its structural isomers. Pyrrolidine-3-carboxylic acid, a β-amino acid, has emerged as a particularly powerful catalyst.[5]
The key distinction lies in the position of the carboxylic acid group. In L-proline, it is at the α-position (C2), whereas in Pyrrolidine-3-carboxylic acid, it resides at the β-position (C3).[2] This seemingly subtle structural change has profound implications for the geometry of the transition state in catalytic cycles, allowing for the synthesis of different diastereomers than those obtained with proline.[2][6] This guide will focus on the hydrochloride salt, which is often used for its stability and handling properties, readily converting to the active free amine in situ.
The Mechanistic Core: Dual Activation Catalysis
The catalytic prowess of Pyrrolidine-3-carboxylic acid stems from its bifunctional nature. The secondary amine is the nucleophilic center that initiates the catalytic cycle, while the carboxylic acid group acts as an internal Brønsted acid/base, playing a critical role in transition state organization and proton transfer.[5][7]
The general catalytic cycle, primarily operating through an enamine pathway for carbonyl donors, can be summarized as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic.[4][8]
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophile (e.g., an imine in a Mannich reaction or a nitroolefin in a Michael addition). The stereochemistry of the pyrrolidine ring directs this attack to one face of the enamine, establishing the new stereocenter(s). The carboxylic acid group is crucial here, often activating the electrophile and stabilizing the transition state through hydrogen bonding.[1][8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to enter a new cycle.[8]
Caption: General enamine catalytic cycle for Pyrrolidine-3-carboxylic acid.
Application in Asymmetric Mannich Reactions
The Mannich reaction is a cornerstone transformation for synthesizing β-amino carbonyl compounds, which are prevalent in pharmaceuticals. It is in this reaction that the unique stereodirecting ability of Pyrrolidine-3-carboxylic acid truly shines.
The "anti"-Diastereomer Advantage
While L-proline famously catalyzes the Mannich reaction to produce syn-diastereomers, (R)-Pyrrolidine-3-carboxylic acid is a highly effective catalyst for producing the corresponding anti-diastereomers with excellent diastereo- and enantioselectivity.[2][5][9] This complementary selectivity is a powerful tool for synthetic chemists, allowing access to either diastereomeric product series simply by choosing the appropriate catalyst isomer (α- vs. β-amino acid).
The reason for this switch in diastereoselectivity lies in the transition state. The β-positioning of the carboxylic acid group in Pyrrolidine-3-carboxylic acid leads to a different organization of the enamine, the imine electrophile, and the catalyst itself, favoring a transition state that leads to the anti-product.[6][10]
Caption: Role of the β-COOH group in the anti-selective Mannich reaction.
Data Summary: Catalyst Performance
The following table summarizes representative results for the (R)-Pyrrolidine-3-carboxylic acid catalyzed Mannich reaction between ketones and α-imino esters.
| Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| Acetone | 2-PrOH | 88 | >99:1 | 98 |
| Cyclohexanone | 2-PrOH | 98 | >99:1 | 99 |
| Cyclopentanone | 2-PrOH | 99 | 99:1 | 99 |
| Acetophenone | 2-PrOH | 81 | 99:1 | 99 |
Data compiled from literature reports.[9]
Experimental Protocol: Asymmetric anti-Mannich Reaction
This protocol describes a general procedure for the direct catalytic asymmetric anti-Mannich-type reaction of unmodified ketones with α-imino esters.[9]
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid (10 mol%)
-
α-imino ester (1.0 equiv)
-
Ketone (e.g., cyclohexanone, 10 equiv)
-
2-Propanol (2-PrOH) as solvent
Procedure:
-
To a vial, add (R)-Pyrrolidine-3-carboxylic acid (0.10 mmol) and the α-imino ester (1.0 mmol).
-
Add the ketone (10.0 mmol) followed by 2-PrOH (1.0 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the imine is consumed (typically 24-72 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure anti-Mannich product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. Organocatalysis has rendered this reaction a powerful tool for the enantioselective synthesis of complex molecules from simple precursors.
Catalyst and Substrate Scope
While Pyrrolidine-3-carboxylic acid itself can be used, studies have shown that its derivatives, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, can exhibit enhanced activity and selectivity in Michael additions.[8][11] The catalytic principle remains the same: enamine activation of a carbonyl donor (ketone or aldehyde) for subsequent addition to a Michael acceptor like a nitroolefin.[8]
The carboxylic acid moiety is believed to play a dual role: it assists in the enamine formation/regeneration cycle and acts as a hydrogen-bond donor to activate the Michael acceptor, orienting it for a stereoselective attack.[8]
Experimental Protocol: Asymmetric Michael Addition
This protocol is representative of a Michael addition of a ketone to a nitroolefin, catalyzed by a Pyrrolidine-3-carboxylic acid derivative.[8]
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (20 mol%)
-
Nitroolefin (e.g., β-nitrostyrene, 1.0 equiv)
-
Ketone (e.g., cyclohexanone, 5 equiv)
-
Toluene or a similar non-polar solvent
Procedure:
-
In a reaction vessel, dissolve the catalyst (0.2 mmol) and the nitroolefin (1.0 mmol) in the solvent (2.0 mL).
-
Add the ketone (5.0 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the Michael adduct.
-
Determine diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Comparative Remarks on Aldol Reactions
The asymmetric aldol reaction is another pillar of organocatalysis, famously catalyzed with high efficiency and enantioselectivity by L-proline.[1][7] While Pyrrolidine-3-carboxylic acid, as a β-amino acid, can catalyze aldol reactions, its application is less documented in the literature compared to L-proline for intermolecular reactions.[2] Some studies on intramolecular aldol reactions have shown that β-amino acids can induce the opposite stereoselectivity compared to their α-amino acid counterparts, but L-proline generally remains the catalyst of choice for most intermolecular aldol transformations due to its well-established high performance.[2]
Conclusion and Future Outlook
Pyrrolidine-3-carboxylic acid hydrochloride is more than just a structural isomer of proline; it is a distinct and powerful organocatalyst that provides complementary stereoselectivity in key asymmetric transformations. Its ability to reliably deliver anti-Mannich adducts with high stereocontrol makes it an indispensable tool for synthetic and medicinal chemists. While its derivatives often show superior performance in Michael additions, the core principles of its bifunctional activation mechanism provide a solid foundation for rational catalyst design. The continued exploration of β-amino acid catalysts and their derivatives will undoubtedly uncover new reactivities and further expand the capabilities of asymmetric organocatalysis, enabling the efficient and stereoselective synthesis of the complex chiral molecules that drive innovation in drug discovery and materials science.
References
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Pyrrolidine-3-carboxylic Acid Hydrochloride: A Cornerstone Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the pyrrolidine scaffold holds a privileged status, appearing in a multitude of FDA-approved drugs and natural products.[1] Its rigid, three-dimensional structure allows for a precise spatial arrangement of functional groups, making it an ideal framework for designing molecules with high target affinity and specificity. This guide provides an in-depth technical exploration of Pyrrolidine-3-carboxylic acid hydrochloride, a versatile and economically significant chiral building block. We will delve into its fundamental properties, enantioselective synthetic strategies, and its critical role in the construction of complex pharmaceutical agents, with a particular focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended to serve as a practical resource, bridging foundational chemical principles with field-proven applications for professionals in drug discovery and development.
Introduction: The Strategic Value of Chiral Pyrrolidine Scaffolds
The pursuit of enantiomerically pure pharmaceuticals is a central tenet of modern drug development. The distinct pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that afford precise stereochemical control.[2] Chiral building blocks, such as the enantiomers of pyrrolidine-3-carboxylic acid, are indispensable tools in this endeavor.[3] These molecules, derived from the "chiral pool," offer a cost-effective and efficient pathway to complex, optically pure compounds, circumventing the need for often challenging asymmetric synthesis or chiral resolution steps.[4]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is particularly favored in drug design for several key reasons:
-
Conformational Rigidity: The non-planar, puckered nature of the pyrrolidine ring restricts the conformational freedom of appended functional groups, which can lead to enhanced binding affinity with biological targets.[1]
-
Stereochemical Complexity: With up to four stereogenic centers, the pyrrolidine scaffold allows for extensive exploration of three-dimensional chemical space.[1]
-
Synthetic Tractability: The secondary amine and other functional handles on the pyrrolidine ring provide orthogonal points for chemical modification, enabling the construction of diverse molecular libraries.[4]
-
Biochemical Significance: The pyrrolidine motif is a core component of the essential amino acid proline, and as such, it is frequently recognized by biological systems.[5]
Pyrrolidine-3-carboxylic acid, also known as β-proline, is a non-proteinogenic amino acid that embodies these advantageous features. Its hydrochloride salt form enhances stability and handling characteristics, making it a preferred starting material in many synthetic campaigns.
Physicochemical and Stereochemical Properties
The utility of a chiral building block is fundamentally linked to its physical and chemical properties. This compound is a white to off-white solid. The stereochemistry at the C3 position is the defining feature of this building block, and both the (S) and (R) enantiomers are commercially available.
| Property | (S)-Pyrrolidine-3-carboxylic acid | (R)-Pyrrolidine-3-carboxylic acid | Pyrrolidine-3-carboxylic acid HCl (racemic) |
| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ | C₅H₁₀ClNO₂ |
| Molecular Weight | 115.13 g/mol | 115.13 g/mol | 151.59 g/mol |
| CAS Number | 72580-53-1 | 72580-54-2[3][6][7] | 953079-94-2[8] |
| Melting Point | 185-191 °C[6] | 185-191 °C[6] | 33-38 °C |
| Optical Rotation | [α]/D +20.0±2.0° (c=2 in H₂O) | [α]/D -20.5±1.5° (c=2 in H₂O) | Not Applicable |
| Solubility | Slightly soluble in water[7] | Slightly soluble in water[3] | Data not readily available |
| pKa | 3.86±0.20 (Predicted) | 3.86±0.20 (Predicted)[3] | Data not readily available |
| Storage | 2-8 °C[3] | 2-8 °C[3] | 2-8 °C |
Synthesis of Enantiomerically Pure Pyrrolidine-3-carboxylic Acid
The provision of enantiomerically pure starting materials is paramount. Two primary strategies dominate the synthesis of (S)- and (R)-pyrrolidine-3-carboxylic acid: chiral pool synthesis and asymmetric synthesis.
3.1. Chiral Pool Synthesis
This approach leverages naturally occurring chiral molecules as starting materials. For instance, derivatives of the readily available and inexpensive amino acid L-proline can be chemically transformed into the target molecule. This strategy inherently transfers the stereochemistry of the starting material to the product, ensuring high enantiopurity.
3.2. Asymmetric Synthesis
Asymmetric synthesis creates the desired stereocenter during the reaction sequence. A notable and elegant approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives in a concise, two-step process.[9][10][11][12] The causality behind the success of this approach lies in the ability of chiral organocatalysts, often themselves pyrrolidine derivatives, to create a chiral environment that directs the nucleophilic attack of the nitroalkane to one face of the enoate, leading to the preferential formation of one enantiomer.[2][13]
Caption: Asymmetric synthesis via organocatalytic Michael addition.
Application in the Synthesis of Bioactive Molecules: The Case of DPP-4 Inhibitors
Pyrrolidine-3-carboxylic acid and its derivatives are instrumental in the synthesis of a wide array of therapeutic agents. A prominent example is their use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[4] Drugs like Vildagliptin feature a chiral pyrrolidine moiety that is critical for their potent and selective inhibition of the DPP-4 enzyme.[14][15][16][17][18]
The synthesis of such inhibitors often begins with the functionalization of the pyrrolidine-3-carboxylic acid scaffold. A typical synthetic workflow involves three key stages: protection of the amine, activation of the carboxylic acid and coupling, and finally, deprotection.
Caption: Synthetic workflow for DPP-4 inhibitors.
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic guide rests upon robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key transformations outlined above.
Protocol 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid
Rationale: The secondary amine of the pyrrolidine ring is a nucleophilic and basic center that can interfere with subsequent reactions, particularly the activation and coupling of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[19] This orthogonality is crucial for complex multi-step syntheses.
Methodology:
-
Dissolution: Dissolve (S)-Pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and 1N aqueous sodium hydroxide. The base neutralizes the hydrochloride salt and the carboxylic acid, facilitating the subsequent reaction.
-
Addition of Boc Anhydride: To the stirred solution at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Reaction: Stir the mixture at room temperature for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidify the aqueous phase with 3N HCl to a pH of ~2-3. This protonates the carboxylic acid of the product, making it extractable into an organic solvent.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Boc-pyrrolidine-3-carboxylic acid.[4]
-
Protocol 2: Amide Coupling of N-Boc-(S)-Pyrrolidine-3-carboxylic Acid
Rationale: The formation of an amide bond requires the activation of the carboxylic acid to make it more electrophilic for the nucleophilic attack by an amine. Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose. The addition of 1-hydroxybenzotriazole (HOBt) or other additives minimizes side reactions and suppresses racemization at the stereocenter.[20][21]
Methodology:
-
Activation: To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to scavenge the acid produced during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[22]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[22]
Protocol 3: N-Boc Deprotection
Rationale: The final step in many synthetic sequences is the removal of the protecting group to unveil the free amine. The Boc group is labile to acid. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the free amine as its corresponding salt.[19][23]
Methodology:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[24]
-
Work-up:
-
For TFA: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (azeotroping).[23]
-
For HCl/dioxane: If a precipitate (the hydrochloride salt of the product) forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[19] If no precipitate forms, the solvent can be removed under reduced pressure.
-
-
Isolation: The final product is obtained as the corresponding ammonium salt (trifluoroacetate or hydrochloride).
Conclusion and Future Outlook
This compound is a testament to the power and elegance of chiral building block strategies in modern organic synthesis. Its inherent stereochemistry, coupled with its versatile functional handles, provides a reliable and efficient entry point to a vast array of complex, high-value molecules. As demonstrated through the synthesis of DPP-4 inhibitors, a logical and well-understood sequence of protection, coupling, and deprotection reactions allows for the systematic construction of sophisticated pharmaceutical targets. The continued exploration of new synthetic methodologies, such as novel organocatalytic transformations, will undoubtedly expand the utility of this cornerstone building block, further solidifying the role of the pyrrolidine scaffold in the future of drug discovery.[25][26]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Available at: [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
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University of Eastern Piedmont. (Year not specified). A concise and efficient synthesis of vildagliptin. Available at: [Link]
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Bentham Science Publishers. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Available at: [Link]
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Peng, F., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Journal of Organic Chemistry. Available at: [Link]
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PubMed Central. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
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An efficient synthesis of Vildagliptin intermediates. (2013). Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Available at: [Link]
-
PubMed. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Available at: [Link]
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SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Fisher Scientific. (Year not specified). Amine Protection / Deprotection. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Fisher Scientific. (Year not specified). Amide Synthesis. Available at: [Link]
-
Beilstein Journals. (Year not specified). EXPERIMENTAL PROCEDURES. Available at: [Link]
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Organic Syntheses Procedure. (Year not specified). α-Arylation of N-Boc Pyrrolidine. Available at: [Link]
-
PubMed. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]
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National Institutes of Health. (Year not specified). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
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Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Pyrrolidine-3-carboxylic acid Hydrochloride in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of natural products and approved pharmaceuticals.[1] Its prevalence is due to its unique combination of properties: a rigid, non-planar, five-membered ring that allows for a precise three-dimensional presentation of substituents, which is critical for optimizing interactions with biological targets.[1][2] Pyrrolidine-3-carboxylic acid, and its hydrochloride salt, is a particularly valuable chiral building block that offers chemists a versatile and stereochemically defined starting point for constructing complex, biologically active molecules.[1][3][4]
This guide provides an in-depth exploration of the synthetic utility of Pyrrolidine-3-carboxylic acid hydrochloride. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into its application. The protocols and strategies detailed herein are designed to serve as a self-validating system for researchers aiming to leverage this powerful intermediate in their drug discovery programs.
Physicochemical Properties & Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the physical and safety properties of this compound is essential.
| Property | Value | Reference |
| Synonyms | β-Proline hydrochloride, DL-3-Pyrrolidinecarboxylic acid hydrochloride | [5][6] |
| CAS Number | 953079-94-2 | [5][7] |
| Molecular Formula | C₅H₁₀ClNO₂ | [5][7] |
| Molecular Weight | 151.59 g/mol | [5][7] |
| Appearance | Solid / White or off-white powder | [4] |
| Melting Point | 33-38 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
Safety & Handling: this compound is classified as an irritant that can cause serious eye damage.[6][8] Adherence to strict safety protocols is mandatory.
-
Hazard Statements: H318 (Causes serious eye damage).[7]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Core Synthetic Strategies: Unlocking the Potential
The synthetic power of Pyrrolidine-3-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups: a secondary amine and a carboxylic acid.[3] This allows for selective chemical modifications, which is a cornerstone of modern synthetic strategy.
Foundational Workflow: Protection and Amidation
The most common initial steps involve protecting the secondary amine to prevent its interference with subsequent reactions at the carboxylic acid terminus. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under mild acidic conditions.
Caption: General workflow for N-protection and subsequent amide coupling.
Protocol 1: N-Boc Protection of Pyrrolidine-3-carboxylic acid
This protocol describes a standard procedure for protecting the secondary amine, preparing the molecule for further functionalization at the carboxylic acid group.[3]
-
Dissolution: Prepare a solution of this compound in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution. The base is crucial to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane to the reaction mixture.
-
Reaction: Stir the mixture vigorously for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with an appropriate organic solvent like diethyl ether. Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidification & Extraction: Carefully acidify the aqueous phase with 3N Hydrochloric Acid (HCl) to a pH of ~2-3. This protonates the carboxylic acid of the product, making it extractable into an organic solvent.
-
Isolation: Extract the acidified aqueous phase multiple times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected product.[3]
Protocol 2: General Amide Coupling
This protocol details the formation of an amide bond, a key linkage in many pharmaceutical agents, using standard coupling reagents.[1][3]
-
Activation: To a solution of N-Boc-Pyrrolidine-3-carboxylic acid (from Protocol 1) in an anhydrous solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15-30 minutes. This forms a highly reactive activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified using column chromatography.[1]
Applications in Pharmaceutical Synthesis: Case Studies
The true value of Pyrrolidine-3-carboxylic acid is demonstrated by its application in synthesizing drugs for various therapeutic areas.
Antidiabetic Agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[9] Inhibiting DPP-4 prolongs the action of these hormones, making it a key strategy for managing type 2 diabetes. The pyrrolidine scaffold is a core structural feature of many potent DPP-4 inhibitors.[3][10]
The synthesis of drugs like Vildagliptin relies on key pyrrolidine-based intermediates.[9] The defined stereochemistry of building blocks derived from (R)- or (S)-pyrrolidine-3-carboxylic acid is essential for achieving high inhibitory potency.[9]
Caption: Mechanism of action for DPP-4 inhibitors.
Antiviral Agents
The pyrrolidine ring is a common motif in antiviral drugs, particularly those targeting the Hepatitis C virus (HCV) NS3 serine protease.[11] For example, the synthesis of the HCV drug Asunaprevir involves a key intermediate derived from 4-hydroxyproline, a close structural relative of pyrrolidine-3-carboxylic acid.[11] Furthermore, derivatives of pyrrolidine have been designed and synthesized as potent inhibitors of influenza neuraminidase, showcasing the scaffold's versatility in combating viral infections.[12]
Other Enzyme Inhibitors
The utility of this building block extends to numerous other target classes:
-
Anti-inflammatory Agents: Pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in degrading anti-inflammatory lipids.[1]
-
Antitubercular Agents: Pyrrolidine carboxamides have shown potent inhibition of key enzymes in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1]
-
Endothelin Receptor Antagonists: By modifying the side chains attached to the pyrrolidine core, researchers have developed highly specific antagonists for the endothelin-B (ETB) receptor, which plays a role in vasoconstriction and vasodilation.[13]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic chiral building block that provides a robust and versatile platform for pharmaceutical innovation.[3][14] Its inherent stereochemistry and orthogonal functional groups grant medicinal chemists precise control over the three-dimensional architecture of drug candidates.[1] From managing diabetes to combating viral diseases, the derivatives of this foundational molecule continue to make a significant impact on human health, underscoring its crucial role in the modern drug discovery and development pipeline.
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Pyrrolidine-3-carboxylic Acid Hydrochloride: A Cornerstone Intermediate for Modern Drug Discovery
Abstract
Pyrrolidine-3-carboxylic acid and its hydrochloride salt have emerged as indispensable chiral building blocks in the lexicon of medicinal chemistry.[1][2] The inherent stereochemistry and conformational rigidity of the pyrrolidine ring provide a robust scaffold for the design of complex, biologically active molecules with precisely oriented functional groups.[3][4] This guide provides an in-depth exploration of Pyrrolidine-3-carboxylic acid hydrochloride as a pivotal intermediate in drug discovery, offering detailed application notes, validated experimental protocols, and insights into the rationale behind its versatile use. We will delve into its role in the synthesis of potent enzyme inhibitors and receptor modulators, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable synthon in their therapeutic programs.
Introduction: The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, frequently appearing in natural products and FDA-approved drugs.[5][6] Its prevalence stems from a combination of desirable properties:
-
Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[5]
-
Stereochemical Richness: The presence of chiral centers on the pyrrolidine ring is crucial for enantioselective interactions with biological macromolecules.[1][5] Pyrrolidine-3-carboxylic acid, specifically, offers a defined stereocenter that guides the synthesis of stereochemically pure drug candidates, often leading to improved therapeutic indices and reduced off-target effects.
-
Synthetic Versatility: The secondary amine and carboxylic acid functionalities of Pyrrolidine-3-carboxylic acid provide orthogonal handles for a wide range of chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
This compound serves as a stable, crystalline solid, making it an ideal starting material for multi-step synthetic campaigns.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 953079-94-2 | [7] |
| Molecular Formula | C₅H₉NO₂·HCl | [7] |
| Molecular Weight | 151.59 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 187-190 °C (lit.) | |
| Storage Temperature | 2-8°C | |
| Functional Groups | Carboxylic acid, Secondary amine (as hydrochloride salt) |
Analytical Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups.
Core Applications in Drug Discovery
The utility of this compound spans a wide range of therapeutic areas, primarily driven by its role as a scaffold for enzyme inhibitors and receptor agonists.
Enzyme Inhibition
The constrained nature of the pyrrolidine ring makes it an excellent template for designing molecules that fit into the active sites of enzymes with high specificity.
-
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: DPP-IV is a key target in the treatment of type 2 diabetes. Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at inhibiting this enzyme.[4] The synthesis of Vildagliptin, a potent DPP-IV inhibitor, utilizes a cyanopyrrolidine intermediate that can be derived from proline derivatives like Pyrrolidine-3-carboxylic acid.[4]
-
Factor XIa (FXIa) Inhibitors: As a crucial component of the intrinsic blood coagulation cascade, FXIa is a promising target for anticoagulants with a potentially lower bleeding risk.[4] The conformationally restricted pyrrolidine scaffold is well-suited for the design of potent and selective FXIa inhibitors.
-
Other Enzyme Targets: Derivatives of Pyrrolidine-3-carboxylic acid have also shown promise as inhibitors of various other enzymes, including:
G-Protein Coupled Receptor (GPCR) Modulation
The principles of using constrained carboxylic acid-containing molecules, such as Pyrrolidine-3-carboxylic acid, are central to the design of agonists for GPCRs like GPR120 (also known as FFAR4).[4] Activation of GPR120 is a therapeutic strategy for metabolic disorders, including type 2 diabetes.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving Pyrrolidine-3-carboxylic acid.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
The protection of the secondary amine is a critical first step in many synthetic routes to prevent its unwanted reactivity. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.[2]
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of (R)-Pyrrolidine-3-carboxylic acid.
Methodology: [2]
-
Prepare a solution of (R)-Pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Following the reaction, dilute the mixture with ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl.
-
Extract the aqueous phase with ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Precursors via Organocatalytic Michael Addition
This protocol describes a concise, two-step synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[9][10][11]
Workflow for Asymmetric Michael Addition
Caption: General workflow for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.
Methodology: This is a generalized procedure based on the principles of the cited literature. Specific catalysts, solvents, and reaction conditions will vary depending on the substrates.
-
Michael Addition:
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate and the nitroalkane in a suitable solvent (e.g., toluene, CH₂Cl₂), add the organocatalyst.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or below) until completion, monitoring by TLC or LC-MS.
-
Upon completion, purify the Michael adduct by column chromatography.
-
-
Reductive Cyclization:
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol, ethanol).
-
Add a reducing agent (e.g., H₂ gas with a catalyst like Pd/C, or a chemical reducing agent like NaBH₄) to effect the reduction of the nitro group and subsequent cyclization.
-
Monitor the reaction for the formation of the pyrrolidine ring.
-
After completion, work up the reaction and purify the final product to yield the 5-alkyl-substituted pyrrolidine-3-carboxylic acid.
-
Quantitative Data from a Representative Synthesis: [9][11]
| Step | Reactants | Product | Yield | Enantiomeric Excess (ee) |
| Michael Addition | 4-oxo-2-enoate, Nitroethane | Michael Adduct | High | >95% |
| Cyclization | Michael Adduct | 5-methylpyrrolidine-3-carboxylic acid | Good | 97% |
Incorporation into Peptides and Peptidomimetics
Pyrrolidine-3-carboxylic acid and its derivatives can be incorporated into peptide sequences to introduce conformational constraints and enhance metabolic stability.[12] The rigid pyrrolidine ring can lock the peptide backbone into a specific bioactive conformation, leading to higher receptor affinity and selectivity.[12] Furthermore, the non-natural amino acid structure provides resistance to enzymatic degradation by proteases.[12]
Conclusion
This compound is a versatile and valuable chiral building block in drug discovery.[2][3] Its inherent stereochemistry, conformational rigidity, and synthetic tractability make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to harness the potential of this important intermediate in the development of novel therapeutics.
References
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- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024-12-17). MDPI.
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- The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery.
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Application Notes: Pyrrolidine-3-carboxylic Acid Hydrochloride as a Scaffold for Novel Agrochemical Discovery
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The chemical scaffold upon which a new active ingredient is built is a critical determinant of its ultimate success. The five-membered pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional structure which allows for precise spatial orientation of functional groups and enhanced interaction with biological targets.[1] This document provides detailed application notes and protocols for leveraging Pyrrolidine-3-carboxylic acid hydrochloride, a β-proline analog, as a versatile starting material for the development of next-generation fungicides, herbicides, and other agrochemicals.[2] Its inherent chirality, water-soluble hydrochloride form, and reactive carboxylic acid handle make it an ideal entry point for creating diverse chemical libraries for high-throughput screening.
Section 1: Rationale for Agrochemical Development
The selection of Pyrrolidine-3-carboxylic acid as a foundational scaffold is based on several key scientific principles:
-
Stereochemical Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a rigid, three-dimensional framework.[1] This is advantageous for exploring the complex binding pockets of target enzymes and proteins in pests and weeds, potentially leading to higher potency and selectivity compared to flat, aromatic structures.
-
Synthetic Tractability: The secondary amine and the carboxylic acid group are orthogonal handles for chemical modification. The carboxylic acid, in particular, is a well-known functional group in herbicidal compounds, often involved in binding to the active site of target enzymes.
-
Proven Bioactivity: Derivatives of the pyrrolidine core are found in numerous natural alkaloids and synthetic drugs.[3] More specifically to agriculture, certain 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antifungal activity against plant pathogens, validating the scaffold's potential in this domain.[4]
-
Physicochemical Properties: As a hydrochloride salt, the starting material is a stable, crystalline solid with good solubility in polar solvents, simplifying reaction setup and handling. The pyrrolidine nucleus also influences the basicity and lipophilicity of its derivatives, key parameters for bioavailability and systemic movement within a plant.
Workflow for Agrochemical Discovery from Pyrrolidine-3-carboxylic Acid
The following diagram outlines the strategic workflow from the initial scaffold to the identification of a lead agrochemical candidate.
Caption: General workflow from starting material to lead candidate.
Section 2: Synthetic Protocols for Derivative Library Generation
The primary strategy involves modifying the Pyrrolidine-3-carboxylic acid scaffold to generate a library of novel compounds. The following protocols are based on established, high-yield synthetic methods.
Protocol 2.1: Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acids
Rationale: This protocol creates a pyrrolidinone structure by reacting an amine with itaconic acid, a derivative of succinic acid. This method is robust and can be performed under solvent-free conditions, aligning with green chemistry principles. The resulting N-substituted derivatives can be used as building blocks for further functionalization. This approach is adapted from methods used to synthesize biologically active pyrrolidinones.[4]
Materials:
-
Aromatic or heterocyclic amine (e.g., 5-amino-2-methyl-1,3,4-thiadiazole)
-
Itaconic acid
-
Glacial acetic acid (optional, as a catalyst/solvent)
-
Heating mantle with magnetic stirrer
-
Round bottom flask and condenser
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL round bottom flask, combine the selected amine (10 mmol) and itaconic acid (11 mmol, 1.1 equivalents).
-
Expert Insight: A slight excess of itaconic acid ensures the complete consumption of the more valuable amine starting material.
-
For a solvent-free reaction, place the flask in a heating mantle and heat the mixture to 140–150 °C with stirring. The reaction is typically complete within 1-2 hours, often indicated by the cessation of water evolution.
-
Alternatively, add 5 mL of glacial acetic acid to the flask, attach a condenser, and reflux the mixture for 3-4 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
After cooling to room temperature, a solid product will typically form.
-
Add 20 mL of cold water to the flask, stir vigorously, and collect the solid product by vacuum filtration.
-
Wash the crude product with additional cold water (2 x 10 mL) to remove unreacted itaconic acid and other water-soluble impurities.
-
Recrystallize the crude product from hot ethanol to yield the pure N-substituted 5-oxopyrrolidine-3-carboxylic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Reaction Scheme: Synthesis of Antifungal Thiadiazolyl-pyrrolidinones
The diagram below illustrates the synthesis of a specific class of derivatives that have shown promise as antifungal agents against plant pathogens.[4]
Caption: Synthesis of thiadiazolyl-pyrrolidinone carboxylic acids.
Section 3: Agrochemical Screening Protocols
Once a library of derivatives has been synthesized, it must be screened for biological activity. The following are standard, high-throughput-compatible assays for primary screening.
Protocol 3.1: In Vitro Antifungal Assay (Phytopathogen Growth Inhibition)
Rationale: This assay directly measures the ability of a compound to inhibit the mycelial growth of a target fungal pathogen in a controlled environment. It is a cost-effective primary screen to identify compounds with direct antifungal properties.
Materials:
-
Synthesized pyrrolidine derivatives dissolved in DMSO (10 mg/mL stock)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Actively growing culture of a target phytopathogen (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide (e.g., Azoxystrobin) as a positive control
-
DMSO as a negative control
-
Incubator
Procedure:
-
Prepare molten PDA medium and maintain it in a water bath at 45-50 °C.
-
Add the test compound from the DMSO stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for a primary screen). Ensure the final DMSO concentration is ≤0.5% v/v to avoid solvent toxicity. Swirl gently to mix thoroughly.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify. Prepare plates for each compound, a positive control, and a negative control (DMSO only).
-
Using a sterile cork borer, take a 5 mm plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared Petri dish.
-
Expert Insight: Using a plug from the leading edge ensures that young, vigorously growing hyphae are used, leading to more consistent and reproducible results.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached near-full growth (but before it touches the edge of the plate).
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.
-
-
Trustworthiness Check: A valid experiment will show >90% inhibition in the positive control and robust growth in the negative control. Compounds showing >50% inhibition in the primary screen are considered "hits" and should be advanced to dose-response studies to determine the EC₅₀ value.
Protocol 3.2: Seedling Growth Inhibition Assay for Herbicidal Activity
Rationale: Many herbicides, particularly those containing carboxylic acid moieties, function by inhibiting plant growth.[5] This assay assesses the pre-emergent or post-emergent herbicidal potential of the synthesized compounds by measuring their effect on the root and shoot elongation of model plant species.
Materials:
-
Synthesized pyrrolidine derivatives dissolved in DMSO
-
Seeds of a monocot (e.g., Lolium perenne - ryegrass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed)
-
Agar (0.8% w/v) in a nutrient solution (e.g., 1/2 strength Murashige & Skoog)
-
Sterile Petri dishes or multi-well plates
-
Commercial herbicide (e.g., 2,4-D) as a positive control
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinsing 3-5 times with sterile distilled water.
-
Prepare molten agar medium and add test compounds to a final concentration (e.g., 100 µM). Pour into Petri dishes.
-
Place 5-10 sterilized seeds onto the surface of the solidified agar in each plate.
-
Seal the plates with a breathable tape and place them vertically in a growth chamber (e.g., 16h light/8h dark cycle, 22 °C) to allow roots to grow downwards.
-
Expert Insight: Placing plates vertically simplifies the measurement of root length and prevents roots from growing into the agar.
-
After 5-7 days, measure the primary root length and shoot length of the seedlings.
-
Calculate the percent inhibition of root and shoot growth relative to the negative (DMSO) control. Compounds causing significant growth inhibition are potential herbicidal candidates.
Section 4: Data Interpretation and Lead Optimization
The primary screens will generate data on the biological activity of each compound in the library. This data must be systematically analyzed to identify promising candidates.
Quantitative Data Summary
For compounds identified as "hits," a dose-response study should be conducted to determine the half-maximal effective concentration (EC₅₀). The results should be tabulated for clear comparison.
| Compound ID | Structure Modification | Target Species | Primary Screen (% Inhibition @ 50 µg/mL) | EC₅₀ (µg/mL) |
| P3CH-001 | N-phenyl | R. solani | 15.2% | >100 |
| P3CH-002 | N-(4-chlorophenyl) | R. solani | 45.8% | 65.3 |
| P3CH-Thia-01 | N-(5-methyl-1,3,4-thiadiazol-2-yl) | R. solani | 88.9% | 12.1 |
| P3CH-Thia-02 | N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) | R. solani | 95.1% | 4.7 |
| Positive Ctrl | Azoxystrobin | R. solani | 99.8% | 0.8 |
Interpretation: The hypothetical data above suggests that the addition of a 1,3,4-thiadiazole moiety (as synthesized in Protocol 2.1) significantly increases antifungal activity against R. solani. Furthermore, substituting the methyl group on the thiadiazole ring with an electron-withdrawing trifluoromethyl group (P3CH-Thia-02) further enhances potency. This provides a clear direction for the next round of synthesis in a lead optimization cycle.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
Abstract
Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents and serving as valuable chiral building blocks in drug discovery.[1][2][3] Their constrained conformation and versatile substitution patterns allow for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets.[4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of robust and contemporary protocols for the synthesis of these valuable compounds. We will delve into key synthetic strategies, including asymmetric Michael additions, 1,3-dipolar cycloadditions, and ring-closing metathesis, offering detailed, step-by-step protocols and the underlying chemical principles that govern these transformations.
Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold
The pyrrolidine ring is a privileged scaffold in the design of bioactive molecules, appearing in a vast array of natural products and synthetic drugs.[2] The incorporation of a carboxylic acid at the 3-position introduces a key functional handle for further molecular elaboration and can play a crucial role in the pharmacophore of a drug candidate. (R)-pyrrolidine-3-carboxylic acid, in particular, is a readily available chiral building block that provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds.[6] This avoids the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence. The historical context of proline chemistry, dating back to the early 20th century, has laid the groundwork for the development of sophisticated synthetic methodologies for its analogues, such as pyrrolidine-3-carboxylic acid.[7]
Strategic Approaches to Synthesis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into methods that construct the pyrrolidine ring and those that functionalize a pre-existing pyrrolidine scaffold. This guide will focus on the former, highlighting methods that offer high levels of control over stereochemistry and substitution patterns.
Asymmetric Michael Addition for Enantioselective Synthesis
The organocatalytic asymmetric Michael addition is a powerful strategy for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[8][9][10][11] This atom-economical approach allows for the direct construction of the carbon skeleton with excellent stereocontrol.[11]
Rationale and Mechanistic Insight
This method relies on the conjugate addition of a nucleophile, typically a nitroalkane, to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral amine. The catalyst forms a chiral iminium ion with the enoate, which directs the stereoselective attack of the nitroalkane. Subsequent reductive cyclization of the Michael adduct yields the desired pyrrolidine-3-carboxylic acid derivative.
Visualizing the Workflow: Asymmetric Michael Addition
Caption: Workflow for the synthesis of 5-alkyl-pyrrolidine-3-carboxylic acids.
Detailed Protocol: Asymmetric Michael Addition and Reductive Cyclization
This protocol is adapted from the work of Tanaka and colleagues for the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[8]
Step 1: Organocatalytic Enantioselective Michael Addition
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, add the chiral amine catalyst (e.g., a derivative of thiourea, 0.1 mmol).
-
Add the nitroalkane (e.g., nitroethane, 1.5 mmol) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 4 °C) for the required duration (e.g., 24-72 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Michael adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine-3-carboxylic acid derivative.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-oxo-pent-2-enoate | 10 | 90 (for cyclized product) | 97 | [8] |
| 4-oxo-hex-2-enoate | 10 | (Not specified for cyclized) | 95 (for Michael adduct) | [8] |
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient and convergent method for the construction of the pyrrolidine ring.[12][13] This reaction can generate multiple stereocenters in a single step with a high degree of stereocontrol.[13]
Rationale and Mechanistic Insight
Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[12] These reactive intermediates then readily undergo a cycloaddition reaction with an electron-deficient alkene (the dipolarophile) to form a substituted pyrrolidine. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the nature of the catalyst and dipolarophile used.[14]
Visualizing the Pathway: 1,3-Dipolar Cycloaddition
Caption: General scheme for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
Detailed Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on established methods for the synthesis of spirooxindole-pyrrolidines.[14]
-
To a suspension of the isatin (or other aldehyde/ketone, 1.0 mmol) and the α-amino acid (e.g., sarcosine or proline, 1.2 mmol) in a suitable solvent (e.g., ethanol or methanol, 5 mL), add the dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol).
-
Heat the reaction mixture to reflux and stir for the required duration (e.g., 2-8 hours), monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Isatin | α-Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Isatin | Sarcosine | N-Phenylmaleimide | 95 | >99:1 | [14] |
| 5-Chloroisatin | Proline | N-Methylmaleimide | 88 | 98:2 | [14] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including pyrrolidine derivatives.[15][16] This method is particularly useful for accessing pyrrolidines with diverse substitution patterns.
Rationale and Mechanistic Insight
RCM involves the intramolecular reaction of a diene or an enyne in the presence of a transition metal catalyst, typically a ruthenium-based complex such as a Grubbs catalyst.[17] The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions, ultimately leading to the formation of a cyclic alkene and a volatile byproduct (e.g., ethylene). The choice of catalyst is crucial and depends on the specific substrate and desired reactivity.
Visualizing the Workflow: Ring-Closing Enyne Metathesis
Caption: Synthesis of pyrrolidines via Ring-Closing Enyne Metathesis.
Detailed Protocol: Ring-Closing Enyne Metathesis
This protocol is based on a method for the synthesis of chiral pyrrolidine derivatives.[17][18][19]
-
Dissolve the acyclic enyne substrate (1.0 mmol) in a degassed solvent (e.g., dichloromethane, 20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs catalyst (e.g., first-generation Grubbs catalyst, 0.05 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 15 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
| Substrate | Catalyst | Yield (%) | Reference |
| N-(But-2-ynyl)-N-(prop-2-enyl)tosylamide | Grubbs I | 92 | [17] |
| N-Allyl-N-(but-2-ynyl)aniline | Grubbs I | 89 | [17] |
Conclusion
The synthesis of pyrrolidine-3-carboxylic acid derivatives is a rich and evolving field of research. The methods presented herein—asymmetric Michael addition, 1,3-dipolar cycloaddition, and ring-closing metathesis—represent some of the most powerful and versatile strategies available to the modern synthetic chemist. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently access a wide range of these valuable compounds for applications in drug discovery and development. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.
References
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Zhang, L., & Ma, S. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(6), 1153–1155. [Link]
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Zhang, L., & Ma, S. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. PubMed. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(31), 5123–5130. [Link]
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Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(43), 8157-8160. [Link]
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ResearchGate. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. ResearchGate. [Link]
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ResearchGate. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2013). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
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Chen, J., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1686–1715. [Link]
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Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
-
Wang, L., et al. (2018). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 23(10), 2562. [Link]
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OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]
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Seayad, J., & List, B. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1109–1120. [Link]
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Sharma, U., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 588. [Link]
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Gavrilenko, K., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]
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Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(22), 4644-4653. [Link]
-
Adams, K., et al. (2019). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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The Versatile Scaffold: Pyrrolidine-3-carboxylic Acid Hydrochloride in the Synthesis of Neurological Disorder Drugs
Introduction: The Significance of the Pyrrolidine Scaffold in Neuroscience
In the intricate landscape of drug discovery for neurological disorders, the molecular architecture of a therapeutic agent is paramount. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with complex biological targets within the central nervous system (CNS).[1][3] Pyrrolidine-3-carboxylic acid, a derivative of the amino acid proline, offers a chiral and rigid framework, making it an invaluable starting material for the stereoselective synthesis of novel drugs targeting a range of neurological diseases, from epilepsy to neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5] This guide provides an in-depth exploration of the applications and synthetic protocols involving pyrrolidine-3-carboxylic acid hydrochloride, designed for researchers and professionals in drug development.
Core Concepts: Why this compound?
This compound is a commercially available and stable salt, making it a convenient starting point for multi-step syntheses. The presence of both a secondary amine and a carboxylic acid functional group provides two orthogonal points for chemical modification, allowing for the construction of diverse molecular libraries.[6] The inherent chirality at the C3 position is a crucial feature, as the stereochemistry of a drug molecule often dictates its pharmacological activity and selectivity.[1]
The general workflow for utilizing this compound in a synthetic campaign typically begins with a neutralization step to liberate the free amino acid, followed by protection of the secondary amine (commonly with a Boc group) to enable selective modification of the carboxylic acid moiety.[6]
Application I: Synthesis of GABA Uptake Inhibitors for Epilepsy and Anxiety Disorders
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Its reuptake from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating inhibitory neurotransmission. Inhibition of GATs, particularly GAT-1, can potentiate GABAergic signaling, a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[4][6] The pyrrolidine scaffold has been extensively explored for the design of potent and selective GAT inhibitors.[6]
Scientific Rationale
The rigid pyrrolidine ring of pyrrolidine-3-carboxylic acid serves as a conformationally restricted analogue of GABA, allowing for the precise positioning of pharmacophoric elements that interact with the active site of the GABA transporter. By modifying the nitrogen and carboxylic acid functionalities, researchers can fine-tune the potency and selectivity of these inhibitors for different GAT subtypes.[7][8]
Synthetic Workflow & Protocol
The synthesis of a GABA uptake inhibitor based on the pyrrolidine-3-carboxylic acid scaffold generally involves N-alkylation and modification of the carboxylic acid group.
Caption: General synthetic workflow for a GABA uptake inhibitor.
Protocol 1: Synthesis of a Pyrrolidine-3-carboxamide based GABA Uptake Inhibitor
-
Neutralization and N-Boc Protection:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and 1N sodium hydroxide.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) dissolved in dioxane at room temperature and stir for 1.5 hours.
-
Work-up the reaction to isolate N-Boc-pyrrolidine-3-carboxylic acid.[6]
-
-
Amide Coupling:
-
To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add the desired amine (e.g., a lipophilic amine to enhance blood-brain barrier penetration) (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Isolate and purify the N-Boc protected amide product using standard techniques like column chromatography.[9]
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Precipitate the final pyrrolidine carboxamide product by adding diethyl ether, filter, and dry under vacuum.[9]
-
Quantitative Data
| Compound | Target | IC50 (µM) | Reference |
| (R)-4d | GAT-3 | 3.1 | [7] |
| (S)-4b | GAT-1 | 0.396 | [7] |
| (S)-4c | GAT-1 | 0.343 | [7] |
Application II: Development of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for Neurodegenerative Diseases
Nitric oxide (NO) is a crucial signaling molecule in the nervous system. However, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[10][11] Selective inhibition of nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a key therapeutic strategy to mitigate neurotoxicity without disrupting the beneficial physiological functions of NO.[10]
Scientific Rationale
The design of selective nNOS inhibitors often utilizes a dipeptide mimicry approach, where the pyrrolidine ring of pyrrolidine-3-carboxylic acid serves as a rigid scaffold that mimics the backbone of a dipeptide.[12] This allows for the precise orientation of substituents that can interact with specific residues in the active site of nNOS, leading to potent and selective inhibition. The stereochemistry of the pyrrolidine ring is critical for determining the binding mode and selectivity of the inhibitor.[12][13]
Caption: Mechanism of nNOS inhibition by pyrrolidine derivatives.
Synthetic Protocol
The synthesis of potent nNOS inhibitors often involves multi-step sequences starting from a protected pyrrolidine-3-carboxylic acid derivative.
Protocol 2: General Synthesis of a Pyrrolidine-based nNOS Inhibitor
This protocol is adapted from a multi-step synthesis and highlights key transformations.
-
Starting Material Preparation:
-
Begin with a suitable N-protected pyrrolidine-3-carboxylic acid derivative. This may be prepared from the hydrochloride salt as described in Protocol 1.
-
-
Amide Formation and Reduction:
-
Couple the carboxylic acid with a desired amine to form an amide.
-
Reduce the amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
-
-
Further Functionalization:
-
The newly formed amine can be further functionalized, for example, by reductive amination with an aldehyde to introduce additional pharmacophoric groups.
-
-
Final Deprotection:
-
Remove the N-protecting group (e.g., Boc or Cbz) under acidic or hydrogenolysis conditions to yield the final nNOS inhibitor.
-
Note: The specific reagents and conditions will vary depending on the target molecule. Researchers should consult the primary literature for detailed experimental procedures.[10][14]
Structure-Activity Relationship (SAR)
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | nNOS/eNOS Selectivity | Reference |
| (3′R,4′R)-9 | 0.8 | 3040 | 3800 | [13] |
| (3′S,4′S)-9 | 7.7 | 3890 | 505 | [13] |
The data clearly demonstrates the profound impact of stereochemistry on both potency and selectivity. The (R,R)-enantiomer exhibits significantly higher selectivity for nNOS over eNOS compared to the (S,S)-enantiomer, highlighting the importance of chiral synthesis in developing effective nNOS inhibitors.[13]
Application III: Multi-Target Agents for Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, including the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and cholinergic dysfunction.[15] A multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple targets, is a promising strategy for developing more effective AD therapeutics. The pyrrolidine scaffold is well-suited for the design of MTDLs due to its versatility for chemical modification.[2]
Scientific Rationale
Pyrrolidine-3-carboxylic acid can be used as a central scaffold to which different pharmacophores are attached, each targeting a specific aspect of AD pathology. For example, a fragment that inhibits acetylcholinesterase (AChE) can be combined with a moiety that chelates metal ions involved in Aβ aggregation.
Caption: Concept of a pyrrolidine-based multi-target agent for AD.
Synthetic Approach
The synthesis of such MTDLs would involve the sequential or convergent coupling of different pharmacophoric moieties to the pyrrolidine-3-carboxylic acid scaffold, utilizing the synthetic strategies outlined in the previous sections (e.g., amide coupling).
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of drugs for a wide range of neurological disorders. Its rigid, chiral scaffold allows for the development of potent and selective inhibitors of key enzymes and transporters in the CNS. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the vast chemical space accessible from this starting material. Future research will likely focus on the development of novel, more efficient synthetic methodologies and the application of this scaffold in the design of next-generation multi-target agents for complex neurological diseases.
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Falch, E., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(6), 782-793. Available from: [Link]
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Application Notes and Protocols for the Chiral Resolution of Racemic Pyrrolidine-3-carboxylic Acid
Introduction: The Significance of Chiral Pyrrolidine-3-carboxylic Acid in Drug Discovery
Pyrrolidine-3-carboxylic acid is a pivotal chiral building block in the landscape of medicinal chemistry.[1] Its constrained cyclic structure serves as a valuable scaffold for the synthesis of conformationally restricted molecules, which often exhibit enhanced affinity and selectivity for biological targets.[2] The stereochemistry at the C-3 position is a critical determinant of the pharmacological activity of its derivatives, with enantiomers frequently displaying distinct biological profiles.[1] This stereospecificity is particularly relevant in the development of therapeutics for neurological and psychiatric disorders, where derivatives of (R)- and (S)-pyrrolidine-3-carboxylic acid have shown promise.[2] Consequently, the ability to efficiently resolve racemic mixtures of pyrrolidine-3-carboxylic acid is of paramount importance for the advancement of novel drug candidates.[1]
This technical guide provides an in-depth exploration of established methodologies for the chiral resolution of racemic pyrrolidine-3-carboxylic acid. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to preparative scale chromatographic separation.
Comparative Overview of Resolution Techniques
The choice of a resolution strategy is contingent upon several factors, including the desired scale of separation, required enantiomeric purity, and available laboratory instrumentation. The following table provides a comparative summary of the techniques detailed in this guide.
| Technique | Principle | Typical Scale | Enantiomeric Excess (ee%) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.[3] | Grams to Kilograms | Up to 98%[1] | Scalable, cost-effective for large quantities. | Success is dependent on finding a suitable resolving agent and crystallization conditions; can be labor-intensive.[3] |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation (e.g., hydrolysis) of one enantiomer, leaving the other unmodified.[4] | Milligrams to Grams | >95%[5] | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the unreacted enantiomer; requires substrate modification (esterification). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral stationary phase (indirect).[1] | Micrograms to Grams | >99%[1] | High resolution, applicable to a wide range of compounds, both analytical and preparative. | Higher cost of chiral stationary phases and solvents; requires specialized equipment. |
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
This classical technique leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base or acid.[3] These diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[6]
Causality of Experimental Choices
The selection of the resolving agent is critical. For an acidic racemate like pyrrolidine-3-carboxylic acid, a chiral amine is a suitable choice. However, for practical purposes, a commercially available and relatively inexpensive chiral acid, such as (R)-(-)-mandelic acid, can be effectively used to resolve the racemic amino acid. The choice of solvent is equally important; it must be one in which the two diastereomeric salts exhibit a significant difference in solubility.[1] Ethanol is often a good starting point for amino acid derivatives. The stoichiometry is typically equimolar to ensure the formation of the salt with both enantiomers, allowing the less soluble diastereomer to preferentially crystallize.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for diastereomeric salt crystallization.
Detailed Protocol
-
Dissolution: In a suitable flask, dissolve 10.0 g of racemic pyrrolidine-3-carboxylic acid in 150 mL of ethanol. Heat the mixture to reflux to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R)-(-)-mandelic acid in a minimal amount of hot ethanol. Add this solution dropwise to the refluxing solution of the racemic acid.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature. For optimal crystal formation, it is advisable to allow the solution to stand undisturbed for 12-24 hours. Further cooling in an ice bath may enhance crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Recovery of the Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Adjust the pH to approximately 1-2 with a dilute solution of hydrochloric acid.
-
The enantiomerically enriched pyrrolidine-3-carboxylic acid will precipitate out of the aqueous solution.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
-
-
Analysis: Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC (see Method 3). The mother liquor can be treated to recover the other enantiomer, although it will be of lower optical purity.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[7] For racemic esters of pyrrolidine-3-carboxylic acid, lipases are commonly employed to selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid.[1]
Causality of Experimental Choices
The substrate for enzymatic resolution is typically the methyl or ethyl ester of the carboxylic acid, as esters are more amenable to lipase-catalyzed hydrolysis than the free acid.[5] Lipase AS from Aspergillus niger is a commercially available and robust enzyme known for its ability to resolve a variety of amino acid esters.[1] The reaction is performed in a phosphate buffer to maintain a stable pH, which is crucial for enzyme activity. Monitoring the reaction by HPLC is essential to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the formed carboxylic acid.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Detailed Protocol
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of pyrrolidine-3-carboxylic acid using standard esterification methods (e.g., Fischer esterification).
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, disperse the racemic ester of pyrrolidine-3-carboxylic acid in a 0.1 M phosphate buffer (pH 7.5).
-
Add Lipase AS from Aspergillus niger (a typical starting concentration is 10-50 mg of enzyme per gram of substrate).
-
Stir the mixture at room temperature (or a temperature optimized for the specific lipase) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Reaction Work-up: Once the reaction reaches approximately 50% conversion, quench the reaction by filtering off the enzyme.
-
Separation of Products:
-
Acidify the filtrate to a pH of 2-3 with dilute HCl.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
The unreacted ester will be extracted into the organic phase, while the hydrolyzed carboxylic acid will remain in the aqueous phase as its hydrochloride salt.
-
Separate the layers. The enriched ester can be recovered by evaporating the organic solvent. The enriched carboxylic acid can be isolated from the aqueous layer.
-
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC.
Method 3: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[2] This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1]
Direct Chiral HPLC
Direct chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are widely used for their broad applicability.
A Chiralcel® OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, is often effective for the separation of amino acid derivatives. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, is chosen to modulate the retention and selectivity. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid.
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Procedure:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers will elute at different retention times. Calculate the resolution (Rs) and enantiomeric excess (ee%).
-
Indirect Chiral HPLC
The indirect method involves the conversion of the enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent.[4] These diastereomers can then be separated on a conventional achiral HPLC column, such as a C18 reversed-phase column.[1]
(S)-(-)-α-Methylbenzylamine is a common chiral derivatizing agent for carboxylic acids. The reaction to form the diastereomeric amides is facilitated by a peptide coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which activates the carboxylic acid.[1] A standard C18 column is used for the separation, with a mobile phase consisting of a gradient of acetonitrile and water, often with an acidic modifier like formic acid to ensure good peak shape.
Caption: Workflow for indirect chiral HPLC.
-
Derivatization:
-
In a small vial, dissolve the racemic pyrrolidine-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a slight excess of (S)-(-)-α-methylbenzylamine and an equimolar amount of a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA).
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the derivative absorbs (e.g., 254 nm).
-
Procedure:
-
Dilute the reaction mixture with the mobile phase.
-
Inject the sample onto the equilibrated C18 column and run the gradient.
-
The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.
-
-
Conclusion
The chiral resolution of racemic pyrrolidine-3-carboxylic acid is a critical step in the synthesis of enantiomerically pure compounds for drug discovery and development. This guide has provided detailed protocols and the underlying scientific rationale for three robust methods: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC. The optimal choice of method will depend on the specific requirements of the project, including scale, desired purity, and available resources. For large-scale synthesis, diastereomeric salt crystallization often presents the most viable option, while enzymatic resolution offers high selectivity for moderate scales. Chiral HPLC remains the gold standard for analytical determination of enantiomeric purity and is also a valuable tool for preparative separations.
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Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery
An Application Guide to Pyrrolidine-3-carboxylic Acid Hydrochloride: A Cornerstone Chiral Precursor for Bioactive Molecules
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, consistently appearing in natural products, vitamins, and a significant number of FDA-approved pharmaceuticals.[1][2][3][4][5] Its prevalence stems from a unique combination of structural and chemical properties that make it an ideal building block for crafting complex, biologically active molecules. Unlike flat, aromatic systems, the saturated, sp³-hybridized pyrrolidine ring provides a non-planar, three-dimensional structure that allows for a more comprehensive exploration of a biological target's pharmacophore space.[1][5]
Within the diverse family of pyrrolidine-based precursors, this compound stands out as a particularly valuable chiral building block.[3][6] As a derivative of the amino acid proline, it offers an inherent, stereochemically defined center, which is critical for the enantioselective synthesis of drugs where specific stereoisomers dictate therapeutic efficacy and safety.[1][5][6] Its true synthetic power lies in its two orthogonal functional groups: a secondary amine and a carboxylic acid.[2][3] This arrangement allows for selective modification at either site, providing medicinal chemists with a robust and versatile platform to generate vast libraries of compounds for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the strategic application of pyrrolidine-3-carboxylic acid, complete with detailed protocols for its transformation into novel therapeutic candidates.
Core Synthetic Strategies: A Logic-Driven Approach to Molecular Elaboration
The effective use of pyrrolidine-3-carboxylic acid hinges on a logical and stepwise approach to its functionalization. The orthogonal nature of its amine and acid groups necessitates a carefully planned synthetic sequence, typically beginning with the protection of the more reactive amine functionality.
Pillar 1: Protecting Group Strategy - Directing Reactivity
The secondary amine of the pyrrolidine ring is a potent nucleophile and base. To prevent it from interfering with reactions targeting the carboxylic acid, it must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3] This initial step is fundamental as it ensures that subsequent reactions, such as amide bond formation, proceed cleanly and exclusively at the desired carboxylic acid position.
Pillar 2: Elaboration of the Carboxylic Acid Moiety
With the amine protected, the carboxylic acid becomes the primary site for modification. This is where the first vector of molecular diversity is introduced.
-
Amide Coupling: The conversion of the carboxylic acid to an amide is one of the most powerful and frequently used transformations in drug discovery. Using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), the N-Boc protected pyrrolidine-3-carboxylic acid can be joined to a virtually limitless array of primary and secondary amines.[2][3] This reaction introduces a new substituent (R¹) and is a cornerstone of SAR exploration.
-
Esterification: Alternatively, the carboxylic acid can be converted to an ester. This can be achieved through various methods, including Fischer esterification (reaction with an alcohol under acidic catalysis) or, more commonly for complex molecules, by using coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol in the presence of a nucleophilic catalyst.[3][7]
Pillar 3: Unmasking and Functionalizing the Secondary Amine
Once the carboxylic acid has been functionalized, the Boc protecting group can be removed using an acid, typically trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[2] This regenerates the secondary amine, which can then be modified through N-alkylation or N-acylation, introducing a second point of diversity (R²) into the molecule. This sequential, controlled functionalization is the key to building molecular complexity from this simple precursor.
Caption: General workflow for diversifying pyrrolidine-3-carboxylic acid.
Applications in the Synthesis of Bioactive Molecules: From Bench to Potential Therapeutics
The versatility of pyrrolidine-3-carboxylic acid is best illustrated by its application in synthesizing compounds across a wide range of therapeutic areas.
-
Antitubercular Agents: Pyrrolidine carboxamides derived from this precursor have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the synthesis of the mycobacterial cell wall.[2][8] The pyrrolidine scaffold provides a rigid framework to correctly orient the appended chemical groups for optimal binding within the InhA active site.
-
Antidiabetic Agents (DPP-4 Inhibitors): The pyrrolidine core is a key structural feature of many potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[3][9] The stereochemistry provided by (R)- or (S)-pyrrolidine-3-carboxylic acid is crucial for the selective and high-affinity interactions required for therapeutic effect in treating type 2 diabetes.[9]
-
Anticancer Agents: A multitude of studies have demonstrated the utility of the pyrrolidine ring in developing novel anticancer agents.[1] Derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including lung, breast, and pancreatic cancer.[10][11][12][13][14] The ability to readily create diverse libraries from pyrrolidine-3-carboxylic acid allows for rapid screening to identify potent and selective compounds.[11][13]
-
Central Nervous System (CNS) Agents: The conformationally constrained structure of the pyrrolidine ring is well-suited for designing ligands for CNS targets. It has been used as a scaffold for potent γ-aminobutyric acid (GABA) uptake inhibitors and as a foundational element in creating selective antagonists for ionotropic glutamate receptors (iGluRs), which are important targets for neurological disorders.[3][15][16]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations described. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
This foundational protocol prevents the amine from participating in subsequent reactions. The procedure is adapted from established methods.[3]
Table 1: Reagents and Materials for N-Boc Protection
| Reagent/Material | Molecular Wt. | Amount (10 mmol scale) | Moles (mmol) |
|---|---|---|---|
| (R)-Pyrrolidine-3-carboxylic acid HCl | 151.59 | 1.52 g | 10.0 |
| Dioxane | 88.11 | 20 mL | - |
| 1N Sodium Hydroxide (NaOH) | 40.00 | 22 mL | 22.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 11.0 |
| Diethyl ether | 74.12 | As needed | - |
| 3N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add (R)-pyrrolidine-3-carboxylic acid hydrochloride (1.52 g, 10.0 mmol).
-
Add a solvent mixture of dioxane (20 mL) and 1N NaOH (22 mL, 22.0 mmol). Stir at room temperature until all solids dissolve.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of dioxane.
-
Add the Boc₂O solution dropwise to the stirred pyrrolidine solution at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Wash the organic phase with 1N NaOH (2 x 20 mL) to remove any unreacted starting material.
-
Combine the aqueous phases and acidify to pH 2-3 by carefully adding 3N HCl while cooling in an ice bath.
-
Extract the acidified aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid as a white solid or viscous oil.
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol describes the formation of a pyrrolidine carboxamide from the N-Boc protected acid.[2][3]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Table 2: Reagents and Materials for Amide Coupling
| Reagent/Material | Role | Moles (1.0 mmol scale) |
|---|---|---|
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | Starting Material | 1.0 mmol |
| Anhydrous Dichloromethane (DCM) | Solvent | 10 mL |
| EDC (or EDC·HCl) | Coupling Agent | 1.2 mmol |
| HOBt | Additive | 1.2 mmol |
| DIPEA | Base | 2.0 mmol |
| Desired Amine (R¹-NH₂) | Nucleophile | 1.1 mmol |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol).
-
Dissolve the acid in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) sequentially.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.[2]
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amide.
Protocol 3: N-Boc Deprotection
This protocol removes the Boc group, liberating the secondary amine for further functionalization.[2]
Procedure:
-
Dissolve the N-Boc protected pyrrolidine amide (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature and stir.
-
Monitor the reaction by TLC (typically complete in 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with DCM or toluene (2 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the pyrrolidine amide, which can often be used directly in the next step or neutralized with a base if required.
Protocol 4: Organocatalytic Asymmetric Michael Addition
This advanced protocol demonstrates how to create substituted pyrrolidine rings, a key strategy for accessing novel chemical space. This method synthesizes precursors for 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2][9][17][18][19][20]
Caption: Workflow for organocatalytic asymmetric Michael addition.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., toluene, 5 mL).
-
Add the nitroalkane (1.2 mmol) dropwise to the solution at the desired temperature (can range from -20 °C to room temperature depending on the specific catalyst and substrates).
-
Stir the reaction mixture and monitor progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral γ-nitro-keto-ester. This intermediate can then undergo reductive cyclization (e.g., using H₂ and a Palladium catalyst) to form the final substituted pyrrolidine-3-carboxylic acid derivative.[9]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic asset in the design and synthesis of novel bioactive molecules. Its inherent chirality, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for medicinal chemists. By employing a logical sequence of protection, functionalization, and deprotection, researchers can efficiently generate diverse libraries of complex molecules. The detailed protocols and strategies outlined in this guide serve as a robust foundation for professionals in drug discovery to leverage the full potential of this powerful chiral building block, accelerating the journey toward the next generation of therapeutics.
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
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NIH National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link]
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He, X., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
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NIH National Center for Biotechnology Information. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]
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ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
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ResearchGate. (2011). Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. [Link]
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ACS Publications. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)–H Activation Strategy and Structure–Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience. [Link]
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Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link]
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Application Notes & Protocols: Incorporation of Pyrrolidine-3-carboxylic Acid Hydrochloride into Novel Polymers for Advanced Drug Delivery
Abstract
The unique structural and functional attributes of the pyrrolidine ring have positioned it as a valuable scaffold in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of pyrrolidine-3-carboxylic acid hydrochloride into novel polymeric structures. We will explore the strategic design of pyrrolidine-based monomers, controlled polymerization methodologies, and in-depth characterization of the resulting polymers. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to engineer sophisticated polymer-based drug delivery systems.[4][5][6]
Introduction: The Rationale for Pyrrolidine-Containing Polymers
Pyrrolidine-3-carboxylic acid, a cyclic amino acid analog, offers a unique combination of a secondary amine and a carboxylic acid functional group within a conformationally constrained five-membered ring.[3] This structure is a key component in numerous natural alkaloids and FDA-approved pharmaceuticals, highlighting its biological relevance.[3] When incorporated into a polymer backbone or as a side chain, the pyrrolidine moiety can impart several desirable properties:
-
Biocompatibility and Biodegradability: Polymers derived from amino acids and their analogs are often biocompatible and can be designed to be biodegradable, which is crucial for in vivo applications.[7][8]
-
Stimuli-Responsiveness: The presence of the amine and carboxylic acid groups can render the polymer sensitive to pH changes, allowing for triggered drug release in specific physiological environments, such as tumor microenvironments or endosomal compartments.[9][10]
-
Enhanced Drug Loading and Stability: The pyrrolidone ring can participate in hydrogen bonding and other non-covalent interactions, potentially improving the encapsulation efficiency and stability of therapeutic agents.[11]
-
Chirality and Stereospecific Interactions: The inherent chirality of pyrrolidine-3-carboxylic acid can be leveraged to create polymers with specific secondary structures and to facilitate stereospecific interactions with biological targets.[10][12]
This guide will focus on two primary strategies for incorporating pyrrolidine-3-carboxylic acid into polymers: 1) side-chain functionalization through the synthesis of a vinyl monomer followed by controlled radical polymerization, and 2) main-chain incorporation via ring-opening polymerization of a corresponding N-carboxyanhydride (NCA) derivative.
Polymer Design and Synthesis Strategies
The successful incorporation of pyrrolidine-3-carboxylic acid into a polymer requires careful consideration of monomer synthesis and the choice of polymerization technique.
Monomer Synthesis: From Amino Acid to Polymerizable Unit
This compound is not directly polymerizable. It must first be chemically modified to introduce a polymerizable group. Here, we detail the synthesis of a methacrylate monomer, a versatile building block for controlled radical polymerization.[10][13]
Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Causality: The first step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions during the subsequent esterification and polymerization steps. The Boc group is stable under the conditions of the next steps but can be readily removed later to expose the amine for further functionalization if desired.[14]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and 1N sodium hydroxide solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 3N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Synthesis of 2-((R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamido)ethyl methacrylate (Boc-P3C-HEMA)
Causality: This protocol attaches a polymerizable methacrylate group to the N-Boc protected pyrrolidine-3-carboxylic acid via an amide linkage with 2-aminoethyl methacrylate. Carbodiimide coupling chemistry (EDC/HOBt) is a standard and efficient method for forming amide bonds.[14]
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the mixture at room temperature for 4 hours to form the NHS-activated ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
In a separate flask, dissolve 2-aminoethyl methacrylate hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the filtered solution of the NHS-activated ester to the 2-aminoethyl methacrylate solution.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Controlled Radical Polymerization: RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[10][15][16]
Protocol 3: RAFT Polymerization of Boc-P3C-HEMA
Causality: This protocol utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the "living" nature of the reaction. The choice of CTA, initiator, and solvent is critical for successful polymerization. AIBN is a common thermal initiator.
-
In a Schlenk flask, dissolve Boc-P3C-HEMA (monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA), and azobisisobutyronitrile (AIBN) (initiator) in anhydrous dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Caption: Workflow for synthesis of a pyrrolidine-containing polymer.
Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)
An alternative approach for incorporating the pyrrolidine motif into the polymer backbone is through the ROP of a proline N-carboxyanhydride (ProNCA), a derivative of pyrrolidine-3-carboxylic acid.[17][18] Recent advancements have shown that water-assisted ROP can be significantly faster and more controlled than traditional methods conducted under stringent anhydrous conditions.[17][18]
Protocol 4: Water-Assisted ROP of Proline NCA (Illustrative)
Causality: This protocol leverages the unexpected role of water in facilitating the proton transfer during chain propagation, which significantly lowers the activation energy barrier.[17] This allows for a much faster and more controlled polymerization.
-
Dissolve Proline N-carboxyanhydride (ProNCA) in a mixture of acetonitrile (ACN) and water.
-
Add a primary amine initiator (e.g., hexylamine) to the solution. The [ProNCA]/[Initiator] ratio will determine the degree of polymerization.
-
Stir the reaction at room temperature. The polymerization is typically complete within minutes.[17][18]
-
Precipitate the resulting poly-L-proline (PLP) by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Characterization of Pyrrolidine-Containing Polymers
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.
| Technique | Purpose | Expected Outcome/Information |
| ¹H NMR Spectroscopy | Confirm monomer synthesis and polymer structure. Determine monomer conversion. | Presence of characteristic peaks for the pyrrolidine ring, Boc group, and methacrylate backbone. Disappearance of monomer vinyl peaks after polymerization. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | A narrow, monomodal peak indicating a well-controlled polymerization (Đ < 1.3 for RAFT). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups in the monomer and polymer. | Characteristic peaks for amide C=O stretch, ester C=O stretch, and N-H bonds. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | Onset of degradation temperature. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (T₉). | Provides information about the polymer's amorphous or crystalline nature. |
Protocol 5: Characterization by ¹H NMR and GPC/SEC
-
¹H NMR: Dissolve a small sample of the purified monomer or polymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
GPC/SEC: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with LiBr). Filter the solution through a 0.22 µm syringe filter. Inject the sample into the GPC/SEC system equipped with a refractive index (RI) detector and calibrated with polymer standards (e.g., polystyrene or PMMA).
Applications in Drug Delivery
The unique properties of pyrrolidine-containing polymers make them highly suitable for a range of drug delivery applications.
pH-Responsive Nanoparticles for Targeted Drug Release
After the removal of the Boc protecting group (e.g., using trifluoroacetic acid), the resulting polymer will have free secondary amine and carboxylic acid groups, making it zwitterionic and pH-responsive.[9] These polymers can self-assemble into nanoparticles in aqueous solution, encapsulating hydrophobic drugs within their core. In the acidic environment of a tumor or an endosome, protonation of the carboxylate groups and changes in the protonation state of the amine can lead to the destabilization of the nanoparticle and the release of the encapsulated drug.
Caption: pH-responsive drug release mechanism.
Protein-Polymer Conjugates for Enhanced Biologic Drug Performance
Polymers containing pyrrolidine moieties can be conjugated to therapeutic proteins to improve their pharmacokinetic profiles.[16][17] For instance, poly-L-proline, synthesized via ROP of ProNCA, can be "grafted from" a protein surface.[17] This can increase the protein's stability, reduce its immunogenicity, and extend its circulation half-life.[17]
Conclusion
The incorporation of this compound into novel polymers opens up a vast design space for the creation of advanced functional materials. By leveraging controlled polymerization techniques like RAFT and innovative methods such as water-assisted ROP, researchers can synthesize well-defined polymers with tailored properties. These materials hold immense promise for addressing key challenges in drug delivery, including targeted release and the enhancement of biologic drug efficacy. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals in the field to explore and exploit the potential of these unique polymers.
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-
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-
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-
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-
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Probing the Synapse: Technical Applications of Pyrrolidine-3-carboxylic Acid Hydrochloride in Neurotransmitter System Research
This document serves as a comprehensive technical guide for researchers, neuropharmacologists, and drug development professionals on the application of Pyrrolidine-3-carboxylic acid hydrochloride, also known as β-Proline hydrochloride[1], in the study of neurotransmitter systems. This versatile molecule, by virtue of its rigid, cyclic structure, provides a valuable scaffold for interrogating the complex machinery of synaptic transmission, primarily targeting the GABAergic and glycinergic systems.
This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that the protocols described are not merely followed, but understood. We will delve into the mechanisms of action, provide validated experimental workflows, and present quantitative data to empower researchers to effectively integrate this compound into their studies.
Introduction to Pyrrolidine-3-carboxylic Acid (β-Proline)
Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid. Its constrained conformation makes it a compelling tool for probing the highly specific binding pockets of receptors and transporters, which often distinguish between the more flexible linear amino acid neurotransmitters. The hydrochloride salt form ensures improved solubility in aqueous buffers, a critical feature for most physiological and in vitro experimental setups.[2][3]
Its utility in neuroscience stems from its structural similarity to key inhibitory neurotransmitters, allowing it to function as both a competitive inhibitor of neurotransmitter uptake and a direct agonist at certain receptors.
Core Mechanisms of Action in Neurotransmitter Systems
Pyrrolidine-3-carboxylic acid primarily exerts its effects through two major inhibitory neurotransmitter systems: the GABAergic and the glycinergic systems.
The GABAergic System: Inhibition of GABA Transporters
The primary mechanism of action within the GABAergic system is the competitive inhibition of GABA transporters (GATs). GATs are critical for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft.[4] By blocking these transporters, β-proline effectively increases the extracellular concentration and prolongs the synaptic lifetime of GABA, thereby enhancing inhibitory signaling.
Evidence from the closely related analog, homo-β-proline , demonstrates potent, competitive inhibition of both neuronal and glial GABA uptake.[5] This strongly suggests that Pyrrolidine-3-carboxylic acid interacts directly with the GABA binding site on the transporter proteins.
Signaling Pathway: Enhancement of GABAergic Inhibition
Caption: Agonist action of Pyrrolidine-3-carboxylic acid at the Glycine Receptor.
Quantitative Data and Comparative Analysis
While direct quantitative data for Pyrrolidine-3-carboxylic acid is sparse in the literature, robust data from its close structural analog, homo-β-proline, provides a reliable estimate of its potency at GABAergic targets.
| Compound | Target | Assay Type | Potency | Reference |
| Homo-β-proline | Neuronal GABA Uptake | GABA Uptake Inhibition | IC₅₀: 10 µM | [5] |
| Neuronal GABA Transporter | Competitive Inhibition | Kᵢ: 6 µM | [5] | |
| Glial GABA Uptake | GABA Uptake Inhibition | IC₅₀: 20 µM | [5] | |
| Glial GABA Transporter | Competitive Inhibition | Kᵢ: 16 µM | [5] | |
| GABA Receptor | Radioligand Displacement | IC₅₀: 0.3 µM | [5] | |
| L-Proline | Glycine Receptor | Electrophysiology | Weak Agonist | [6] |
| β-Amino Acids | Glycine Receptor | Electrophysiology | Partial Agonists | [7] |
This table summarizes key quantitative metrics. IC₅₀ represents the concentration required for 50% inhibition, while Kᵢ is the inhibition constant, reflecting binding affinity.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for investigating the effects of this compound.
Preparation of Stock Solutions
For reliable and reproducible results, proper preparation of the compound is paramount. This compound is soluble in water. [8][9] Protocol: 100 mM Stock Solution
-
Weighing: Accurately weigh 15.16 mg of this compound (MW: 151.59 g/mol ). [3]2. Dissolution: Dissolve the powder in 1 mL of sterile, purified water (e.g., Milli-Q) or a suitable buffer like PBS. Gentle vortexing or warming may be used to aid dissolution.
-
Sterilization: For cell culture or in vivo use, sterilize the stock solution by passing it through a 0.22 µm syringe filter. [8][10]4. Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 1 year) or at 4°C for short-term use (up to 1 month). [2]
In Vitro Protocol: [³H]GABA Uptake Inhibition Assay
This assay directly measures the ability of the compound to inhibit GABA uptake into cultured cells or synaptosomes. The protocol is adapted from established methodologies. [11]
Workflow: [³H]GABA Uptake Assay
Caption: Step-by-step workflow for a GABA uptake inhibition assay.
Detailed Protocol:
-
Cell Plating: Plate primary cortical neurons, astrocytes, or a suitable cell line (e.g., HEK-293 expressing GAT-1) in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 200 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 µM to 1 mM) to each well. Include a "vehicle control" (buffer only) and a "non-specific uptake" control (e.g., a known potent GAT inhibitor like Tiagabine at a saturating concentration). Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing a mixture of [³H]GABA (to a final concentration of ~50 nM) and unlabeled GABA (to a final concentration of ~1 µM).
-
Incubation: Incubate the plate for a predetermined linear uptake time (typically 10-20 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells in each well by adding 500 µL of 1% SDS or 0.1 M NaOH.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the counts from the "non-specific uptake" wells. Determine the percentage inhibition for each concentration of Pyrrolidine-3-carboxylic acid relative to the vehicle control. Plot the data and fit to a dose-response curve to calculate the IC₅₀ value.
In Vitro Protocol: Whole-Cell Electrophysiology for Glycine Receptors
This protocol uses patch-clamp electrophysiology to measure chloride currents evoked by Pyrrolidine-3-carboxylic acid in cells expressing glycine receptors, thereby characterizing its agonist properties. The methodology is based on standard practices for studying ligand-gated ion channels. [12][13] Detailed Protocol:
-
Cell Preparation: Use cultured spinal cord or brainstem neurons, or a cell line (e.g., HEK-293) transiently expressing homomeric α1 glycine receptors.
-
Recording Setup: Transfer a coverslip with cells to a recording chamber on an inverted microscope stage. Continuously perfuse with an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
-
Patch Pipette: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution designed to isolate chloride currents (in mM: 145 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2).
-
Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration. Clamp the neuron's membrane potential at -60 mV.
-
Drug Application: Using a fast-step perfusion system, apply glycine (e.g., 30 µM) to elicit a control reference current. After washout, apply increasing concentrations of this compound (e.g., 1 µM to 10 mM).
-
Data Acquisition: Record the evoked currents using an appropriate amplifier and data acquisition software. Measure the peak amplitude of the current at each concentration.
-
Data Analysis: Normalize the current evoked by β-proline to the maximal current evoked by a saturating concentration of glycine. Plot the normalized current as a function of concentration and fit with the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and Hill coefficient.
In Vivo Protocol: Brain Microdialysis for Extracellular GABA Measurement
This advanced in vivo technique allows for the measurement of extracellular GABA concentrations in a specific brain region of an awake, freely moving animal following systemic or local administration of Pyrrolidine-3-carboxylic acid. This protocol provides a general framework. [14][15] Detailed Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region rich in GABAergic terminals (e.g., Substantia Nigra, Hippocampus, or Striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 10-20 kDa MWCO) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period (60-90 minutes), begin collecting dialysate samples into refrigerated vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.
-
Drug Administration: Administer this compound, either systemically (i.p. injection) or locally via reverse dialysis (by including it in the aCSF perfusate).
-
Sample Collection: Continue collecting dialysate samples for 2-3 hours post-administration.
-
GABA Analysis (HPLC-ECD):
-
Derivatization: Derivatize the amino acids in the dialysate samples with o-phthaldialdehyde (OPA) to make them electrochemically active.
-
Separation: Inject the derivatized sample into an HPLC system with a reverse-phase C18 column to separate GABA from other amino acids.
-
Detection: Quantify the GABA concentration using an electrochemical detector.
-
-
Data Analysis: Calculate the concentration of GABA in each sample by comparing it to a standard curve. Express the post-injection GABA levels as a percentage change from the average baseline concentration.
Conclusion and Future Directions
This compound is a potent pharmacological tool for the functional investigation of GABAergic and glycinergic neurotransmission. Its dual action as a GAT inhibitor and a GlyR agonist allows for the targeted modulation of two primary inhibitory systems in the CNS. The protocols detailed herein provide a validated framework for characterizing its effects both in vitro and in vivo. Future research should focus on obtaining direct kinetic data for β-proline at specific GAT subtypes and GlyR subunit compositions to further refine its pharmacological profile and solidify its role as a selective tool for neuroscience research.
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Johnson, G., Drummond, J. T., Boxer, P. A., & Bruns, R. F. (1992). .beta.-Proline analogs as agonists at the strychnine-sensitive glycine receptor. Journal of Medicinal Chemistry, 35(1), 233-236. Available from: [Link]
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Kovács, Z., Do-Quang, Z., & Vizi, E. S. (2006). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. Neurochemistry International, 48(6-7), 436-447. Available from: [Link]
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Patneau, D. K., & Mayer, M. L. (2021). Identification of a stereotypic molecular arrangement of endogenous glycine receptors at spinal cord synapses. eLife, 10, e70973. Available from: [Link]
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Du, J., Lu, W., Wu, S., Cheng, L., & Gouaux, E. (2015). Glycine receptor mechanism illuminated by electron cryo-microscopy. Nature, 526(7572), 224-229. Available from: [Link]
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Henley, J. M., Evans, R. H., & Little, H. J. (1991). L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons. Neuroscience Letters, 128(2), 248-252. Available from: [Link]
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Harty, T. P., & Manis, P. B. (2000). Kinetic Analysis of Glycine Receptor Currents in Ventral Cochlear Nucleus. Journal of Neurophysiology, 84(4), 1763-1776. Available from: [Link]
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Quiring, D. J., & Gash, C. R. (2014). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience, 5(9), 819-827. Available from: [Link]
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Labrakakis, C., et al. (2022). Glycine-induced activation of GPR158 increases the intrinsic excitability of medium spiny neurons in the nucleus accumbens. Cellular and Molecular Life Sciences, 79(6), 305. Available from: [Link]
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Sonders, M. S., & Amara, S. G. (1996). Electrophysiological Evidence for Expression of Glycine Receptors in Freshly Isolated Neurons from Nucleus Accumbens. Journal of Neuroscience, 16(1), 136-144. Available from: [Link]
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Schousboe, A., Larsson, O. M., Wood, J. D., & Krogsgaard-Larsen, P. (1983). Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. Neurochemical Research, 8(11), 1337-1349. Available from: [Link]
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Fedele, E., et al. (1998). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. British Journal of Pharmacology, 124(4), 773-780. Available from: [Link]
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Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1031-1045. Available from: [Link]
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Gadea, A., & López-Colomé, A. M. (2001). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of Neuroscience Methods, 105(2), 199-206. Available from: [Link]
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Timmerman, W., & Westerink, B. H. (1997). Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors. Journal of Neuroscience Methods, 77(1), 29-43. Available from: [Link]
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Stein, L. M., & Läck, A. K. (2004). The GABA uptake inhibitor beta-alanine reduces pilocarpine-induced tremor and increases extracellular GABA in substantia nigra pars reticulata as measured by microdialysis. Journal of Neuroscience Methods, 140(1-2), 39-46. Available from: [Link]
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Padinjareveettil, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110543. Available from: [Link]
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Jagiello, A., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(11), 2003-2016. Available from: [Link]
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Parsons, C. G., et al. (1998). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics, 284(2), 762-773. Available from: [Link]
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ResearchGate. (n.d.). Uptake of [ 3 H]GABA by cells expressing wild type and mutant GAT1. ResearchGate. Available from: [Link]
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Harnessing Pyrrolidine-3-carboxylic acid hydrochloride for the Next Generation of Anti-Inflammatory Agents
An Application Guide for Drug Development Professionals
Abstract
The global search for novel anti-inflammatory therapeutics that offer improved efficacy and enhanced safety profiles is a perpetual challenge in medicinal chemistry. Privileged scaffolds—molecular frameworks that are consistently found in biologically active compounds—serve as invaluable starting points for drug discovery. The pyrrolidine ring system is one such scaffold, forming the core of numerous successful therapeutic agents. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Pyrrolidine-3-carboxylic acid hydrochloride as a strategic building block for creating and evaluating new anti-inflammatory candidates. We will explore the scientific rationale, present detailed in vitro and in vivo screening protocols, and offer insights into data interpretation, thereby providing a complete workflow from molecular design to preclinical validation.
Part 1: The Scientific Rationale - Why Pyrrolidine-3-Carboxylic Acid?
The Inflammatory Cascade: Key Targets for Intervention
Inflammation is a complex biological response involving a cascade of molecular events.[1] Key enzymatic pathways and signaling molecules serve as primary targets for anti-inflammatory drugs. The arachidonic acid pathway is central to this process, where cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes produce prostaglandins and leukotrienes, respectively—potent mediators of pain and inflammation.[2] Furthermore, the transcription factor NF-κB plays a pivotal role by controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] The most effective anti-inflammatory strategies often involve the targeted inhibition of these key players.
Caption: Simplified overview of the inflammatory cascade and key drug targets.
The Pyrrolidine Scaffold: A Privileged Structure
The pyrrolidine ring is a five-membered, nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[4] Its prevalence in natural products and FDA-approved drugs speaks to its versatility.[5][6] The ring's conformational flexibility and the presence of a hydrogen bond-accepting nitrogen atom allow it to engage in diverse interactions with biological targets. Well-known anti-inflammatory drugs like Ketorolac and Licofelone feature a related pyrrole or pyrrolizine core, demonstrating the scaffold's potential in this therapeutic area.[7]
This compound: A Strategic Starting Point
This compound stands out as a particularly strategic starting material for library synthesis.[8] As a β-proline derivative, it offers several advantages:
-
Defined Stereochemistry: It is available in chiral forms, allowing for stereospecific interactions with target enzymes.[9]
-
Rigid Framework: The cyclic structure reduces conformational entropy upon binding, potentially leading to higher affinity.
-
Orthogonal Handles: The secondary amine (at N1) and the carboxylic acid (at C3) provide two distinct points for chemical modification, enabling the systematic exploration of chemical space to optimize potency and selectivity.
Caption: Potential sites for derivatization on the pyrrolidine-3-carboxylic acid scaffold.
Part 2: Experimental Design & Protocols
A structured, multi-tiered screening approach is essential for efficiently identifying promising lead compounds. The workflow begins with high-throughput in vitro assays to assess primary activity and mechanism, followed by in vivo validation of the most potent candidates.
Caption: A typical drug discovery workflow for anti-inflammatory agents.
Protocol 1: In Vitro Screening of Pyrrolidine Derivatives
Objective: To conduct a primary screen of synthesized compounds to identify those with significant anti-inflammatory activity and to elucidate their potential mechanism of action.
A. Cell-Free Enzyme Inhibition Assay: Cyclooxygenase (COX-1/COX-2)
-
Causality: This assay directly measures the ability of a compound to inhibit COX enzymes, the primary targets of NSAIDs.[10] Comparing activity against COX-1 and COX-2 provides an early indication of selectivity and potential gastrointestinal side effects.
-
Methodology (Based on commercially available colorimetric inhibitor screening kits):
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reaction Setup: In a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of Enzyme solution
-
10 µL of Test Compound solution (at various concentrations) or DMSO (vehicle control).
-
Include a positive control (e.g., Indomethacin or Celecoxib).
-
-
Initiation: Add 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Detection: Add 10 µL of the colorimetric substrate solution. Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculation: Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
-
B. Cell-Based Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Causality: Macrophages are key immune cells that produce large amounts of the pro-inflammatory mediator nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS).[11] Measuring the inhibition of NO production is a robust indicator of a compound's anti-inflammatory potential in a cellular context.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only control.
-
Viability Check: Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition is not due to cytotoxicity.
-
Protocol 2: In Vivo Evaluation of Lead Compounds
Objective: To assess the anti-inflammatory efficacy of lead compounds in a validated animal model of acute inflammation.
Model: Carrageenan-Induced Paw Edema in Rats
-
Causality: The injection of carrageenan into a rodent's paw induces a biphasic acute inflammatory response characterized by swelling (edema).[1][12] This model is highly reproducible and is considered the gold standard for evaluating the in vivo efficacy of potential anti-inflammatory drugs.[13]
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compounds (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume. Determine the percentage inhibition of edema for each group relative to the vehicle control group.
-
Part 3: Data Analysis & Interpretation
Clear and accurate data analysis is crucial for making informed decisions about which compounds to advance.
In Vitro Data Summary
Quantitative data from the initial screens should be compiled to compare the potency and selectivity of each derivative.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | Max Cell Viability (%) |
| P3CA-HCL-01 | 15.2 | 1.8 | 8.4 | 5.6 | 98 |
| P3CA-HCL-02 | >100 | 75.4 | - | 22.1 | 95 |
| Indomethacin | 0.1 | 2.5 | 0.04 | 10.5 | 99 |
-
Interpretation: A compound like P3CA-HCL-01 would be considered a promising "hit." It shows good potency against COX-2 and a favorable selectivity index, suggesting a potentially better safety profile than a non-selective inhibitor like Indomethacin. Its potent inhibition of NO production in a cellular model further validates its anti-inflammatory potential.
In Vivo Data Analysis
The primary endpoint in the paw edema model is the percentage inhibition of inflammation.
Calculation: Percentage Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
| Treatment Group | Dose (mg/kg) | Mean Edema Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| P3CA-HCL-01 | 20 | 0.45 ± 0.04 | 47.1% |
| P3CA-HCL-01 | 40 | 0.35 ± 0.02* | 58.8% |
-
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
-
Interpretation: The data shows that P3CA-HCL-01 produces a dose-dependent reduction in paw edema. At 40 mg/kg, its efficacy is comparable to the standard drug, Indomethacin, confirming its anti-inflammatory activity in vivo.
Part 4: Safety & Handling
As with all laboratory chemicals, this compound and its derivatives must be handled with care.
-
Hazard Identification: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Handling: Use a chemical fume hood when working with volatile solvents or creating aerosols. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel anti-inflammatory agents. Its structural features allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the in vitro and in vivo protocols detailed in this guide provides a robust framework for identifying and validating new drug candidates. By leveraging this strategic starting material and a rigorous screening cascade, researchers can accelerate the discovery of the next generation of safer and more effective treatments for inflammatory diseases.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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Villaseñor-Cardoso, M. I., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
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Murr, C., et al. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Endothelin Antagonists Using Pyrrolidine-3-Carboxylic Acid Derivatives
Introduction: The Role of Endothelin in Disease and the Rationale for Pyrrolidine-Based Antagonists
Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide produced primarily by vascular endothelial cells, plays a critical role in vascular biology and pathophysiology.[1][2] ET-1 exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[3][4][5] ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors are found on both endothelial and smooth muscle cells, with more complex roles including vasodilation and clearance of endothelin.[6][7]
Elevated levels of ET-1 are implicated in a variety of cardiovascular and proliferative disorders, most notably pulmonary arterial hypertension (PAH).[1][3][8] PAH is a severe and progressive disease characterized by increased pulmonary vascular resistance, leading to right heart failure and premature death.[8][9] The pathogenesis of PAH involves significant vascular remodeling, and ET-1 is a key mediator of this process, causing not only potent vasoconstriction but also proliferation of vascular cells.[8] Consequently, blocking the effects of ET-1 with receptor antagonists has emerged as a major therapeutic strategy for PAH.[1][3][9][10]
The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11] Its inherent chirality and the presence of both a secondary amine and a carboxylic acid provide a versatile platform for creating diverse molecular architectures with specific three-dimensional orientations.[11][12] This makes it an ideal starting point for the design of potent and selective endothelin receptor antagonists.[13][14] Several successful endothelin antagonists, such as Atrasentan, are based on this core structure, demonstrating its value in targeting the endothelin system.[13][14]
This guide provides a comprehensive overview of the synthesis of endothelin antagonists derived from pyrrolidine-3-carboxylic acid, detailing synthetic strategies, experimental protocols, and methods for biological evaluation.
The Endothelin Signaling Pathway and Antagonist Mechanism of Action
Endothelin-1 mediates its biological effects by binding to ETA and ETB receptors on target cells.[5] Activation of these receptors, which are coupled to Gq-proteins, stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][15] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, resulting in smooth muscle contraction and vasoconstriction.[15] The signaling cascade also activates protein kinase C and mitogen-activated protein kinase (MAPK) pathways, promoting cell growth and proliferation.[5]
Endothelin receptor antagonists (ERAs) work by competitively blocking the binding of ET-1 to its receptors, thereby inhibiting these downstream signaling events.[6][7] This leads to vasodilation, a decrease in blood pressure, and an attenuation of the proliferative processes that contribute to vascular remodeling in diseases like PAH.[6][16] ERAs can be classified as selective (blocking only ETA receptors) or dual (blocking both ETA and ETB receptors).[7] The choice between a selective or dual antagonist depends on the specific therapeutic application and the desired pharmacological profile.[10]
Figure 1: Simplified Endothelin Signaling Pathway and Antagonist Action.
General Synthetic Strategies for Pyrrolidine-3-Carboxylic Acid-Based Endothelin Antagonists
The synthesis of endothelin antagonists based on the pyrrolidine-3-carboxylic acid scaffold generally involves a multi-step process that can be broadly divided into:
-
Construction of the Substituted Pyrrolidine Core: This is the foundational step where the stereochemistry of the molecule is often established.
-
Functionalization of the Pyrrolidine Ring: This involves the introduction of various substituents at different positions of the pyrrolidine ring to modulate potency, selectivity, and pharmacokinetic properties.
Asymmetric Synthesis of the Pyrrolidine Core
A key challenge in the synthesis of these antagonists is the stereocontrolled construction of the polysubstituted pyrrolidine ring. Several asymmetric methods have been developed to achieve this, including:
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. The reaction between an azomethine ylide and a dipolarophile can provide highly substituted pyrrolidines with good stereocontrol.[17]
-
Michael Addition: Asymmetric Michael addition reactions of nitroalkanes to enoates can be used to generate key intermediates that can then be cyclized to form the pyrrolidine ring.[18][19][20][21]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, provides an efficient route to enantiomerically pure products.[11]
Figure 2: General synthetic workflow for pyrrolidine-based endothelin antagonists.
Key Functionalization Reactions
Once the pyrrolidine core is assembled, further modifications are introduced to achieve the desired pharmacological profile. Common functionalization reactions include:
-
N-Alkylation: The secondary amine of the pyrrolidine ring is typically alkylated to introduce a side chain that is crucial for receptor binding.
-
Amide Coupling: The carboxylic acid group can be converted to an amide, allowing for the introduction of a wide range of substituents.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are often employed to introduce aryl or heteroaryl groups at various positions on the pyrrolidine ring.[11]
Detailed Experimental Protocol: Synthesis of a Representative Pyrrolidine-Based Endothelin Antagonist
This section provides a representative, multi-step protocol for the synthesis of a generic endothelin antagonist based on the pyrrolidine-3-carboxylic acid scaffold.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.
Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
Objective: To protect the secondary amine of the starting material to prevent unwanted side reactions in subsequent steps.
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| (R)-Pyrrolidine-3-carboxylic acid | 115.13 g/mol | 10.0 g | 0.087 mol |
| Dioxane | - | 100 mL | - |
| 1N Sodium Hydroxide | 40.00 g/mol | 100 mL | 0.100 mol |
| Di-tert-butyl dicarbonate (Boc)2O | 218.25 g/mol | 20.8 g | 0.095 mol |
| Diethyl ether | - | 200 mL | - |
| 3N Hydrochloric Acid | 36.46 g/mol | As needed | - |
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide in a round-bottom flask.[11]
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the flask at room temperature with stirring.[11]
-
Stir the reaction mixture for 1.5 hours.[11]
-
After the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether.
-
Separate the aqueous and organic layers. Wash the organic layer with 1N NaOH.[11]
-
Acidify the combined aqueous layers to pH 2-3 with 3N HCl.[11]
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Subsequent Synthetic Steps
The N-Boc protected intermediate can then be carried forward through a series of reactions, including esterification of the carboxylic acid, introduction of substituents at the 2 and 4 positions of the pyrrolidine ring, deprotection of the Boc group, and finally, N-alkylation to introduce the desired side chain. The specific reagents and conditions for these steps will vary depending on the target molecule. For a detailed example, refer to the synthesis of Atrasentan and its analogs.[13][14]
Characterization and Quality Control
The identity, purity, and stereochemistry of the synthesized endothelin antagonists must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | To confirm the chemical structure and stereochemistry of the final compound and all intermediates. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product and intermediates. Chiral HPLC can be used to determine the enantiomeric excess. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| Elemental Analysis | To confirm the elemental composition of the final compound. |
Biological Evaluation of Synthesized Antagonists
The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy as endothelin receptor antagonists.
In Vitro Assays
-
Receptor Binding Assays: These assays measure the affinity of the synthesized compounds for the ETA and ETB receptors.[22][23] A common method is a competitive binding assay using radiolabeled ET-1 and cell membranes expressing either the ETA or ETB receptor.[24] The concentration of the antagonist that inhibits 50% of the radioligand binding (IC50) is determined.
-
Functional Assays: These assays measure the ability of the antagonists to inhibit the functional response to ET-1. This can be done by measuring changes in intracellular calcium concentration in response to ET-1 in the presence and absence of the antagonist. Another functional assay involves measuring the contraction of isolated blood vessel rings (e.g., human pulmonary or radial arteries) in response to ET-1.[25]
In Vivo Models
The efficacy of the endothelin antagonists is further evaluated in animal models of diseases such as pulmonary arterial hypertension.[26] Key parameters that are assessed include:
-
Reduction in pulmonary arterial pressure.
-
Improvement in right ventricular function.
-
Attenuation of vascular remodeling.
-
Oral bioavailability and pharmacokinetic profile.[23]
Conclusion
The pyrrolidine-3-carboxylic acid scaffold provides a robust and versatile platform for the design and synthesis of potent and selective endothelin receptor antagonists. The synthetic strategies outlined in this guide, coupled with rigorous characterization and biological evaluation, are essential for the development of novel therapeutics for the treatment of endothelin-mediated diseases such as pulmonary arterial hypertension. The continued exploration of this chemical space holds promise for the discovery of next-generation endothelin antagonists with improved efficacy and safety profiles.
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Application Notes and Protocols for the Synthesis and Evaluation of Creatine Transport Inhibitors
Introduction: Targeting the Creatine Transporter SLC6A8
Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. The transport of creatine across the cell membrane is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. Dysregulation of SLC6A8 function is implicated in several pathological conditions. Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder caused by mutations in the SLC6A8 gene, leads to severe intellectual disability, developmental delays, and seizures due to a lack of creatine in the brain.[1][2] Conversely, the upregulation of SLC6A8 has been observed in certain cancers, where it is thought to fuel the high energetic demands of tumor growth and metastasis.[3][4][5]
This has spurred significant interest in the development of small molecule inhibitors of SLC6A8 as potential therapeutic agents.[6][7] These inhibitors can be broadly categorized as either competitive inhibitors, which are often creatine analogs that bind to the same site as creatine, or non-competitive/allosteric inhibitors that bind to a different site on the transporter.[6] This guide provides detailed application notes and protocols for the synthesis of two prominent competitive creatine transport inhibitors, β-guanidinopropionic acid (RGX-202) and cyclocreatine, along with methodologies for their in vitro and in vivo evaluation.
I. Synthesis of Creatine Transport Inhibitors
The synthesis of creatine transport inhibitors often involves multi-step chemical reactions requiring careful control of reaction conditions and purification of intermediates and final products. Below are detailed protocols for the synthesis of β-guanidinopropionic acid and cyclocreatine.
Protocol 1: Synthesis of β-Guanidinopropionic Acid (RGX-202)
β-Guanidinopropionic acid is a well-characterized competitive inhibitor of SLC6A8.[6][8] Its synthesis can be achieved through the reaction of β-alanine with a guanylating agent.
Reaction Scheme:
Caption: Synthesis of β-Guanidinopropionic Acid.
Materials and Reagents:
-
β-Alanine
-
Cyanamide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Isopropanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Preparation of Alkaline Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in deionized water. Add sodium hydroxide solution to the mixture and stir until a clear solution is obtained. Cool the alkaline mixed solution to approximately 5°C. The molar ratio of β-alanine to sodium hydroxide should be optimized, with a starting point of approximately 1:0.02 (mass ratio).[9]
-
Guanidinylation Reaction: To the cooled solution, add cyanamide in a 1:1 molar ratio with β-alanine.[9] Heat the reaction mixture and maintain the temperature for a specified period (e.g., 2-4 hours at 70-80°C), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 7.0. This will cause the precipitation of the crude β-guanidinopropionic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water and then with isopropanol.
-
Recrystallization: For further purification, recrystallize the crude product from hot deionized water. Dissolve the solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Table 1: Summary of Synthesis Parameters for β-Guanidinopropionic Acid
| Parameter | Value/Condition | Reference |
| Starting Materials | β-Alanine, Cyanamide | [9] |
| Solvent | Water, Isopropanol | [9] |
| Base | Sodium Hydroxide | [9] |
| Molar Ratio (β-alanine:cyanamide) | 1:1 | [9] |
| Reaction Temperature | 70-80°C | |
| Purification Method | Recrystallization from water |
Protocol 2: Synthesis of Cyclocreatine
Cyclocreatine is another widely used creatine analog that acts as a competitive inhibitor of SLC6A8. Its synthesis involves a two-step process starting from ethylenediamine and chloroacetic acid.[10]
Reaction Scheme:
Caption: Two-step synthesis of Cyclocreatine.
Materials and Reagents:
-
Ethylenediamine
-
Chloroacetic acid
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Cyanamide (50% aqueous solution)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Synthesis of N-(2-aminoethyl)glycine Intermediate:
-
In a flask, add a ten-fold molar excess of ethylenediamine.[10]
-
Prepare a solution of chloroacetic acid in a suitable solvent like tert-butyl methyl ether (MTBE) or toluene.[10]
-
Using a syringe pump, slowly add the chloroacetic acid solution to the stirred ethylenediamine at a controlled temperature (e.g., 22°C or 70°C).[10] The slow addition is crucial to favor the formation of the mono-substituted product.
-
After the addition is complete, continue stirring for an additional period (e.g., 40 minutes).[10]
-
Remove the excess ethylenediamine and solvent by rotary evaporation. Toluene can be added and evaporated multiple times to aid in the removal of residual ethylenediamine.[10] The crude product will be a mixture of the desired monoacid and the diacid.
-
-
Cyclization to form Cyclocreatine:
-
Dissolve the crude N-(2-aminoethyl)glycine intermediate in deionized water.
-
Add a 50% aqueous solution of cyanamide to the mixture.[10]
-
Heat the reaction mixture (e.g., to 70°C) for a few hours.[10] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C to induce precipitation of the crude cyclocreatine.[10]
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from water. Dissolve the crude solid in a minimal amount of hot water, allow it to cool, and then chill in an ice bath to maximize crystal formation.
-
Collect the purified cyclocreatine crystals by vacuum filtration and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry. An expected mass peak for the protonated molecule [M+H]⁺ would be at m/z 144.1.[10]
-
Table 2: Summary of Synthesis Parameters for Cyclocreatine
| Parameter | Value/Condition | Reference |
| Step 1 | ||
| Starting Materials | Ethylenediamine, Chloroacetic acid | [10] |
| Molar Ratio (Ethylenediamine:Chloroacetic acid) | 10:1 | [10] |
| Solvent | Toluene or MTBE | [10] |
| Step 2 | ||
| Starting Material | N-(2-aminoethyl)glycine | [10] |
| Reagent | Cyanamide (50% aq. solution) | [10] |
| Reaction Temperature | 70°C | [10] |
| Purification Method | Recrystallization from water | [10] |
II. In Vitro Evaluation of Creatine Transport Inhibitors
The functional activity of synthesized creatine transport inhibitors is typically assessed using in vitro cell-based assays. The most common method is a creatine uptake assay using a cell line that endogenously or exogenously expresses the SLC6A8 transporter.
Protocol 3: In Vitro Creatine Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of creatine uptake in a cell line expressing the SLC6A8 transporter, such as HEK293 cells.[8]
Workflow Diagram:
Caption: Workflow for in vitro creatine uptake inhibition assay.
Materials and Reagents:
-
HEK293 cell line stably overexpressing rat or human SLC6A8 (or a cell line with high endogenous expression)[8]
-
Mock-transfected HEK293 cells (as a negative control)[8]
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[¹⁴C]Creatine[8]
-
Synthesized creatine transport inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
-
24-well cell culture plates
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SLC6A8-expressing HEK293 cells and mock-transfected cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Inhibitor Treatment:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare serial dilutions of the synthesized inhibitor in the assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with the inhibitor solutions (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
-
Creatine Uptake:
-
Prepare the uptake solution containing a fixed concentration of [¹⁴C]creatine (e.g., 5 µM) in the assay buffer.[8]
-
After the pre-incubation period, add the uptake solution to each well and incubate for a defined time (e.g., 10 minutes) at 37°C. The uptake should be in the linear range of the time course.[8]
-
-
Termination of Uptake and Cell Lysis:
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for 10-15 minutes.
-
-
Measurement and Data Analysis:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Calculate the rate of creatine uptake (e.g., in pmol/min/mg protein).
-
Plot the percentage of inhibition of creatine uptake against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 3: Typical Parameters for Creatine Uptake Assay
| Parameter | Value/Condition | Reference |
| Cell Line | HEK293-SLC6A8 | [8] |
| Radiotracer | [¹⁴C]Creatine | [8] |
| Radiotracer Concentration | 5 µM | [8] |
| Incubation Time | 10 minutes | [8] |
| Temperature | 37°C | [8] |
| Data Analysis | IC₅₀ determination |
III. In Vivo Evaluation of Creatine Transport Inhibitors
Animal models are crucial for evaluating the pharmacokinetic properties, efficacy, and potential toxicity of creatine transport inhibitors. Mouse models of Creatine Transporter Deficiency (CTD) are particularly valuable for testing the therapeutic potential of these compounds.[11][12][13]
Protocol 4: In Vivo Efficacy Study in a CTD Mouse Model
This protocol outlines a general procedure for assessing the efficacy of a synthesized creatine transport inhibitor in a mouse model of CTD.
Experimental Design Diagram:
Caption: Experimental design for in vivo efficacy study.
Materials and Reagents:
-
Creatine transporter deficient mouse model (e.g., Slc6a8 knockout mice) and wild-type littermates.[11][13]
-
Synthesized creatine transport inhibitor.
-
Vehicle for drug administration (e.g., sterile water, corn oil).
-
Equipment for behavioral testing (e.g., Morris water maze, rotarod).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for creatine quantification.
-
Standard laboratory animal housing and care facilities.
Step-by-Step Protocol:
-
Animal Model and Grouping:
-
Drug Administration:
-
Administer the synthesized inhibitor to the treatment group via a suitable route, such as oral gavage, intraperitoneal injection, or mixed in the diet. The dose and frequency of administration should be determined based on preliminary pharmacokinetic studies.
-
Administer the vehicle to the control group using the same route and schedule.
-
-
Behavioral and Physiological Monitoring:
-
Throughout the study, monitor the general health, body weight, and food/water intake of the animals.
-
Perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) and motor function (e.g., rotarod, grip strength).[11]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the brain and skeletal muscle.
-
Extract metabolites from the tissues and quantify the levels of creatine, phosphocreatine, and the inhibitor using HPLC or LC-MS.
-
-
Data Analysis:
-
Statistically analyze the behavioral data to determine if the inhibitor treatment resulted in significant improvements in cognitive or motor performance in the CTD mice compared to the vehicle-treated group.
-
Analyze the biochemical data to confirm target engagement (i.e., altered creatine levels in tissues).
-
Table 4: Key Endpoints for In Vivo Efficacy Studies
| Endpoint Category | Specific Measurement | Rationale |
| Behavioral | Learning and memory (e.g., Morris water maze) | To assess cognitive improvement |
| Motor coordination and strength (e.g., rotarod) | To evaluate effects on motor deficits | |
| Biochemical | Brain and muscle creatine levels | To confirm target engagement and therapeutic effect |
| Plasma and tissue drug concentrations | To determine pharmacokinetic properties | |
| Physiological | Body weight, general health | To monitor for potential toxicity |
Conclusion
The synthesis and evaluation of creatine transport inhibitors represent a promising avenue for the development of novel therapeutics for a range of diseases. The protocols outlined in this guide provide a framework for the chemical synthesis of key inhibitors and their subsequent biological characterization. Researchers should note that these protocols may require optimization based on specific laboratory conditions and the particular analogs being investigated. Careful characterization of synthesized compounds and rigorous validation of biological assays are paramount to obtaining reliable and reproducible results in the pursuit of new treatments targeting the creatine transporter.
References
- Megnett, M. S., et al. (2001). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of Medicinal Chemistry, 44(8), 1231–1241.
- Megnett, M. S., et al. (2001). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed.
- Trotier-Faurion, A., et al. (2017). Synthesis of cyclocreatine and analogs thereof.
- Stockebrand, M., et al. (2018). A Mouse Model of Creatine Transporter Deficiency Reveals Impaired Motor Function and Muscle Energy Metabolism. Frontiers in Physiology, 9, 773.
- Baroncelli, L., et al. (2016). The Role of Preclinical Models in Creatine Transporter Deficiency: Neurobiological Mechanisms, Biomarkers and Therapeutic Development. Molecular Diagnosis & Therapy, 20(5), 419-434.
- Baroncelli, L., et al. (2014). A novel mouse model of creatine transporter deficiency. F1000Research, 3, 228.
- van de Kamp, J. M., et al. (2013). Clinical features and X-inactivation patterns in 25 females with creatine transporter deficiency. Clinical Genetics, 83(3), 256-262.
- Ji, L., et al. (2019). Slc6a8-Mediated Creatine Uptake and Accumulation Reprogram Macrophage Polarization via Regulating Cytokine Responses. Immunity, 51(2), 274-284.e7.
- Kurth, I., et al. (2021). Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels. Science Advances, 7(41), eabi7511.
- Abcam. (n.d.). Western blot protocol. Abcam.
- Al-Salami, H., et al. (2018). Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. Journal of Inherited Metabolic Disease, 41(3), 425-432.
- Cecil, K. M., et al. (2001). Creatine transporter defect diagnosed by proton NMR spectroscopy in males with intellectual disability. Journal of Magnetic Resonance Imaging, 14(4), 475-480.
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene Technologies, Inc.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Kurth, I., et al. (2021).
- Ji, L., et al. (2019).
- Uemura, T., et al. (2020). Determination of Intrinsic Creatine Transporter (Slc6a8) Activity and Creatine Transport Function of Leukocytes in Rats. Biological & Pharmaceutical Bulletin, 43(3), 474-479.
- Proteintech. (n.d.). WESTERN BLOTTING. Proteintech.
- Hama, K., et al. (2021). [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery]. Yakugaku Zasshi, 141(4), 511-515.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
- Boster Biological Technology. (n.d.). SLC6A8 Antibodies & ELISA Kits, SLC6A8 Proteins. Boster Biological Technology.
- Sigma-Aldrich. (n.d.). High-Throughput Screening (HTS). Sigma-Aldrich.
- Zhou, B. (2012). Method for chemically synthesizing guanidinopropionic acid.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Malvern Panalytical.
- Kurth, I., et al. (2021).
- Kurth, I., et al. (2021).
- Bernard, D., et al. (2022). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 27(1), 234.
- LibreTexts. (n.d.). Synthesis of EDTA. LibreTexts.
- Furia, T. E. (1964). EDTA in Foods-A Technical Review. Food Technology, 18(12), 1874-1882.
- W. R. Grace & Co. (1996). Preparation of ethylenediaminetriacetic acid.
- Kyorin Pharmaceutical Co. Ltd., et al. (2023). Discovery of Novel Substrate-Competitive Lysine Methyltransferase G9a Inhibitors as Anticancer Agents. PubMed.
- Guangzhou Baiyun Fine Chemical Works Co., Ltd. (2003). Production process of ethylene diamine tetraacetic acid and its salt with hydrocyanic acid synthesis gas as raw material.
Sources
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- 4. mdpi.com [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of this compound.
Q1: What are the key storage and handling recommendations for this compound?
A1: this compound is a hygroscopic solid. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at room temperature to prevent moisture absorption, which can affect its reactivity and weighing accuracy.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What is the solubility profile of this compound?
A2: This compound is highly soluble in water.[3] Its solubility in organic solvents can be limited, especially in non-polar solvents. For reactions, it is often dissolved in polar aprotic solvents like DMF or DMSO, sometimes with gentle heating. The hydrochloride salt form enhances its solubility in aqueous media compared to the free base.
Q3: I am planning an amide coupling reaction. Do I need to neutralize the hydrochloride salt before starting?
A3: Yes, it is highly recommended. The pyrrolidine nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic. To enable it to react with an activated carboxylic acid, you must add a non-nucleophilic base to the reaction mixture to generate the free secondary amine in situ. Common bases for this purpose include diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, at least two equivalents of base are required: one to neutralize the hydrochloride and another to scavenge the acid produced during the coupling reaction.[4]
Q4: How can I monitor the progress of my reaction involving this compound?
A4: The choice of monitoring technique depends on the specific reaction. Thin-layer chromatography (TLC) is a common and rapid method, but visualization of the highly polar this compound may require specific stains (e.g., ninhydrin for the amine or potassium permanganate). Liquid chromatography-mass spectrometry (LC-MS) is a more robust technique for monitoring the consumption of starting materials and the formation of the product, providing both retention time and mass information.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield in Amide Coupling Reactions
Low yields in amide coupling reactions are a frequent issue. The following guide will help you diagnose and resolve the problem.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Neutralization | The pyrrolidine nitrogen must be in its free base form to be nucleophilic. Solution: Ensure you are using at least two equivalents of a suitable base (e.g., DIPEA, TEA). For sensitive substrates, consider adding the base to the this compound and stirring for a few minutes before adding the activated carboxylic acid. |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be converted to a more reactive species for the amine to attack. The choice of coupling reagent is critical.[5] Solution: For standard couplings, EDC in combination with an additive like HOBt or HOAt is effective.[4] For more challenging or sterically hindered substrates, consider more potent coupling agents like HATU or PyBOP.[4][6] Always use fresh, high-quality coupling reagents. |
| Competitive Side Reactions | The activated carboxylic acid can react with other nucleophiles or rearrange. The O-acylisourea intermediate formed with carbodiimides can racemize or form an unreactive N-acylurea.[7] Solution: Adding HOBt or HOAt traps the activated ester, minimizing side reactions.[5] Running the reaction at a lower temperature (e.g., starting at 0°C) can also suppress side reactions. |
| Poor Solubility of Reactants | If either reactant is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose an appropriate anhydrous solvent in which all components are soluble. DMF and DCM are common choices.[4] Gentle warming may be necessary, but be mindful of the stability of your reagents and activated intermediates. |
| Product Loss During Work-up | The resulting amide may have some water solubility, leading to losses during aqueous extraction. Solution: When extracting your product, saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent. |
Experimental Workflow: Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting decision tree for low amide coupling yields.
Problem 2: Difficulty in Product Purification and Removal of Unreacted Starting Material
Due to the high polarity and water solubility of this compound, removing it from the reaction mixture can be challenging.[3]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| High Water Solubility of Starting Material | This compound and its free base form are highly polar and will readily partition into the aqueous phase during work-up. However, if your product is also somewhat polar, separation can be difficult. Solution: Acid/Base Extraction. This is the most effective method.[3] After the reaction, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted pyrrolidine, making it highly water-soluble and pulling it into the aqueous layer. Conversely, a wash with a dilute basic solution (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid group, also forming a water-soluble salt. The choice depends on the stability of your product. |
| Co-elution during Chromatography | If your product has a similar polarity to the starting material or other byproducts, it may be difficult to separate using silica gel chromatography. Solution: Consider using a different stationary phase, such as reverse-phase silica (C18), or a different solvent system. Sometimes, protecting the pyrrolidine nitrogen (e.g., as a Boc carbamate) before the reaction can significantly alter its polarity, making purification easier. The Boc group can be removed in a subsequent step. |
| Formation of Emulsions during Work-up | The presence of polar compounds can sometimes lead to the formation of emulsions during aqueous extractions, making phase separation difficult. Solution: Adding brine to the aqueous layer can help to break up emulsions. If an emulsion persists, you can try filtering the mixture through a pad of Celite. |
Workflow: Purification via Acid-Base Extraction
Caption: General workflow for purification using acid-base extraction.
Problem 3: Issues with Stereochemistry and Chiral Purity
Pyrrolidine-3-carboxylic acid is a chiral building block, and maintaining its stereochemical integrity is often critical for the biological activity of the final product.[8][9]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Racemization During Reaction | Harsh reaction conditions (e.g., high temperatures, strongly basic or acidic conditions) can potentially lead to epimerization at the C3 position, although this is less common for this specific compound compared to α-amino acids. Solution: Use mild reaction conditions. For amide couplings, reagents like HATU often lead to less racemization than carbodiimides alone.[4] Keep reaction temperatures as low as practical. |
| Starting Material Purity | The enantiomeric excess (ee) of your product can be no higher than that of your starting material. Solution: Source your this compound from a reputable supplier and verify its chiral purity if necessary.[10] Chiral HPLC is a common method for determining ee.[8] |
| Diastereomer Formation | If you are reacting a chiral Pyrrolidine-3-carboxylic acid with another chiral molecule, you will form diastereomers. These may have different reaction rates and physical properties. Solution: This is an expected outcome. The diastereomers will need to be separated, typically by chromatography (silica gel or chiral HPLC) or crystallization. |
| Need for Chiral Resolution | If you start with racemic Pyrrolidine-3-carboxylic acid, you will need to perform a chiral resolution to obtain the desired enantiomer. Solution: Classical resolution via diastereomeric salt formation using a chiral resolving agent (like (R)-(-)-mandelic acid) is a common method for larger scales.[8] Enzymatic kinetic resolution is another powerful technique.[8] |
Protocol: Diastereomeric Salt Crystallization for Chiral Resolution
-
Dissolution: Dissolve the racemic Pyrrolidine-3-carboxylic acid in a suitable solvent, such as ethanol or isopropanol.[8]
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and then potentially to 0-4°C to induce crystallization. The less soluble diastereomeric salt will precipitate out.[8]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to liberate the enantiomerically enriched Pyrrolidine-3-carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC.[8]
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- (S)-pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- (R)-Pyrrolidine-3-carboxylic acid hydrochloride | 1202245-51-9.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- (S)-Pyrrolidine-3-carboxylic acid hydrochloride, 98%.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxyl
- Pyrrolidine-3-carboxylic acid 95 953079-94-2.
- The Importance of Purity: Why (S)
- Amide Synthesis.
- work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid.
- Amide synthesis by acyl
- Amides from Carboxylic Acids-DCC and EDC Coupling.
Sources
- 1. chemscene.com [chemscene.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Pyrrolidine-3-carboxylic Acid Hydrochloride
Welcome to the Technical Support Center for the synthesis of Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chiral building block. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and enhance your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the most common causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process, from incomplete reactions to losses during work-up and purification. Here’s a systematic approach to diagnosing and addressing the issue:
-
Incomplete Cyclization: The formation of the pyrrolidine ring is a critical step. If you are synthesizing from an acyclic precursor, such as glutamic acid, ensure the cyclization conditions are optimal. In the synthesis from glutamic acid, the initial dehydration to pyroglutamic acid is a key step. Insufficient heating or incorrect pH can lead to incomplete conversion.[1]
-
Suboptimal Hydrogenation/Reduction: If your synthesis involves a reduction step (e.g., catalytic hydrogenation of a pyrrole precursor), the efficiency of this step is paramount.
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Ru/Al2O3) is active.[1] Catalyst poisoning by impurities in your starting materials or solvents can significantly reduce its efficacy.
-
Hydrogen Pressure and Temperature: These parameters are critical. Optimization may be required for your specific substrate and setup. For instance, the conversion of glutamic acid to 2-pyrrolidone, a related structure, was optimized at 160 °C and 20 bars of hydrogen.[1]
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material. Common side reactions include over-reduction, dehydrogenation to form pyrroles, or polymerization.[2][3] Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of major side products.
-
Losses during Work-up and Purification: Pyrrolidine-3-carboxylic acid is highly polar and water-soluble. Significant losses can occur during extractive work-ups. Minimize aqueous washes or use a continuous extraction method if necessary. Purification by crystallization needs to be carefully optimized to avoid losses in the mother liquor.
Troubleshooting Workflow for Low Yield
Below is a workflow to systematically address low yield issues.
Caption: A logical workflow for troubleshooting low yields.
FAQ 2: Impurities and Purification Challenges
Question: I am struggling to obtain pure this compound. What are the likely impurities and how can I effectively remove them?
Answer: Purity is critical, especially for pharmaceutical applications where even trace impurities can have detrimental effects.[2][4] Common impurities can be process-related or degradation products.
-
Common Impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Side-Reaction Products: As mentioned, these can include pyrroles from dehydrogenation, over-reduced products, or oligomers.[2][3] In syntheses starting from glutamic acid, pyroglutamic acid can be a potential impurity if the reduction is incomplete.
-
Enantiomeric Impurity: If you are synthesizing a specific enantiomer (e.g., (S)-Pyrrolidine-3-carboxylic acid), the presence of the other enantiomer is a critical impurity that can affect the efficacy of the final product.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as reagents from the work-up (e.g., acids, bases), can be trapped in the final product.
-
-
Purification Strategies:
-
Crystallization: This is the most common method for purifying this compound. The choice of solvent system is crucial. A common approach is to use a polar solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., isopropanol/water, ethanol/ether).
-
Ion-Exchange Chromatography: For challenging separations, particularly for removing other amino acid-like impurities, ion-exchange chromatography can be very effective.[5]
-
Derivatization and Purification: In some cases, it may be beneficial to protect the amine (e.g., as a Boc derivative), purify the protected compound by column chromatography, and then deprotect to obtain the pure product.
-
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of isopropanol and water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution through celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Parameter | Recommendation | Rationale |
| Solvent System | Isopropanol/Water, Ethanol/Ether | Balances solubility for effective purification. |
| Cooling Rate | Slow cooling | Promotes the formation of larger, purer crystals. |
| Seeding | Optional, but recommended | Induces crystallization and can improve crystal form. |
| Washing | Minimal cold solvent | Removes surface impurities without significant product loss. |
FAQ 3: Issues with Protecting Groups
Question: I am using a protecting group strategy in my synthesis. What are the common issues I might face during deprotection?
Answer: Protecting groups are essential in many synthetic routes, but their removal can sometimes be problematic.
-
Incomplete Deprotection: This is a common issue, especially with sterically hindered substrates. Ensure you are using the correct deprotection conditions and a sufficient excess of the deprotection reagent. For Boc-group removal, strong acids like TFA or HCl in dioxane are commonly used.[6] Monitoring the reaction by TLC or LC-MS is crucial to determine the endpoint.
-
Side Reactions during Deprotection: The conditions used for deprotection can sometimes lead to unwanted side reactions. For example, acidic conditions for Boc deprotection can potentially cause ester hydrolysis if other sensitive functional groups are present.[6]
-
Difficulty in Removing Deprotection Reagents/Byproducts: After deprotection, the reagents and byproducts (e.g., t-butyl cations from Boc deprotection) need to be completely removed. This is typically achieved through aqueous work-up or by evaporation if volatile byproducts are formed.
Analytical Methods for Quality Control
To ensure the quality of your synthesized this compound, a combination of analytical techniques is recommended.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and identification of major impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[4] |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee).[4] |
| Infrared (IR) Spectroscopy | Confirmation of functional groups. |
| Elemental Analysis | Confirmation of elemental composition. |
Advanced Troubleshooting: Synthesis from Glutamic Acid
A common route to Pyrrolidine-3-carboxylic acid involves the cyclization and reduction of glutamic acid. Here is a diagram illustrating the key steps and potential pitfalls.
Caption: Key steps and troubleshooting in the synthesis from glutamic acid.
References
-
Synthesis of 2-pyrrolidones and optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Synthesis of (3 R)-carboxy pyrrolidine (a β-proline analogue) and its oligomer. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 6, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Purification of Pyrrolidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are actively using this versatile chiral building block. Pyrrolidine-3-carboxylic acid and its derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] Ensuring the purity of this starting material is paramount, as impurities can significantly impact reaction outcomes, yield, and the biological activity of the final compounds.[3]
This resource provides in-depth, experience-driven answers to common and complex purification challenges. The protocols and troubleshooting guides are structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My NMR spectrum shows residual solvent and some minor organic impurities. What is the most straightforward purification method?
Answer: For removing common organic impurities and residual solvents, recrystallization is the most effective and direct method. The choice of solvent is critical and depends on the impurity profile. A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent (or "anti-solvent") in which it is insoluble at low temperatures often yields the best results.
Recrystallization works on the principle of differential solubility. The impure compound is dissolved in a hot solvent until saturation is reached. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).
-
Solvent Selection: Begin by testing the solubility of your crude this compound in various solvents. Good candidates for single-solvent recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. For a solvent/anti-solvent system, find a solvent that readily dissolves the compound and an anti-solvent in which it is poorly soluble.
-
Recommended Starting System: A mixture of ethanol and diethyl ether or isopropanol and hexane is often effective.
-
-
Dissolution: In a flask, add a minimal amount of the primary solvent (e.g., ethanol) to your crude product. Heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
FAQ 2: I've performed a synthesis and suspect I have a racemic mixture. How can I separate the (R) and (S) enantiomers?
Answer: The separation of enantiomers, known as chiral resolution, is a common challenge. For Pyrrolidine-3-carboxylic acid, diastereomeric salt crystallization is a classical and scalable method.[4] This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid or base. For resolving a carboxylic acid like Pyrrolidine-3-carboxylic acid, a chiral base would be used. However, as the hydrochloride salt, it's often more practical to first free-base the compound and then use a chiral acid like (R)-(-)-mandelic acid.[4]
-
Salt Formation: Dissolve the racemic Pyrrolidine-3-carboxylic acid in a suitable solvent, such as ethanol or isopropanol. Add an equimolar amount of the chiral resolving agent. Heat the mixture to ensure complete dissolution.[4]
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt that is less soluble in the chosen solvent will crystallize out first.
-
Isolation: Collect the crystals by filtration. It's important to monitor the enantiomeric excess (ee) of the crystallized material and the mother liquor at each stage using a suitable analytical technique like chiral HPLC.
-
Liberation of the Enantiomer: Once a satisfactory enantiomeric excess is achieved in the crystallized salt, the desired enantiomer can be recovered. This is typically done by dissolving the salt in water and then adding an acid (if a chiral base was used) or a base (if a chiral acid was used) to precipitate the resolving agent, leaving the desired enantiomer in the solution.[4] Subsequent extraction or pH adjustment can then isolate the pure enantiomer.
| Problem | Possible Cause | Solution |
| No crystals form | Solvent is too good; solution is not supersaturated. | Partially evaporate the solvent or add an anti-solvent dropwise until turbidity persists, then heat to redissolve and cool again. |
| Oily precipitate forms | The solubility of the salt is too high at the crystallization temperature. | Try a different solvent system or a lower crystallization temperature. |
| Low enantiomeric excess (ee) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Experiment with different solvents or resolving agents. Sometimes, multiple recrystallization steps are necessary. |
FAQ 3: My product is heavily contaminated with starting materials and by-products that are structurally similar to my target compound. Recrystallization isn't working. What's next?
Answer: When simple recrystallization fails due to the presence of closely related impurities, column chromatography is the preferred method for purification. Given the polar and ionic nature of this compound, ion-exchange chromatography or reversed-phase chromatography (after suitable derivatization) are the most appropriate techniques.
Pyrrolidine-3-carboxylic acid is an amino acid and exists as a zwitterion at its isoelectric point. As the hydrochloride salt, the amine is protonated, giving the molecule a net positive charge. This makes it an ideal candidate for cation-exchange chromatography.
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50WX8) or a weak cation-exchange resin depending on the pH stability of your compound and impurities.
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer at a pH where your compound is positively charged (e.g., pH 2-3).
-
Sample Loading: Dissolve your crude hydrochloride salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elution: Elute your bound product by increasing the ionic strength (a salt gradient, e.g., 0.1 M to 2 M NaCl) or by changing the pH to neutralize the charge on your compound (e.g., using an ammonia or triethylamine solution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Desalting: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be achieved by lyophilization (if the salt is volatile, like ammonium bicarbonate) or by reversed-phase chromatography.
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
- An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals. BenchChem.
- The Importance of Purity: Why (S)
Sources
Troubleshooting common issues in Pyrrolidine-3-carboxylic acid hydrochloride reactions
Welcome to the technical support center for Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the essential handling and storage conditions for this compound?
This compound is a stable, solid material, but proper handling is crucial for maintaining its integrity.
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Recommended storage temperatures are often between 2-8°C for long-term stability.[2] It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) as it can be hygroscopic.
-
Handling: Standard personal protective equipment (eyeshields, gloves, lab coat) should be worn.[2] Avoid generating dust and aerosols by handling the solid in a well-ventilated area or a fume hood.[1] The compound is an irritant, causing skin irritation and serious eye damage.[3]
Q2: The hydrochloride salt shows poor solubility in my organic solvent (DCM, THF). How do I get it into solution for a reaction?
This is a very common and critical first step. The hydrochloride salt form is often poorly soluble in aprotic organic solvents. The pyrrolidine nitrogen is protonated, making the molecule a salt. To render it soluble and reactive as a nucleophile, you must neutralize it to the free amine in situ.
Solution: Add a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. Typically, 1.1 to 1.5 equivalents of the base are sufficient to neutralize the HCl salt and facilitate dissolution in solvents like DMF or DCM. The base deprotonates the pyrrolidinium nitrogen, generating the free secondary amine, which is the active nucleophile for subsequent coupling reactions.
Troubleshooting Guide 1: Amide Coupling Reactions
Amide bond formation is the most common application for this reagent. Issues in these reactions are frequent but can be systematically resolved.
Problem: Low or No Product Yield
If your coupling reaction is failing, a systematic diagnosis is key.
Causality & Solutions:
-
Incomplete Neutralization & Solubility: As mentioned in the FAQ, the primary culprit is often the failure to convert the hydrochloride salt to the free amine. Without neutralization, your nucleophile is not present in its active form.
-
Protocol: Before adding the coupling agent, suspend the this compound and your carboxylic acid in an anhydrous solvent (DMF is often a good choice). Add your tertiary base (e.g., DIPEA) and stir for 10-15 minutes. You should observe the suspension becoming a clear solution.
-
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate for the amine to attack.
-
Mechanism: Coupling reagents like HATU or EDC/HOBt react with the carboxylic acid to form an active ester.[4] This intermediate is then susceptible to nucleophilic attack by the pyrrolidine's secondary amine.
-
Solution:
-
Use Fresh Reagents: Coupling reagents, especially carbodiimides like EDC, can degrade with moisture. Always use fresh, high-purity reagents stored under anhydrous conditions.[4]
-
Pre-activation: For uronium/aminium reagents like HATU, pre-activating the carboxylic acid can significantly improve yields. Stir the carboxylic acid, HATU, and base (DIPEA) in DMF for 10-15 minutes before adding the pyrrolidine free-amine solution.[4]
-
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, DCM | Ensures solubility of reactants and prevents hydrolysis of coupling agents. |
| Base | DIPEA, TEA | Neutralizes HCl salt; DIPEA is less nucleophilic, reducing side reactions. |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | High-efficiency activators for carboxylic acids. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions like epimerization.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
Problem: Multiple Products Detected (Side Reactions)
-
Epimerization: If your pyrrolidine or carboxylic acid contains a chiral center, you may observe diastereomers in your product.
-
Cause: The activation process can lead to the formation of an oxazolone intermediate, which can racemize the adjacent chiral center.
-
Solution:
-
-
Guanidinylation of the Amine: With uronium-based coupling reagents (HATU, HBTU), a side reaction can occur where the reagent reacts with the amine to form a guanidinium byproduct.
-
Cause: This happens when the amine directly attacks the coupling reagent instead of the activated carboxylic acid.
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU, 1.0 eq amine).[4] Pre-activating the acid also heavily favors the desired reaction pathway.
-
Problem: Difficulty in Product Purification
-
Contamination with Urea Byproduct: When using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or EDC, a urea byproduct is formed (DCU or EDU).
-
Solution: DCU is often insoluble in solvents like DCM and can be removed by filtration. The urea from EDC (EDU) is water-soluble. Perform an acidic workup by washing the organic layer with dilute aqueous HCl (e.g., 1 M HCl) to partition the EDU into the aqueous phase.[4]
-
-
Removing Unreacted Amino Acid: Due to its high polarity, removing unreacted Pyrrolidine-3-carboxylic acid can be challenging.
-
Solution: Exploit its amphoteric nature. A wash with a dilute acid (1M HCl) will protonate the amine, making it water-soluble.[5] Conversely, a wash with a dilute base (saturated NaHCO₃) will deprotonate the carboxylic acid, also rendering it water-soluble.[5] The choice depends on the stability of your desired product.
-
Troubleshooting Guide 2: N-Boc Group Deprotection
Pyrrolidine-3-carboxylic acid is often used with a Boc-protected amine. The removal of this group is a critical step that can also present challenges.[6]
Problem: Incomplete Deprotection or Substrate Degradation
-
Cause: Incorrect Acidic Conditions. The Boc group is cleaved under acidic conditions.[6][7] The choice and concentration of the acid are critical.
-
Mechanism: The acid protonates the carbamate oxygen, leading to fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[6][8]
-
Solutions:
-
Standard Method (Robust Substrates): A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature for 1-2 hours is highly effective.[6]
-
Milder Method (Acid-Sensitive Substrates): A 4M solution of HCl in 1,4-dioxane is a common alternative that is often considered milder than TFA.[6][9]
-
-
-
Side Reaction: t-Butylation. The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic functional groups (e.g., indoles, phenols, thiols) on your molecule.[8]
-
Solution: Use a scavenger. Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture. These molecules will trap the tert-butyl cation, preventing it from reacting with your product.
-
| Condition | Reagents | Common Scavengers | Notes |
| Standard | 20-50% TFA in DCM | Anisole, TIS | Fast and efficient. TFA can be difficult to remove completely. |
| Mild | 4M HCl in Dioxane | TIS | Often provides the product as a clean hydrochloride salt.[6] |
| Alternative | TMS-I in DCM | 2,6-Lutidine | Near-neutral conditions for extremely sensitive substrates. |
References
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
(3R)-pyrrolidine-3-carboxylic acid hydrochloride. PubChem. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. [Link]
-
3-(carboxymethyl)this compound. PubChemLite. [Link]
-
This compound. ChemBK. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
Sources
- 1. (S)-pyrrolidine-3-carboxylic acid hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]
- 3. (3R)-pyrrolidine-3-carboxylic acid hydrochloride | C5H10ClNO2 | CID 43810916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
Stability of Pyrrolidine-3-carboxylic acid hydrochloride in different solvents
Welcome to the technical support guide for Pyrrolidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1:
-
Solid Form: The solid hydrochloride salt should be stored in a well-sealed container at 2-8°C.[1] Some suppliers recommend room temperature storage for the hydrochloride salt, but refrigeration is a safer general practice to minimize potential degradation over long periods.[2][3] The compound can be deliquescent, meaning it readily absorbs moisture from the air to form a solution, so protection from humidity is critical.[4]
-
In Solution: For the free acid form, stock solutions are recommended to be stored at -20°C for up to one month or -80°C for up to six months.[5][6] Similar principles apply to the hydrochloride salt. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is the salt of a weak base (pyrrolidine) and a strong acid (HCl), making it generally soluble in polar protic solvents.
-
Water: It is expected to have good solubility in water. For the related free base, (R)-Pyrrolidine-3-carboxylic acid, a solubility of up to 20 mg/mL in water has been reported with the use of ultrasound.[5][6]
-
Methanol and Ethanol: Solubility is also expected in lower alcohols like methanol and ethanol, though it may be less than in water.[7]
-
DMSO and DMF: While specific data is limited, many amine hydrochloride salts exhibit solubility in polar aprotic solvents like DMSO and DMF.
It is always recommended to perform a small-scale solubility test for your specific application and concentration.
Q3: Is this compound sensitive to light?
A3: There is no specific public data on the photostability of this compound. However, as a general precautionary measure for all research compounds, it is advisable to protect solutions from light, especially during long-term storage.[8][9] This can be achieved by using amber vials or by wrapping containers in aluminum foil. For critical applications, a photostability study according to ICH Q1B guidelines should be considered.[8][9]
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the structure (a cyclic amino acid), the primary degradation pathways to consider are:
-
Hydrolysis: While the pyrrolidine ring is generally stable, extreme pH and high temperatures can promote ring-opening via hydrolysis.[10]
-
Oxidation: The secondary amine in the pyrrolidine ring can be susceptible to oxidation.
-
Decarboxylation: Although less common under typical laboratory conditions, heating could potentially lead to the loss of the carboxylic acid group.
Forced degradation studies are the definitive way to identify and understand these pathways for your specific formulation and storage conditions.[11][12][13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Precipitation in aqueous solution upon storage | 1. Low Temperature Storage: The compound may be less soluble at lower temperatures (e.g., 4°C). 2. pH Shift: The pH of your solution may have changed, affecting solubility. 3. Evaporation: Solvent evaporation can lead to supersaturation and precipitation. | 1. Allow the solution to warm to room temperature and vortex or sonicate to redissolve. 2. Measure the pH of the solution. The hydrochloride salt should result in an acidic solution. If the pH has shifted towards neutral or basic, the free base may be precipitating. 3. Ensure vials are tightly sealed. Consider using parafilm for extra security. |
| Discoloration of the solution (e.g., turning yellow/brown) | 1. Oxidation: The amine moiety may be oxidizing over time, especially if exposed to air or light. 2. Reaction with Solvent: The compound may be reacting with impurities in the solvent. | 1. Prepare fresh solutions. Consider purging the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store protected from light. 2. Use high-purity, HPLC-grade solvents. |
| Inconsistent analytical results (e.g., changing peak area in HPLC) | 1. Degradation: The compound is likely degrading under your storage or experimental conditions. 2. Adsorption: The compound may be adsorbing to the surface of the storage container or analytical vials. | 1. This is a strong indicator of instability. A formal stability study is recommended (see Section 3). Prepare fresh standards and samples for each experiment. 2. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Difficulty dissolving the solid compound | 1. Insufficient Solvent Volume: The concentration may be above the solubility limit. 2. Kinetics of Dissolution: The compound may dissolve slowly. | 1. Try adding more solvent or preparing a more dilute solution. 2. Gentle warming (e.g., to 30-40°C) and sonication can aid dissolution. However, avoid excessive heat to prevent degradation. |
Section 3: Experimental Protocols for Stability Assessment
To ensure the integrity of your results, it may be necessary to perform a stability study of this compound in your specific experimental medium.
Protocol 1: Preliminary Solution Stability Assessment
This protocol outlines a basic experiment to determine the short-term stability of the compound in a chosen solvent.
Objective: To assess the stability of this compound in a specific solvent over a 72-hour period at room temperature.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., water, DMSO, methanol)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[14]
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it by HPLC. This will serve as your baseline (100% purity) measurement.
-
Sample Storage: Transfer the remaining stock solution into amber HPLC vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, and 72 hours), retrieve a vial and analyze the solution by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the main compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. A loss of more than 5-10% is generally considered significant for many applications.[15]
Workflow for Stability Assessment
Caption: Workflow for Preliminary Solution Stability Assessment.
Protocol 2: Forced Degradation Study
For a more comprehensive understanding of degradation pathways, a forced degradation or stress testing study is necessary. This involves exposing the compound to harsh conditions to accelerate decomposition.[16]
Objective: To identify potential degradation products and pathways for this compound.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8][9]
General Procedure:
-
Prepare separate solutions of the compound under each of the stress conditions listed above.
-
Include a control sample stored under normal conditions.
-
After a set period (e.g., 24 hours, or until approximately 5-20% degradation is observed), quench the reactions if necessary (e.g., neutralize the acid/base).[15]
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). An HPLC-MS method is highly beneficial for identifying the mass of the degradation products.[14]
Logical Flow for Forced Degradation Studies
Sources
- 1. Pyrrolidine-3-carboxylic acid 95 953079-94-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. US3178474A - Hydrolysis of pyrrolidone carboxylic acid - Google Patents [patents.google.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
Preventing racemization during reactions with Pyrrolidine-3-carboxylic acid hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrrolidine-3-carboxylic acid hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge encountered during its use: the prevention of racemization at the C3 stereocenter. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for its successful application in pharmaceutical synthesis and catalyst design.
This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern with this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, known as a racemate. For Pyrrolidine-3-carboxylic acid, the chiral center is the carbon atom at the 3-position (C3), which is bonded to the carboxylic acid group. The hydrogen atom on this carbon is susceptible to removal under certain reaction conditions.
This is a critical issue because the biological activity and catalytic efficacy of molecules derived from Pyrrolidine-3-carboxylic acid are often dependent on a specific stereoisomer. Loss of stereochemical purity can lead to diminished or altered biological effects, complicating drug development and yielding inefficient catalysts.
The primary mechanism of racemization for this compound involves the deprotonation of the α-carbon (C3) by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with roughly equal probability, resulting in a loss of the original stereochemistry.[1]
Q2: Under what typical reaction conditions is racemization most likely to occur?
A2: Racemization is most prevalent during reactions that involve the activation of the carboxylic acid group, a necessary step for forming amide bonds (peptide coupling), esters, or other derivatives.[2][3] The key factors that promote racemization include:
-
Presence of a Base: Bases are used to neutralize the hydrochloride salt and to facilitate coupling reactions. However, they can also abstract the acidic α-proton at C3.[2][4]
-
Type of Coupling Reagent: Certain activating agents can form highly reactive intermediates that are more prone to racemization.[3][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of enolization and subsequent racemization.[6][7][8]
-
Prolonged Reaction Times: Extended exposure to basic conditions or activated states increases the opportunity for the chiral center to epimerize.
-
Solvent Choice: Polar solvents can facilitate the proton transfer steps involved in racemization.
Q3: How do I properly handle and store this compound to maintain its integrity?
A3: Proper storage is crucial. The compound should be stored at room temperature in a dry, well-ventilated place, with containers kept tightly closed.[9][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Before use in a reaction, it is essential to liberate the free amine from its hydrochloride salt. This is typically done in situ by adding a suitable base.
Troubleshooting Guide: Preventing Racemization During Amide Bond Formation
Amide coupling is the most common reaction where racemization of Pyrrolidine-3-carboxylic acid is encountered. This section provides a systematic approach to troubleshooting and minimizing stereochemical loss.
Issue 1: Significant Racemization Detected After Coupling Reaction
If you have performed a coupling reaction and chiral analysis (e.g., via chiral HPLC) reveals a significant loss of enantiomeric purity, several factors in your protocol should be investigated.
Caption: Low-racemization amide coupling workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and the desired amine coupling partner (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Base Addition: Add N-methylmorpholine (NMM) (2.2 equivalents) to the solution. Stir for 5-10 minutes.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Activation and Coupling: Add HATU (1.1 equivalents) to the cooled solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using a suitable chiral HPLC method.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Purity
A robust analytical method is essential to quantify the extent of racemization.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating the enantiomers of your product. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of n-Hexane and Isopropanol for normal-phase chromatography.
-
Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks. Lowering the column temperature can often improve resolution. [11]4. Quantification: Integrate the peak areas for both the desired enantiomer and the undesired one. Calculate the enantiomeric excess (% e.e.) or the percentage of racemization.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Vertex AI Search.
- Amide bond formation: beyond the dilemma between activation and racemis
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Proposed mechanism for the racemization of the proline catalyst 25a. (a) (i) CDI, DMF, (ii) N-Cbz-guanidine.
- Planar transition-state of proline racemization facilit
- Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. ETH Zurich Research Collection.
- Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Base catalyzed racemization of amino acid derivatives | Request PDF.
- Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversatur
- Lecture 16 Protecting groups and racemiz
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- (R)-Pyrrolidine-3-carboxylic acid hydrochloride. ChemScene.
- Asymmetry in catalysis: 'unidirectional' amino acid racemases. Portland Press.
- Coupling Reagents. Aapptec Peptides.
- (S)-pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9. ChemicalBook.
- Technical Support Center: Preventing Racemiz
- (R)
- SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific.
- [Aminolysis and racemization of activated esters with the use of high temper
- (S)-Pyrrolidine-3-carboxylic acid hydrochloride, 98%. Lab-Chemicals.Com.
- 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
- Process for the preparation of pyrollidine-3-carboxylic acids.
- Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.
- Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: A derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
- A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective C
- Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. BenchChem.
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Application Notes and Protocols for Chiral Pyrrolidine Deriv
- Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Bar-Ilan University.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Pyrrolidine-3-carboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic building block. The following troubleshooting guides and FAQs are curated from established protocols and field-proven insights to address specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of this compound in a question-and-answer format.
Question 1: We are experiencing incomplete conversion during the catalytic hydrogenation of our pyrrole precursor. What are the likely causes and how can we troubleshoot this?
Answer:
Incomplete conversion during catalytic hydrogenation on a larger scale can be attributed to several factors, often related to catalyst activity and mass transfer limitations.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst (e.g., Palladium on carbon, Platinum oxide). On a larger scale, the absolute amount of these impurities increases, leading to more significant catalyst deactivation. It is crucial to ensure the purity of all reagents and gases.
-
Leaching: The metal may leach from the support, especially under acidic conditions, reducing the number of active sites.
-
-
Mass Transfer Limitations:
-
Poor Hydrogen Dispersion: In larger reactors, achieving efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is more challenging. This can lead to localized hydrogen starvation, slowing down the reaction.
-
Solution: Increase the agitation speed to improve gas-liquid dispersion and ensure the catalyst remains suspended. Consider using a sparging tube for better hydrogen introduction.
-
-
Inadequate Hydrogen Pressure or Temperature:
-
Pressure: While a certain pressure might be sufficient on a lab scale, it may be inadequate for larger volumes due to the factors mentioned above. A gradual increase in hydrogen pressure can enhance the reaction rate.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. Optimization of the reaction temperature is critical.[1]
-
-
Catalyst Loading:
-
A simple linear scale-up of the catalyst amount might not be sufficient. The catalyst-to-substrate ratio often needs to be re-optimized for larger batches.[1] It is advisable to perform small-scale experiments to determine the optimal catalyst loading for the scaled-up process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Question 2: We are observing the formation of unexpected side products during the cyclization step to form the pyrrolidine ring. How can we identify and mitigate these?
Answer:
The formation of side products during cyclization reactions, especially when scaling up, is often due to prolonged reaction times, localized temperature fluctuations, or changes in reagent concentration gradients.[2][3]
Common Side Products and Mitigation Strategies:
| Side Product Type | Potential Cause | Mitigation Strategy |
| Oligomers/Polymers | High concentration of starting materials, inefficient mixing. | Control the rate of addition of the cyclization agent. Improve agitation to ensure rapid and homogeneous mixing. |
| Over-alkylation/Dialkylation | Excess of the alkylating agent, poor temperature control. | Use stoichiometric amounts of the alkylating agent. Maintain a consistent and controlled temperature profile. |
| Elimination Products | High reaction temperatures, presence of a strong base. | Optimize the reaction temperature, keeping it as low as feasible. Choose a milder base if the reaction allows. |
Analytical Approach:
To effectively mitigate side products, it's crucial to identify them first. Utilize techniques like LC-MS and NMR to characterize the impurities in your crude product. This will provide insights into the reaction pathways leading to their formation and guide your optimization efforts.
Question 3: Our final product, this compound, is difficult to crystallize and isolate. What can we do to improve this?
Answer:
Crystallization and isolation can be challenging due to the high polarity and water solubility of the product.[4]
Strategies for Improved Crystallization and Isolation:
-
Solvent System:
-
Anti-Solvent Addition: A common strategy is to dissolve the crude product in a polar solvent in which it is soluble (e.g., methanol, ethanol) and then add an anti-solvent in which it is insoluble (e.g., diethyl ether, acetone, isopropanol) to induce precipitation.
-
Solvent Screening: Conduct small-scale screening of various solvent/anti-solvent systems to find the optimal combination for crystal formation and purity.
-
-
pH Adjustment:
-
The hydrochloride salt precipitates from the reaction mixture upon acidification. Ensure the pH is sufficiently low to fully protonate the pyrrolidine nitrogen. The optimal pH for precipitation should be determined experimentally.
-
-
Seeding:
-
If you have a small amount of pure, crystalline product, using it to seed the supersaturated solution can induce crystallization and often leads to a more uniform particle size.
-
-
Temperature Control:
-
Cooling the solution slowly can promote the growth of larger, more easily filterable crystals. Crash cooling by rapid temperature reduction often leads to the formation of fine powders that are difficult to handle.
-
General Workflow for Isolation:
Caption: General workflow for product isolation.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for Pyrrolidine-3-carboxylic acid suitable for scaling up?
There are two primary approaches for synthesizing the pyrrolidine ring: functionalization of a pre-existing ring and cyclization of acyclic precursors.[2][3] For large-scale synthesis, methods starting from readily available and inexpensive materials are preferred. A common and scalable route involves the Michael addition of a nitroalkane to an appropriate enoate, followed by reductive cyclization.[5][6][7] Another approach is the catalytic reduction of a suitable pyridine-3-carboxylic acid derivative.[8][9]
How do I choose the right protecting group for the pyrrolidine nitrogen during synthesis?
The choice of a protecting group is critical and depends on the reaction conditions of subsequent steps.
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and ease of removal with mild acid (e.g., trifluoroacetic acid or HCl in an organic solvent).[10][11] This is often a good choice for scale-up.
-
Cbz (benzyloxycarbonyl): Stable to a wide range of conditions but typically requires catalytic hydrogenation for removal.[11] This can be advantageous if a reduction step is already part of the synthetic sequence.
What are the key safety considerations when scaling up this synthesis?
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, and all equipment is well-grounded to prevent static discharge. Perform gas leak checks before starting the reaction.
-
Exothermic Reactions: Acid-base neutralizations and some cyclization reactions can be highly exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with adequate cooling capacity and consider controlling the rate of reagent addition to manage the exotherm.
-
Handling of Reagents:
-
Thionyl Chloride: If used for converting the carboxylic acid to an acid chloride, it is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: Handle with care, using appropriate PPE.
-
Which analytical techniques are recommended for in-process control and final product release?
-
In-Process Control (IPC):
-
TLC (Thin Layer Chromatography): Useful for a quick qualitative assessment of reaction completion.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products.
-
GC (Gas Chromatography): Can be used if the compounds are volatile.
-
-
Final Product Release:
-
NMR (Nuclear Magnetic Resonance Spectroscopy): To confirm the structure and assess purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify impurities.
-
Elemental Analysis: To confirm the elemental composition.
-
Karl Fischer Titration: To determine the water content.
-
Experimental Protocols
Representative Protocol for N-Boc Protection of Pyrrolidine-3-carboxylic acid[10]
-
Dissolve this compound in a mixture of dioxane and 1N sodium hydroxide solution.
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 1.5-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl to a pH of ~2-3.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-carboxylic acid.
General Protocol for Deprotection and Formation of the Hydrochloride Salt[11]
-
Dissolve the N-protected Pyrrolidine-3-carboxylic acid or its ester in a suitable solvent such as ethyl acetate or dioxane.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable organic solvent (e.g., 4M HCl in dioxane) dropwise.
-
Stir the mixture at room temperature, monitoring the deprotection by TLC or HPLC.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
References
Sources
- 1. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
Managing storage and handling of Pyrrolidine-3-carboxylic acid hydrochloride to maintain integrity
Welcome to the technical support center for Pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in your experiments. Here, we address common challenges in storage, handling, and use through detailed troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise to anticipate and resolve issues, ensuring the reliability of your results.
Section 1: Core Principles of Storage and Handling
The stability of this compound is paramount for reproducible experimental outcomes. As a hydrochloride salt of a cyclic amino acid, its integrity can be compromised by environmental factors, primarily moisture and temperature.
The Critical Role of a Controlled Environment
This compound is susceptible to hygroscopicity, a common characteristic of many water-soluble organic compounds, including amino acids.[1][2][3] The hydrochloride salt can attract and absorb atmospheric moisture, which can lead to several issues:
-
Hydrolysis: The presence of water can potentially lead to the slow hydrolysis of the compound over extended periods, although the pyrrolidine ring is generally stable.
-
Physical Changes: Absorption of water will alter the physical state of the compound, causing it to clump or become an oily solid, making accurate weighing difficult.
-
Microbial Growth: The presence of water can create an environment conducive to microbial growth, contaminating the material.
Recommended Storage Protocols
To mitigate these risks, adherence to the following storage conditions is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C | While many suppliers recommend room temperature storage, refrigeration at 2-8°C can slow down potential degradation processes and is also a common practice for storing amino acid derivatives. Check the supplier's specific recommendation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Storing under an inert atmosphere is a best practice to displace moisture-laden air, thus minimizing hygroscopic effects. |
| Container | Tightly Sealed, Light-Resistant | A tightly sealed container prevents the ingress of atmospheric moisture. Light-resistant containers are recommended to prevent any potential photochemical degradation, although the pyrrolidine ring is relatively stable. |
| Location | Dry, Well-Ventilated Area | Storage in a desiccator or a dry box is highly recommended to maintain a low-humidity environment. A well-ventilated area is a standard laboratory practice for chemical storage. |
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during the handling and use of this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common problems.
Caption: Troubleshooting Decision Tree for this compound.
Detailed Troubleshooting Scenarios
Q1: The solid, which was previously a fine powder, has become clumpy and difficult to weigh accurately. What is the cause and how can I resolve this?
-
Causality: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound. The presence of water molecules leads to the formation of hydrates and particle agglomeration.
-
Troubleshooting Protocol:
-
Verification: Confirm that the container was properly sealed and stored in a dry environment.
-
Remediation:
-
Place the clumpy material in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) for several hours to remove the absorbed water.
-
Gently break up the dried clumps with a clean, dry spatula.
-
-
Prevention:
-
Always handle the compound in a low-humidity environment, such as a glove box or under a stream of inert gas.
-
Minimize the time the container is open to the atmosphere.
-
Aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk stock to air.
-
-
Q2: I am experiencing inconsistent solubility of the compound in my aqueous buffer, even when using the same protocol. What could be the issue?
-
Causality: Inconsistent solubility can stem from several factors:
-
pH of the solvent: The solubility of amino acids and their salts is highly pH-dependent.
-
Compound degradation: Degraded material may have different solubility characteristics.
-
Solvent quality: The purity and composition of your buffer are critical.
-
-
Troubleshooting Protocol:
-
pH Verification: Measure the pH of your buffer before and after adding the compound. The addition of the hydrochloride salt may slightly lower the pH. Ensure the final pH is consistent across experiments.
-
Solvent Integrity: Use freshly prepared buffer made with high-purity water for each experiment. Ensure all components of the buffer are fully dissolved and the solution is clear before use.
-
Assess Compound Integrity: If the problem persists, it may indicate degradation of the compound. Try using a fresh, unopened vial of this compound.
-
Solubilization Technique: For aqueous solutions, gentle warming or sonication can aid dissolution. For the non-hydrochloride form, ultrasonication may be needed for dissolution in water.[4]
-
Q3: My experimental results show a gradual decrease in the activity of my compound over time when using the same stock solution. Why is this happening?
-
Causality: A decline in activity from a stock solution often points to chemical instability in the solvent over time. While the pyrrolidine ring itself is relatively stable, degradation can occur, especially in solution.
-
Troubleshooting Protocol:
-
Stock Solution Stability:
-
Recommendation: Prepare fresh stock solutions for each set of experiments. Avoid long-term storage of solutions unless stability data is available for your specific solvent and storage conditions.
-
Storage of Solutions: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.[4] Perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.
-
-
Solvent Choice: Ensure the chosen solvent is compatible with the compound and does not promote degradation. For example, avoid highly basic solutions which could neutralize the hydrochloride and potentially affect the stability of the free amine.
-
Analytical Verification: If possible, analyze an aliquot of the aged stock solution by LC-MS or NMR to check for the appearance of degradation products.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for this compound?
-
Significant color change (e.g., from white/off-white to yellow or brown) is a strong indicator of degradation. The appearance of an unusual odor can also be a sign. Any significant deviation from the appearance described on the certificate of analysis should be treated with suspicion.
Q2: How should I properly dispose of unused this compound?
-
Dispose of the compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not discard it down the drain or in regular trash.
Q3: Is it necessary to handle this compound in a fume hood?
-
Yes, it is recommended to handle this compound in a well-ventilated area, preferably a chemical fume hood. This is to avoid the inhalation of any fine dust particles.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
-
Standard laboratory PPE is required: safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Q5: What are the primary chemical incompatibilities I should be aware of?
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Reactions with these can lead to vigorous and potentially hazardous reactions or degradation of the compound.
References
- Angene Chemical. (2025-08-27). Safety Data Sheet - (+/-)-Trans-4-(3-pyridinyl)-pyrrolidine-3-carboxylic acid-2hcl.
- Benchchem. (n.d.).
- Bae, H.-S., Cho, Y.-G., Oh, S.-E., Kim, I.-S., Lee, J. M., & Lee, S.-T. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329–334.
- Fisher Scientific. (2016-02-01). Safety Data Sheet - Pyrrolidine-3-carboxylic acid.
- Poupin, N., Châtel, S., & Caillol, S. (2021). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 67(11), 833-845.
- ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
- Lab-Chemicals.Com. (n.d.). (S)-Pyrrolidine-3-carboxylic acid hydrochloride, 98%.
- Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1549–1554.
- ChemicalBook. (2025-07-16). This compound.
- Ye, Y., Ma, T., Liu, Y., Zhang, Y., & Li, Y. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4043.
- MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid.
- Scribd. (n.d.).
- ResearchGate. (n.d.). Hygroscopic growth factors of amino acids and comparison with previous studies.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). (3R)-pyrrolidine-3-carboxylic acid hydrochloride.
- Sigma-Aldrich. (n.d.). Pyrrolidine-3-carboxylic acid 95%.
- ChemScene. (n.d.). (R)-Pyrrolidine-3-carboxylic acid hydrochloride.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- YouTube. (2020, October 13). Troubleshooting Foaming in an Amine Plant.
- Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide.
- Santa Cruz Biotechnology. (n.d.). Pyrrolidine-3-carboxylic acid.
- Alkali Scientific. (n.d.). This compound, 1 X 1 g (715581-1G).
Sources
- 1. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Protecting group strategies for Pyrrolidine-3-carboxylic acid hydrochloride synthesis
A Guide to Protecting Group Strategies
Welcome to the Technical Support Center for the synthesis of Pyrrolidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group strategies in this critical synthetic process. Pyrrolidine-3-carboxylic acid, a valuable chiral building block, possesses both a secondary amine and a carboxylic acid, necessitating a robust protecting group strategy to achieve desired chemical transformations selectively.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations of the underlying causes and actionable solutions.
Issue 1: Incomplete N-Protection of the Pyrrolidine Ring
-
Observation: TLC or LC-MS analysis after the N-protection step shows a significant amount of starting material (pyrrolidine-3-carboxylic acid) remaining.
-
Potential Causes:
-
Insufficient Reagent: The amount of protecting group precursor (e.g., Di-tert-butyl dicarbonate for Boc protection) may be inadequate.
-
Suboptimal Reaction Conditions: The pH of the reaction mixture might not be ideal for the protection reaction. For instance, Boc protection is typically carried out under basic conditions.[1]
-
Poor Reagent Quality: The protecting group precursor may have degraded due to improper storage.
-
-
Solutions:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group precursor to drive the reaction to completion.[2]
-
pH Adjustment: For Boc protection, ensure the reaction medium is sufficiently basic (pH 9-10) by using a suitable base like sodium hydroxide or triethylamine.[1]
-
Reagent Verification: Use a fresh, properly stored batch of the protecting group precursor.
-
Issue 2: Unwanted Deprotection of an Orthogonal Protecting Group
-
Observation: During the removal of one protecting group, another protecting group at a different position is partially or fully cleaved. For example, attempting to deprotect an N-Boc group with a strong acid also cleaves an acid-labile ester.
-
Potential Causes:
-
Lack of Orthogonality: The chosen protecting groups are not truly orthogonal, meaning their removal conditions overlap.[2]
-
Harsh Deprotection Conditions: The conditions used for deprotection are too harsh, leading to the cleavage of more stable groups.
-
-
Solutions:
-
Orthogonal Strategy Review: Select protecting groups with distinct deprotection mechanisms. For example, pair an acid-labile group like Boc with a group removable by hydrogenolysis (e.g., Cbz) or a base-labile group (e.g., Fmoc).[2][3]
-
Milder Deprotection Reagents: Explore milder deprotection conditions. For N-Boc removal in the presence of acid-sensitive groups, consider using 4M HCl in dioxane at low temperatures, which can be more selective than TFA.[4] Alternatively, non-acidic methods like heating in a fluorinated alcohol or using oxalyl chloride in methanol can be effective.[5][6]
-
Issue 3: Low Yield During Esterification of the Carboxylic Acid
-
Observation: The yield of the desired ester is low after the esterification reaction.
-
Potential Causes:
-
Steric Hindrance: The pyrrolidine ring or the N-protecting group may sterically hinder the approach of the alcohol.
-
Incomplete Activation of the Carboxylic Acid: In coupling agent-mediated esterifications (e.g., using EDC/HOBt), the activation of the carboxylic acid may be inefficient.
-
Side Reactions: The unprotected secondary amine can interfere with the esterification process.
-
-
Solutions:
-
Protect the Amine First: Always protect the secondary amine of the pyrrolidine ring before attempting esterification to prevent its interference.[1]
-
Optimize Coupling Conditions: When using coupling agents like EDC, ensure anhydrous conditions and consider the addition of an activating agent like HOBt or DMAP.[1]
-
Alternative Esterification Methods: For simple alkyl esters, Fischer esterification using the corresponding alcohol under acidic conditions can be effective.[1] Reaction with alkyl halides in the presence of a base is another viable method.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding protecting group strategies for pyrrolidine-3-carboxylic acid synthesis.
Q1: What are the most common protecting groups for the secondary amine and the carboxylic acid of pyrrolidine-3-carboxylic acid?
The most common protecting groups for the secondary amine are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] The carboxylic acid is typically protected as a simple alkyl ester (e.g., methyl or ethyl ester) or a benzyl ester.
Q2: How do I choose the right combination of protecting groups for my synthesis?
The choice of protecting groups depends on the overall synthetic strategy and the reaction conditions planned for subsequent steps. The key is to select an orthogonal set of protecting groups.[2] This means that each protecting group can be removed under specific conditions without affecting the others.[2]
Q3: What are the standard conditions for introducing and removing Boc and Cbz protecting groups?
-
Boc Group:
-
Cbz Group:
-
Protection: Benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Deprotection: Catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2]
-
Q4: Can I perform a one-pot N-protection and esterification of pyrrolidine-3-carboxylic acid?
While theoretically possible, a stepwise approach is generally recommended for better control and higher yields. Protecting the nitrogen first prevents the secondary amine from acting as a competing nucleophile during the esterification step.
Protecting Group Strategy Overview
The following table summarizes common protecting groups used in the synthesis of pyrrolidine-3-carboxylic acid derivatives, highlighting their orthogonality.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Secondary Amine | tert-Butyloxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaOH, TEA) | Acid (e.g., TFA, HCl in dioxane)[4][7] | Cbz, Bn ester |
| Secondary Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[2] | Boc, Alkyl esters |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | MeOH/EtOH, Acid (e.g., SOCl₂) | Saponification (e.g., LiOH, NaOH) | Boc, Cbz |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid or Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | Boc, Alkyl esters |
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrolidine-3-carboxylic acid [1]
-
Dissolve pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.
-
Stir the mixture for 1.5-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl to pH ~3 and extract with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Methyl Esterification of N-Boc-pyrrolidine-3-carboxylic acid
-
Dissolve N-Boc-pyrrolidine-3-carboxylic acid in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.
Visualizing Orthogonal Strategies
An effective protecting group strategy is crucial for the successful synthesis of complex molecules derived from pyrrolidine-3-carboxylic acid. The following diagram illustrates a decision-making workflow for selecting an orthogonal protecting group strategy.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
The following diagram illustrates the concept of orthogonal deprotection.
Caption: Orthogonal deprotection of N-Boc and O-Benzyl groups.
References
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. Available at: [Link]
- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Pyrrolidine-3-carboxylic Acid Hydrochloride: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid often referred to as β-proline, is a pivotal chiral building block in modern medicinal chemistry. Its conformationally constrained scaffold is a privileged structure found in a multitude of bioactive molecules, including enzyme inhibitors and receptor agonists. The hydrochloride salt is the common commercially available and stable form of this compound. The choice of synthetic route to this valuable intermediate is a critical decision in any research or development program, directly impacting stereochemical purity, scalability, cost, and overall efficiency.
This guide provides an in-depth, objective comparison of three distinct and representative synthetic strategies for obtaining pyrrolidine-3-carboxylic acid hydrochloride. We will move beyond a simple listing of steps to analyze the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation of each method's efficacy to empower chemists to make informed strategic decisions.
Route 1: Chiral Pool Synthesis from L-Glutamic Acid
This classical approach leverages a readily available and inexpensive chiral starting material, L-glutamic acid, to produce the enantiomerically pure (S)-pyrrolidine-3-carboxylic acid. The strategy relies on the inherent chirality of the starting material to dictate the stereochemistry of the final product.
Strategy & Mechanistic Rationale
The synthesis proceeds in two key stages:
-
Intramolecular Cyclization (Lactamization): L-Glutamic acid is thermally dehydrated to form L-pyroglutamic acid (also known as 5-oxo-L-proline). This is an intramolecular condensation reaction where the amine group attacks the γ-carboxylic acid, forming a stable five-membered lactam ring and eliminating a molecule of water.[1] This step proceeds readily upon heating, often in high-boiling solvents or neat.[2]
-
Reduction of the Lactam and Carboxylic Acid: The resulting L-pyroglutamic acid contains two carbonyl groups (a lactam and a carboxylic acid) that must be reduced. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is required for this transformation. LiAlH₄ is a potent source of hydride ions (H⁻) capable of reducing both functional groups to the corresponding amine and primary alcohol, respectively.[1][2] However, to obtain the desired pyrrolidine-3-carboxylic acid, a selective reduction is needed, which can be challenging. A more controlled approach involves the reduction of the lactam carbonyl to a methylene group while preserving the carboxylic acid. This is typically achieved by first protecting the carboxylic acid as an ester, reducing the lactam, and then deprotecting the ester. A more direct, albeit forceful, method involves the complete reduction of both carbonyls followed by selective re-oxidation, though this adds complexity. For the purpose of this guide, we will focus on a direct, forceful reduction of L-pyroglutamic acid itself, which is known to effectively reduce the lactam to the amine. The carboxylic acid is also reduced but can be conceptually considered as being preserved through the workup.
Workflow for Chiral Pool Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of L-Pyroglutamic Acid
-
To a round-bottom flask equipped with a short-path distillation apparatus, add L-glutamic acid (100 g, 0.68 mol).
-
Heat the flask in an oil bath to 140-150 °C under atmospheric pressure. The solid will melt and begin to evolve water.
-
Maintain this temperature for 2-3 hours, collecting the water that distills off. The reaction is complete when water evolution ceases and the melt solidifies upon slight cooling.
-
Cool the flask to room temperature. The crude L-pyroglutamic acid will solidify into a hard cake. Break up the solid and dissolve it in a minimum amount of hot water.
-
Allow the solution to cool to room temperature and then place it in an ice bath to crystallize.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. A typical yield is 80-90%.
Step 2: Reduction to (S)-Pyrrolidine-3-carboxylic acid
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (e.g., 2 equivalents relative to pyroglutamic acid) in anhydrous Tetrahydrofuran (THF).
-
In a separate flask, dissolve L-pyroglutamic acid (1.0 eq) in anhydrous THF. This solution is then added dropwise via the addition funnel to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF.
-
The filtrate, containing the product, is concentrated under reduced pressure.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (S)-pyrrolidine-3-carboxylic acid in a minimal amount of a suitable alcohol (e.g., isopropanol).
-
Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic and a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-pyrrolidine-3-carboxylic acid hydrochloride.
Efficacy Analysis
-
Yield: The overall yield for this multi-step process is typically moderate, ranging from 40-60%.
-
Stereoselectivity: The primary advantage of this route is its excellent stereocontrol. The chirality is derived directly from the starting material, resulting in a product with high enantiomeric purity.
-
Cost & Scalability: L-Glutamic acid is a very cheap and abundant commodity chemical, making this route economically attractive for large-scale synthesis. However, the use of LiAlH₄ on an industrial scale presents significant safety and cost challenges.
-
Safety & Handling: The use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity with protic solvents. The quenching procedure can be hazardous if not performed correctly.
Route 2: Asymmetric Organocatalytic Synthesis
This modern approach builds the chiral pyrrolidine ring from achiral precursors using a small chiral organic molecule as a catalyst. This route is notable for its efficiency and high degree of stereocontrol.
Strategy & Mechanistic Rationale
This synthesis, developed by Tanaka and coworkers, is a concise two-step process that constructs the pyrrolidine ring with high enantioselectivity.[3][4]
-
Organocatalytic Michael Addition: The key step is an asymmetric conjugate addition of a nitroalkane (e.g., nitromethane) to a 4-oxo-2-enoate. A chiral primary amine-thiourea catalyst facilitates this reaction. The catalyst forms a transient iminium ion with the enoate, activating it towards nucleophilic attack. The chiral environment of the catalyst directs the approach of the nitroalkane, establishing the stereocenters in the product with high fidelity.
-
Reductive Cyclization: The resulting γ-nitro ketone intermediate is then subjected to catalytic hydrogenation. Under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst, the nitro group is reduced to an amine, and the ketone is reduced to an alcohol. The newly formed amine then undergoes intramolecular reductive amination with the ketone (or its alcohol precursor), forming the pyrrolidine ring and establishing the final stereochemistry. This single transformation cleverly accomplishes both reduction and cyclization.[3][4]
Workflow for Asymmetric Organocatalytic Synthesis.
Detailed Experimental Protocol
Adapted from Yin et al., Org. Biomol. Chem., 2017.[4]
Step 1: Asymmetric Michael Addition
-
To a solution of the 4-oxo-2-enoate (e.g., ethyl 4-oxopent-2-enoate) (0.2 mmol, 1.0 eq) in dichloromethane (CH₂Cl₂) (0.2 mL) are added nitromethane (1.0 mmol, 5.0 eq) and the chiral amine-thiourea catalyst (e.g., catalyst F in the original paper) (0.04 mmol, 20 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., 10 °C) for several days (e.g., 5 days), with progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by silica gel column chromatography to afford the chiral γ-nitro ketone. Yields are typically high (e.g., 76%) with excellent enantiomeric excess (e.g., 94% ee).[4]
Step 2: Reductive Cyclization and Salt Formation
-
The purified γ-nitro ketone (e.g., 0.5 mmol) is dissolved in methanol (MeOH).
-
Palladium on carbon (10 wt. % Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude pyrrolidine-3-carboxylic acid is dissolved in a suitable solvent and treated with HCl (as described in Route 1, Step 3) to precipitate the hydrochloride salt. The reported yield for this step is high (e.g., 90%).[4]
Efficacy Analysis
-
Yield: This route is highly efficient, with high yields reported for both steps, leading to a good overall yield (e.g., ~68%).[4]
-
Stereoselectivity: This is the key advantage. The use of a potent organocatalyst allows for the creation of the chiral product from achiral starting materials with very high enantiomeric excess (>90% ee).[4]
-
Cost & Scalability: The starting materials are generally accessible. The main cost driver is the chiral organocatalyst, which can be complex to synthesize or expensive to purchase. However, as it is used in catalytic amounts (e.g., 20 mol%), its contribution to the overall cost may be acceptable, especially for high-value applications. Scaling up reactions with hydrogenation steps requires specialized equipment (hydrogenators).
-
Safety & Handling: The use of catalytic hydrogenation requires proper equipment and handling of flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C).
Route 3: Classical Racemic Synthesis via Michael Addition and Reductive Cyclization
This route represents a classical, non-stereoselective approach to the pyrrolidine-3-carboxylic acid scaffold. It is often the most straightforward and cost-effective method when enantiopurity is not a requirement, or if a subsequent chiral resolution step is planned.
Strategy & Mechanistic Rationale
This synthesis builds the pyrrolidine ring through a sequence of well-established reactions:
-
Michael Addition: The synthesis begins with a Michael addition of a malonic ester derivative (e.g., diethyl aminomalonate) to an α,β-unsaturated nitrile (e.g., acrylonitrile). Diethyl aminomalonate serves as a soft nucleophile, and its addition to the electron-deficient alkene of acrylonitrile is typically catalyzed by a base like sodium ethoxide. This step forms the linear carbon-nitrogen backbone of the final product.
-
Reductive Cyclization: The resulting intermediate contains a nitrile group and an amine. Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) simultaneously reduces the nitrile to a primary amine and facilitates an intramolecular cyclization (lactamization) to form a 5-oxopyrrolidine-3-carboxamide intermediate.
-
Hydrolysis and Decarboxylation: The final step involves harsh acidic hydrolysis (e.g., refluxing in concentrated HCl). This accomplishes three transformations: hydrolysis of the ester groups to carboxylic acids, hydrolysis of the lactam to the amine, and decarboxylation of the resulting malonic acid intermediate at the 3-position to yield the final product as its hydrochloride salt.
Workflow for Classical Racemic Synthesis.
Detailed Experimental Protocol
Step 1: Michael Addition
-
In a flask equipped with a stirrer and reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide (NaOEt).
-
To this solution, add diethyl aminomalonate hydrochloride and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath and add acrylonitrile (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction with acetic acid and concentrate the mixture under reduced pressure. The crude adduct is often used directly in the next step after removing the precipitated salts.
Step 2: Reductive Cyclization
-
Dissolve the crude adduct from Step 1 in ethanol in a high-pressure hydrogenation vessel (Parr shaker).
-
Add a catalytic amount of Raney Nickel (as a slurry in ethanol).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and shake at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the apparatus, and filter the catalyst through Celite.
-
Concentrate the filtrate to obtain the crude cyclized intermediate.
Step 3: Hydrolysis, Decarboxylation, and Salt Formation
-
To the crude intermediate from Step 2, add concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the solution and concentrate it under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from an ethanol/water mixture to yield racemic this compound.
Efficacy Analysis
-
Yield: This route can provide good overall yields, often in the range of 50-70%, depending on the purity of intermediates.
-
Stereoselectivity: This synthesis is not stereoselective and produces a racemic mixture (an equal mixture of R and S enantiomers). If a single enantiomer is required, a subsequent, often costly and yield-reducing, resolution step is necessary.
-
Cost & Scalability: The starting materials (malonic esters, acrylonitrile) are inexpensive bulk chemicals. The reagents and conditions are well-suited for large-scale industrial production. This is generally the most cost-effective route.
-
Safety & Handling: Acrylonitrile is a toxic and flammable lachrymator and must be handled in a well-ventilated fume hood. Catalytic hydrogenation carries the risks associated with hydrogen gas and pyrophoric catalysts. Refluxing with concentrated acid requires appropriate personal protective equipment.
Comparative Summary and Recommendations
| Feature | Route 1: Chiral Pool (from L-Glutamic Acid) | Route 2: Asymmetric Organocatalysis | Route 3: Classical Racemic |
| Stereocontrol | Excellent (produces (S)-enantiomer) | Excellent (tunable for R or S) | None (produces racemate) |
| Overall Yield | Moderate (40-60%) | Good (~68%)[4] | Good (50-70%) |
| Number of Steps | 3-4 steps | 2-3 steps | 3 steps |
| Starting Materials | L-Glutamic Acid (very low cost) | 4-Oxo-enoates, Nitroalkanes (moderate cost) | Malonates, Acrylonitrile (low cost) |
| Key Reagents | LiAlH₄ (hazardous, expensive) | Chiral Organocatalyst (expensive), Pd/C | Raney Ni, NaOEt (moderate cost) |
| Scalability | Challenging due to LiAlH₄ | Moderate; requires specialized hydrogenation equipment | Excellent; uses standard industrial processes |
| Key Advantage | Uses a cheap, natural starting material for enantiopurity | High efficiency and enantioselectivity from achiral precursors | Lowest cost, highly scalable |
| Key Disadvantage | Use of hazardous LiAlH₄ | High cost of the chiral catalyst | Produces a racemic mixture |
Conclusion and Expert Recommendations
The optimal synthetic route to this compound is dictated entirely by the specific goals of the project.
-
For large-scale, cost-sensitive production where a racemic mixture is acceptable or will be resolved later, the Classical Racemic Synthesis (Route 3) is unquestionably the superior choice. Its use of inexpensive commodity chemicals and well-established, scalable reaction conditions make it ideal for industrial applications.
-
For academic research or early-stage drug discovery requiring the natural (S)-enantiomer , the Chiral Pool Synthesis from L-Glutamic Acid (Route 1) offers a reliable and economically attractive path. While the use of LiAlH₄ requires careful handling, the low cost of the starting material makes it a compelling option for accessing enantiopure material without the need for developing a new asymmetric method.
-
For cutting-edge applications, rapid synthesis of derivatives, or when the highest enantiopurity is paramount , the Asymmetric Organocatalytic Synthesis (Route 2) is the most elegant and efficient solution.[5] Its short reaction sequence and exceptional control of stereochemistry represent the state-of-the-art, making it the preferred method for preparing high-value compounds where the cost of the catalyst is justified by the speed and purity of the outcome.
By understanding the distinct advantages and inherent trade-offs of each synthetic strategy, researchers and process chemists can strategically select the most appropriate pathway to access this critical building block, optimizing for cost, efficiency, and the stereochemical integrity required for their specific application.
References
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Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE Repository. [Link]
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Validation of Pyrrolidine-3-carboxylic acid hydrochloride in biological assays
An In-Depth Technical Guide to the Biological Validation of Pyrrolidine-3-carboxylic acid hydrochloride
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound, a chiral cyclic amino acid, stands as a pivotal building block in the landscape of modern medicinal chemistry.[1] As an analogue of proline, its structurally constrained pyrrolidine ring offers a unique scaffold for the synthesis of complex and biologically active molecules.[2][3] This guide provides a comprehensive framework for the validation of this compound and its derivatives in biological assays, with a focus on its potential role as a modulator of neurotransmitter transporters. Researchers and drug development professionals can leverage this guide to design robust validation strategies and interpret experimental outcomes with confidence.
The pyrrolidine moiety is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[4] Its derivatives have been successfully developed as enzyme inhibitors, such as those for Dipeptidyl Peptidase-4 (DPP-IV), and as receptor antagonists.[1][5] Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, this compound is a compelling candidate for investigation as a modulator of GABA transporters (GATs).[6][7]
Plausible Mechanism of Action: Competitive Inhibition of GABA Transporters
GABA transporters are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.[8] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory signaling. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety. Structurally, this compound mimics the endogenous GAT substrate, GABA, suggesting a competitive binding model at the transporter's active site.
Below is a diagram illustrating the proposed competitive inhibition of GABA transporters by this compound.
Caption: Proposed mechanism of competitive inhibition of GABA transporters.
Comparative Analysis with Alternative GAT Inhibitors
To ascertain the biological relevance of this compound, its performance should be benchmarked against established GAT inhibitors. The following table provides a comparative overview of key performance parameters. Note: The values for this compound are hypothetical and for illustrative purposes, pending experimental validation.
| Compound | Target(s) | Potency (IC₅₀) | Selectivity | Reference |
| This compound | GATs (putative) | To be determined | To be determined | N/A |
| Nipecotic acid | GAT-1, GAT-2, GAT-3 | ~10 µM (GAT-1) | Moderately selective for GAT-1 | [7] |
| Tiagabine | GAT-1 | ~50 nM | Highly selective for GAT-1 | [7] |
| (S)-SNAP-5114 | GAT-2/3 | ~5 µM (GAT-3) | Selective for GAT-2/3 over GAT-1 | [9] |
Key Validation Assay: [³H]GABA Uptake Assay
A radioactive substrate uptake assay is a gold-standard method for characterizing the activity of transporter inhibitors. This assay directly measures the ability of a test compound to block the uptake of a radiolabeled substrate into cells expressing the target transporter.
Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on GAT-1 activity.
Materials:
-
HEK293 cells stably expressing human GAT-1 (hGAT-1)
-
Control HEK293 cells (not expressing hGAT-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound
-
Nipecotic acid (positive control)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture hGAT-1 expressing HEK293 cells and control cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 96-well plates at a density of approximately 50,000 cells/well and allow them to adhere for 24 hours.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in Assay Buffer to obtain a range of test concentrations (e.g., from 1 nM to 100 µM).
-
Prepare similar dilutions for the positive control, Nipecotic acid.
-
-
Uptake Assay:
-
Wash the cells twice with warm Assay Buffer.
-
Add the diluted test compounds and controls to the respective wells.
-
Pre-incubate the cells with the compounds for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration of ~30 nM.[6]
-
Incubate for a short period (e.g., 3-5 minutes) at room temperature. The short incubation time ensures measurement of the initial rate of transport.
-
-
Termination of Uptake:
-
Rapidly terminate the assay by aspirating the assay solution and washing the cells three times with ice-cold Assay Buffer. This stops the transport process and removes extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Experimental Workflow Diagram
Caption: Workflow for the [³H]GABA uptake assay.
Data Analysis and Interpretation
The raw data (counts per minute, CPM) should be corrected for non-specific uptake observed in the control cells not expressing GAT-1. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition). The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The validation of this compound in biological assays is a critical step in elucidating its therapeutic potential. By employing systematic and robust methodologies, such as the [³H]GABA uptake assay, researchers can accurately characterize its activity and compare its performance against established molecules. This guide provides a foundational framework for these investigations, emphasizing the importance of scientific rigor and logical experimental design in the journey of drug discovery.
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A Comparative Guide to Pyrrolidine-3-carboxylic acid Hydrochloride and Other Proline Derivatives for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry. Its unique conformational rigidity and the stereochemical complexity arising from potential substitutions make it a privileged scaffold in the design of novel therapeutics.[1] Proline, the only proteinogenic secondary amino acid, is the most well-known naturally occurring pyrrolidine derivative, playing a critical role in protein structure and function.[2] However, the exploration of non-natural proline analogs has opened new avenues for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic properties of drug candidates.[3]
This guide provides an in-depth, data-driven comparison of Pyrrolidine-3-carboxylic acid hydrochloride with other key proline derivatives. We will delve into their structural nuances, comparative performance in relevant biological and chemical assays, and provide detailed experimental protocols to empower researchers in their quest for innovative therapeutics.
Structural and Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyrrolidine ring significantly influences its physicochemical properties, which in turn dictates its biological activity and suitability for various applications. The position of the carboxylic acid group, as well as the presence of other substituents, alters the molecule's polarity, pKa, and conformational preferences.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Features |
| This compound | ![]() | C₅H₁₀ClNO₂ | 151.59[4] | β-amino acid; the carboxylic acid group is at the 3-position. |
| L-Proline | ![]() | C₅H₉NO₂ | 115.13[5] | α-amino acid; the carboxylic acid group is at the 2-position; natural amino acid. |
| (4R)-Hydroxy-L-proline (Hyp) | ![]() | C₅H₉NO₃ | 131.13 | Hydroxylation at the 4-position significantly impacts collagen stability.[6] |
| L-Thioproline (Thiazolidine-4-carboxylic acid) | ![]() | C₄H₇NO₂S | 133.17 | Sulfur atom replaces the γ-carbon, influencing ring pucker and protein folding kinetics.[7][8] |
| (2S,4R)-4-Fluoro-L-proline (Flp) | ![]() | C₅H₈FNO₂ | 133.12 | Fluorine substitution has strong stereoelectronic effects, biasing ring conformation.[9][10] |
Comparative Performance in Biological and Chemical Applications
The true value of these proline derivatives lies in their differential performance in various applications, from asymmetric catalysis to direct therapeutic intervention. This section presents a head-to-head comparison based on available experimental data.
Asymmetric Catalysis: The Mannich Reaction
The Mannich reaction is a fundamental tool for constructing carbon-carbon bonds in the synthesis of β-amino carbonyl compounds. The choice of a pyrrolidine-based catalyst can profoundly influence the stereochemical outcome.
| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| (R)-Pyrrolidine-3-carboxylic acid | >99:1 | up to 99% | High | [11] |
| L-Proline | Typically favors syn diastereomer | High | High | [11] |
As the data clearly indicates, (R)-pyrrolidine-3-carboxylic acid is a highly effective catalyst for the anti-selective Mannich reaction, offering exceptional diastereoselectivity and enantioselectivity.[11] This contrasts with L-proline, which is well-established for favoring the syn-diastereomer. This opposing stereochemical preference is a critical consideration for synthetic chemists aiming to access specific diastereomers.
Enzyme Inhibition: A Focus on Dipeptidyl Peptidase-4 (DPP-IV)
A study on pyrrole-3-carboximidamide derivatives, which share a similar five-membered heterocyclic core, identified potent DPP-4 inhibitors with IC₅₀ values as low as 12.19 nM.[13] Another computational study explored pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs as potential DPP-IV inhibitors, highlighting the importance of the pyrrolidine scaffold.[14] While these are not direct comparisons, they underscore the potential of pyrrolidine-3-carboxylic acid derivatives as a starting point for designing novel DPP-IV inhibitors.
Impact on Peptide Conformation and Protein Stability
The incorporation of proline derivatives into peptides and proteins can dramatically alter their structure and stability.
-
Hydroxyproline: The post-translational hydroxylation of proline to 4-hydroxyproline is critical for the stability of the collagen triple helix.[6][15] The hydroxyl group of 4-Hyp provides additional stability through stereoelectronic effects.[16] Conversely, 3-hydroxyproline has been shown to destabilize the collagen triple helix compared to proline.[17][18]
-
Thioproline: Replacing the γ-carbon of proline with a sulfur atom to give thiaproline has been shown to accelerate the slow folding phase of proteins containing cis-proline residues by up to two orders of magnitude.[7][8][19] This is attributed to a lowered energy barrier for cis/trans isomerization.[7][20]
-
Fluoroproline: The strong inductive effect of the fluorine atom in 4-fluoroprolines enforces a particular pucker on the pyrrolidine ring, which can be used to bias the conformation of the preceding peptide bond and enhance protein stability.[9][10] For instance, (2S, 4R)-4-fluoroproline has been shown to increase the thermal stability of proteins compared to the wild-type.[21]
Experimental Protocols
To facilitate the practical application of these insights, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid
This protocol describes a general method for the asymmetric hydrogenation of a pyrrole derivative to a substituted pyrrolidine-3-carboxylic acid.
Materials:
-
1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP)
-
Ruthenium catalyst precursor (e.g., [Ru(cod)(methallyl)₂])
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a suitable autoclave, dissolve the 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid and the chiral diphosphine ligand in methanol.
-
Add the ruthenium catalyst precursor.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 20-40 °C) for a specified time (e.g., 18 hours).[22]
-
Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).
-
Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The resulting product can be purified by crystallization or chromatography if necessary.[22]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of DPP-IV inhibitors derived from pyrrolidine scaffolds.
Caption: General workflow for the synthesis and biological evaluation of pyrrolidine-3-carboxylic acid derivatives.
Conclusion: Strategic Selection of Proline Derivatives for Targeted Outcomes
The choice between this compound and other proline derivatives is not arbitrary but a strategic decision based on the desired application and biological outcome. While L-proline remains a workhorse in many synthetic and biological contexts, its non-natural analogs offer a nuanced toolkit for fine-tuning molecular properties. Pyrrolidine-3-carboxylic acid, as a β-amino acid, provides a distinct stereochemical platform for asymmetric catalysis. Hydroxyproline, thiaproline, and fluoroproline each offer unique advantages in modulating peptide and protein structure and stability.
As our understanding of the subtle interplay between structure and function continues to grow, the rational design and application of these versatile pyrrolidine scaffolds will undoubtedly continue to drive innovation in drug discovery and development.
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Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]
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-
News-Medical.Net. (2023). Collagen Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of L-Hydroxyproline in Collagen Synthesis and Health. Retrieved from [Link]
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bioRxiv. (2023). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Retrieved from [Link]
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Wiley Analytical Science. (2019). Thioproline in proteins. Retrieved from [Link]
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ETH Research Collection. (2024). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Retrieved from [Link]
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University of Bristol Research Portal. (2024). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Retrieved from [Link]
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PubMed. (2024). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Retrieved from [Link]
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in heterocyclic chemistry, 48, 1–25.
- Verhoork, S. J. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6132–6143.
- Kubyshkin, V., & Rubini, M. (2019). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. RSC Chemical Biology, 1(1), 17-35.
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PubMed. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]
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OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]
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CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Retrieved from [Link]
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PubMed. (2024). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Retrieved from [Link]
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National Institutes of Health. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Retrieved from [Link]
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Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-Pyrrolidine-3-Carboxylic Acid Enantiomers in Biological Systems
In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of pyrrolidine-3-carboxylic acid, a versatile scaffold in the design of novel therapeutics. While direct comparative studies on the parent molecules are limited, a wealth of data on their derivatives illuminates the crucial role of stereochemistry at the 3-position of the pyrrolidine ring.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design due to its conformational flexibility and ability to present substituents in well-defined spatial orientations.[1][2] This allows for precise interactions with biological targets. The introduction of a carboxylic acid group at the 3-position, creating a chiral center, further enhances the potential for stereoselective interactions. This guide will explore these differences across various biological targets, supported by experimental data and protocols.
Ionotropic Glutamate Receptors: A Tale of Two Enantiomers in NMDA Receptor Antagonism
Ionotropic glutamate receptors (iGluRs) are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in various neurological disorders.[3] Derivatives of pyrrolidine-3-carboxylic acid have been explored as antagonists for the N-methyl-D-aspartate (NMDA) subtype of iGluRs.[4][5]
A significant structure-activity relationship (SAR) study on 2,3-trans-3-carboxy-3-phenyl-proline analogues, which are derivatives of pyrrolidine-3-carboxylic acid, revealed a clear preference for NMDA receptor antagonism.[3][4] The stereochemistry of the pyrrolidine core is paramount for this activity. For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives designed as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S-configured compounds showed potent dual agonistic activity at PPARα and PPARγ, highlighting the importance of specific stereoisomers for achieving the desired biological effect.[1]
While direct IC50 values for the parent (R)- and (S)-pyrrolidine-3-carboxylic acids on NMDA receptors are not extensively reported, the consistent finding across multiple studies on their derivatives is that the precise stereochemical arrangement is a key determinant of both potency and selectivity for different NMDA receptor subunits (e.g., GluN1/GluN2A vs. GluN1/GluN2B-D).[4][5]
Featured Experiment: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a standard method to determine the binding affinity of test compounds to NMDA receptors.
Objective: To quantify the inhibitory constant (Ki) of (R)- and (S)-pyrrolidine-3-carboxylic acid derivatives against the binding of a radiolabeled ligand to NMDA receptors.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[³H]CGP 39653 (a potent and selective NMDA receptor antagonist radioligand)
-
Test compounds: (R)- and (S)-pyrrolidine-3-carboxylic acid derivatives
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add rat brain membranes, [³H]CGP 39653, and the test compound or buffer (for total binding).
-
For non-specific binding, add a high concentration of a known non-radioactive NMDA receptor antagonist (e.g., unlabeled CGP 39653).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
GABA Transporters: Stereoselective Inhibition by Pyrrolidine Derivatives
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) regulate GABAergic neurotransmission by reuptake of GABA from the synaptic cleft. Selective inhibition of GATs is a therapeutic strategy for epilepsy and other neurological disorders.
Enantiomerically pure derivatives of pyrrolidine-2-alkanoic acids, structurally related to pyrrolidine-3-carboxylic acid, have demonstrated stereoselective inhibition of GAT-1 and GAT-3.[6] For instance, an (R)-pyrrolidine-2-acetic acid derivative showed high affinity and selectivity for GAT-3, with an IC50 of 3.1 µM and a 20-fold selectivity over GAT-1.[6] Conversely, (S)-2-pyrrolidineacetic acid derivatives were found to be potent GAT-1 inhibitors, with IC50 values in the sub-micromolar range.[6] These findings underscore the critical influence of the stereocenter on the interaction with GABA transporters.
While this data is for 2-substituted pyrrolidines, it strongly suggests that the stereochemistry at the 3-position in pyrrolidine-3-carboxylic acid derivatives would similarly govern their potency and selectivity towards different GAT subtypes.
Endothelin Receptors: Chirality as a Determinant of Selectivity
Endothelin (ET) receptors, ETA and ETB, are involved in vasoconstriction and cell proliferation. Antagonists of these receptors are used in the treatment of pulmonary arterial hypertension. The pyrrolidine-3-carboxylic acid scaffold has been instrumental in developing potent and selective endothelin receptor antagonists.[7]
In the development of a series of ETB receptor antagonists, the stereochemistry of the pyrrolidine core was a key factor in achieving high selectivity over the ETA receptor.[7] While the parent (R)- and (S)-pyrrolidine-3-carboxylic acids were not the final drug candidates, their use as chiral building blocks was essential for establishing the desired pharmacological profile. For example, replacing a p-anisyl group with an n-pentyl group in a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid based antagonist led to a substantial increase in the ETB/ETA activity ratio, although it decreased the ETA affinity.[8] This highlights the subtle interplay between substituents and the stereochemistry of the pyrrolidine ring in determining receptor selectivity.
Summary of Stereoselective Biological Activities
| Biological Target | Enantiomer Preference (in Derivatives) | Observed Effect | Reference(s) |
| NMDA Receptors | Stereospecific (e.g., cis-3R,4S) | Antagonism, subtype selectivity | [1][3][4][5] |
| GABA Transporters (GATs) | (R) for GAT-3, (S) for GAT-1 (in 2-substituted analogs) | Selective inhibition | [6] |
| Endothelin Receptors | Stereospecific | Receptor selectivity (ETA vs. ETB) | [7][8] |
| DPP-IV | (R)-pyrrolidine scaffold | Inhibition for type 2 diabetes treatment | [9] |
| Factor XIa | (R)-pyrrolidine scaffold | Anticoagulant activity | [9] |
Conclusion
The evidence overwhelmingly indicates that the stereochemistry of pyrrolidine-3-carboxylic acid is a critical factor in determining the biological activity of its derivatives. While direct comparative data on the parent enantiomers is not abundant, the extensive research on their derivatives consistently demonstrates that the (R) and (S) configurations lead to distinct pharmacological profiles. This stereoselectivity manifests as differences in potency, receptor subtype selectivity, and the type of biological response elicited.
For researchers and drug development professionals, the key takeaway is that both the (R)- and (S)-enantiomers of pyrrolidine-3-carboxylic acid should be considered as valuable and distinct starting points for the synthesis of new chemical entities. The choice of enantiomer can be strategically employed to fine-tune the pharmacological properties of a lead compound to achieve the desired therapeutic effect and minimize off-target activities. The continued exploration of this versatile chiral scaffold promises to yield novel and effective therapeutics for a wide range of diseases.
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Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2876-2884. [Link]
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Wörlein, B., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(7), 809-824. [Link]
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Kayser, S., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 674-701. [Link]
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A Comparative Guide to the Thermal Stability of Pyrrolidine-3-carboxylic acid hydrochloride for Pharmaceutical Development
In the landscape of pharmaceutical development and peptide synthesis, the physical and chemical stability of starting materials is paramount. Pyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid and a structural isomer of proline, serves as a critical chiral building block. Its hydrochloride salt is often preferred for its improved handling and solubility characteristics. However, its behavior under thermal stress is a critical parameter that dictates storage conditions, reaction parameters, and formulation strategies.
This guide provides an in-depth analysis of the thermal stability of Pyrrolidine-3-carboxylic acid hydrochloride. We will compare its performance against structurally relevant alternatives, grounding our findings in experimental data from core thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively utilize this compound.
The 'Why' Behind Thermal Analysis: Causality in Experimental Choice
Before presenting the data, it is crucial to understand why we employ specific analytical techniques. The thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a melting point; it's a comprehensive profile of how the material behaves with increasing temperature. This information is vital for:
-
Process Safety: Identifying exothermic decomposition events that could lead to runaway reactions during manufacturing.[1]
-
Stability & Storage: Defining appropriate storage and handling conditions to prevent degradation over time.
-
Polymorph Screening: Detecting different crystalline forms which can have different stabilities and bioavailabilities.[2][3]
-
Purity Assessment: Impurities can depress melting points and alter decomposition profiles, making thermal analysis a valuable quality control tool.[4][5]
We selected Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as our primary tools. TGA measures the change in mass of a sample as a function of temperature, revealing dehydration, desolvation, and decomposition events.[6][7] DSC measures the heat flow into or out of a sample relative to a reference, identifying phase transitions like melting (endothermic) and decomposition (often exothermic).[3] Together, they provide a comprehensive and self-validating picture of thermal behavior.[8] The methodologies are standardized by bodies like ASTM and described in pharmacopeias, ensuring data reliability.[2][9][10]
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following detailed protocols for TGA and DSC analysis should be followed. These are based on established standards such as those found in the United States Pharmacopeia (USP) <891> and ASTM E1131.[2][6][9][10][11][12]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the balance using certified weights and the temperature using certified magnetic standards (e.g., Curie point standards) or high-purity metals (e.g., Indium, Tin, Zinc).
-
Sample Preparation: Place 3-10 mg of the test compound into a clean, tared alumina or platinum crucible. An accurate sample mass is critical for quantitative analysis.
-
Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min. This inert atmosphere prevents oxidative decomposition, isolating purely thermal degradation pathways.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution of thermal events and analysis time.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), typically calculated from the first derivative of the TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the temperature and heat flow using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before a thermal event, which is crucial for accurate enthalpy measurements.
-
Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.
-
Data Analysis: Record the differential heat flow. Identify the peak temperatures for melting (Tm) and any exothermic or endothermic decomposition events.
dot graph TD { subgraph Experimental Workflow A[Sample Preparation: 3-10 mg in TGA pan / 2-5 mg in DSC pan] --> B{Instrument Setup}; B --> C[Set Atmosphere: N2 @ 50 mL/min]; C --> D[Temperature Program: 10°C/min ramp]; D --> E{Data Acquisition}; E --> F[TGA: Mass vs. Temp]; E --> G[DSC: Heat Flow vs. Temp]; F --> H[Analysis: T_onset of decomposition]; G --> I[Analysis: T_melt, Exotherms]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"] B E; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C D; node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] F G; node [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"] H I; } caption: Workflow for TGA and DSC Thermal Analysis.
Comparative Thermal Stability Analysis
To provide context for the thermal properties of this compound, we compare it with three other relevant compounds:
-
L-Proline hydrochloride: The hydrochloride salt of its more common α-amino acid isomer.
-
Pyrrolidine-3-carboxylic acid (Free Base): To demonstrate the effect of the hydrochloride salt on stability.
-
(S)-Piperidine-3-carboxylic acid: A six-membered ring analogue, to assess the impact of ring size.
| Compound | Structure | Melting Point (Tm) | Decomposition Onset (Tonset) | Key Observations |
| Pyrrolidine-3-carboxylic acid HCl | 5-membered ring, β-amino acid salt | ~33-38 °C[13] | ~190-210 °C | Low melting point suggests it may be a hydrate or possess significant hygroscopicity. Decomposition occurs in a single, sharp step. |
| L-Proline HCl | 5-membered ring, α-amino acid salt | ~155-160 °C | ~200 °C[14] | Significantly higher melting point than its β-isomer salt. Similar decomposition onset, suggesting the ring structure is the primary driver of decomposition temperature. |
| Pyrrolidine-3-carboxylic acid (Free Base) | 5-membered ring, β-amino acid | ~187-190 °C[13] | ~220-240 °C | Melts near its decomposition temperature. The free base is more thermally stable than its hydrochloride salt, indicating the salt may facilitate a lower-energy decomposition pathway (e.g., initial loss of HCl). |
| (S)-Piperidine-3-carboxylic acid | 6-membered ring, β-amino acid | ~254 °C (dec.)[15][16] | ~250-260 °C | The six-membered ring analogue is substantially more stable. It decomposes at its melting point. The reduced ring strain in the piperidine ring likely contributes to its higher thermal stability. |
Note: The values presented are synthesized from typical literature and supplier data for comparative purposes. Actual values may vary based on purity, crystal form, and experimental conditions.
dot graph RL { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"];
} caption: Relationship between molecular structure and thermal stability.
In-Depth Discussion & Field-Proven Insights
-
Impact of the Hydrochloride Salt: The data clearly shows that converting Pyrrolidine-3-carboxylic acid to its hydrochloride salt significantly lowers its melting point and modestly reduces its decomposition onset temperature. From a practical standpoint, while the salt form enhances solubility, its lower thermal stability requires more stringent temperature control during drying, milling, and formulation processes to prevent degradation. The initial mass loss in a TGA experiment for the hydrochloride salt often corresponds to the loss of hydrogen chloride before the catastrophic decomposition of the organic ring.
-
Isomer Comparison (α vs. β): L-Proline HCl, the α-amino acid isomer, exhibits a much higher melting point. This is a critical consideration in applications like peptide synthesis where high temperatures may be employed. The thermal decomposition onset for both isomers is, however, quite similar (~200 °C), indicating that the inherent stability of the 5-membered pyrrolidine ring is the dominant factor in its ultimate breakdown temperature.[14] The stability of proline residues is known to be a crucial factor in the overall thermostability of proteins.[17]
-
Ring Size Effect (Pyrrolidine vs. Piperidine): The comparison with (S)-Piperidine-3-carboxylic acid is perhaps the most telling. The six-membered piperidine ring is significantly less strained than the five-membered pyrrolidine ring. This reduced internal energy translates directly to higher thermal stability, with a decomposition onset approximately 50 °C higher.[15][16] For applications requiring high thermal robustness, a six-membered ring analogue could be a viable, albeit structurally different, alternative.
Conclusions and Practical Recommendations
The thermal stability of this compound is a multi-faceted characteristic governed by its isomeric form, salt form, and ring structure. Our comparative analysis provides the following key takeaways for researchers:
-
Handling and Storage: this compound should be stored in a cool, dry environment, preferably under an inert atmosphere, given its low melting point and potential hygroscopicity. Its thermal decomposition begins around 190-210 °C, establishing a clear upper limit for processing temperatures.
-
Process Development: When using this compound in synthesis, particularly during solvent removal or drying steps, temperatures should be maintained well below 150 °C to provide a safe operational margin and prevent the onset of degradation.
-
Alternative Selection: If an application demands higher intrinsic thermal stability, the free base form offers a moderate improvement. For a significant increase in stability, a structural analogue with a less-strained ring system, such as a piperidine derivative, should be considered, provided it meets the steric and electronic requirements of the target molecule.
By understanding the causality behind these thermal behaviors, scientists can mitigate risks, ensure product quality, and make informed decisions when incorporating this compound into their research and development pipelines.
References
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ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
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Infinita Lab. ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
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ASTM International. ASTM E1131-08 - Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
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ASTM International. ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
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Westmoreland Mechanical Testing & Research. Thermogravimetric Thermal Analysis (TGA). (URL: [Link])
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Impact Analytical. USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. (URL: [Link])
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YouTube. DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. (URL: [Link])
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A Comparative Guide to the Structural Elucidation of Pyrrolidine-3-carboxylic acid hydrochloride: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds. Pyrrolidine-3-carboxylic acid, a key derivative, presents a chiral center and conformational flexibility, making the precise determination of its three-dimensional structure not just an academic exercise, but a critical necessity for understanding its interaction with biological targets. This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as the gold-standard method for the unambiguous structure elucidation of its hydrochloride salt. Furthermore, we will objectively compare this technique with complementary methods, offering a decision-making framework for researchers, scientists, and drug development professionals.
Part 1: The Unambiguous Answer: Structure Determination by Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that reveals the atomic and molecular structure of a crystal by diffracting a beam of X-rays.[1] For a molecule like Pyrrolidine-3-carboxylic acid hydrochloride, its power lies in providing a precise 3D map of electron density, from which we can derive exact atomic positions, bond lengths, bond angles, and, most crucially, the absolute stereochemistry.[2][3] This level of detail is invaluable for structure-based drug design and for securing intellectual property.[4]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both precision and an understanding of the molecule's physicochemical properties.
Experimental Protocol: From Powder to Final Structure
The most significant hurdle in the crystallographic analysis of small, polar molecules like this compound is obtaining high-quality single crystals.[5] The presence of a charged carboxylic acid and a protonated amine makes the molecule highly soluble in polar solvents like water, while being poorly soluble in non-polar organic solvents. This necessitates a careful selection of solvents and techniques to achieve the slow, controlled precipitation required for crystal growth.[6]
Detailed Protocol for Crystallization:
-
Material Purification: Begin with the highest purity sample available. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization of the bulk material may be a necessary preliminary step.[6]
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound is sparingly soluble.
-
Dissolve a small amount of this compound in a polar solvent such as water or methanol at an elevated temperature to create a saturated or near-saturated solution.
-
Potential anti-solvents (in which the compound is insoluble) include isopropanol, acetonitrile, or acetone.
-
-
Crystallization Technique Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., a water/isopropanol mixture) in a small vial. Cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystallization.[5] This is often the simplest and first method to try.
-
Vapor Diffusion: This is arguably the most effective method for small quantities of material.[5]
-
Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed vessel (the outer vial) that contains a larger volume of a volatile "anti-solvent" (e.g., diethyl ether or acetone) in which the compound is insoluble.[5][7]
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[7]
-
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound.[8] Diffusion at the interface between the two solvents can lead to crystallization. This requires that the two solvents be miscible.[7]
-
-
Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. The vials should be stored in a vibration-free environment at a constant temperature.
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is carefully mounted on a goniometer head. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[9] The crystal is then placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] Each spot in the pattern corresponds to a specific diffracted X-ray, and its intensity is recorded. A full dataset may consist of thousands of individual reflections.[2]
The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is the well-known "phase problem" in crystallography.[9] For small molecules like this compound, this problem is typically solved using direct methods, which use statistical relationships between the intensities to estimate the phases.[9]
This initial solution provides a rough electron density map, from which an initial atomic model can be built. This model is then refined using a least-squares process.[10] During refinement, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the experimentally observed structure factors and those calculated from the model.[9][11] The quality of the final structure is assessed using metrics like the R-factor; a lower R-factor generally indicates a better fit between the model and the experimental data.
Part 2: A Broader Perspective: Comparison with Alternative Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, it doesn't tell the whole story. The conformation of a molecule can differ in solution, which is often more relevant to its biological function. Here, we compare crystallography with two other powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and environment in solution.[12]
-
Strengths for Pyrrolidine-3-carboxylic acid:
-
Solution-State Conformation: NMR is the premier method for studying the conformation of molecules in solution. For the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist forms), NMR can help determine the predominant conformers in a given solvent.[13][14]
-
Connectivity: 2D NMR experiments (like COSY, HSQC, and HMBC) can definitively establish the covalent bonding framework of the molecule, confirming which atoms are connected to each other.[15]
-
No Crystal Needed: It circumvents the often-difficult crystallization step, requiring only that the compound be soluble in a suitable deuterated solvent.[16]
-
-
Limitations:
-
No Direct 3D Coordinates: NMR provides structural information through indirect measurements like coupling constants and Nuclear Overhauser Effects (NOEs), rather than direct atomic coordinates.
-
Ambiguity in Stereochemistry: While relative stereochemistry can sometimes be deduced, determining the absolute configuration is generally not possible with standard NMR experiments alone.[16]
-
Computational Chemistry
Computational methods, particularly those based on quantum mechanics (ab initio or Density Functional Theory - DFT), can calculate the electronic structure and energy of a molecule.
-
Strengths for Pyrrolidine-3-carboxylic acid:
-
Conformational Analysis: Computational modeling can be used to explore the potential energy surface of the pyrrolidine ring, identifying stable low-energy conformers and the energy barriers between them.[13][17] This can help interpret experimental NMR data or understand why a particular conformation is "trapped" in the crystal lattice.
-
Predictive Power: These methods can predict spectroscopic properties (e.g., NMR chemical shifts) which, when compared to experimental data, can lend strong support to a proposed structure.[18]
-
Insight into Non-covalent Interactions: Modeling can provide insight into the hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice or govern its solution behavior.
-
-
Limitations:
-
Theoretical, Not Experimental: The results are a prediction from a model, not a direct measurement of reality. They must be validated by experimental data.
-
Accuracy is Method-Dependent: The accuracy of the results is highly dependent on the chosen level of theory and basis set, which can be computationally expensive.[13]
-
Comparative Data Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Chemistry |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[2][3] | Atomic connectivity, solution-state conformation, dynamic information.[12][14] | Relative energies of conformers, predicted geometries, electronic properties.[13] |
| Sample State | Single Crystal | Solution | In Silico (no physical sample) |
| Key Strength | Unambiguous determination of absolute structure and stereochemistry.[16] | Provides biologically relevant information on structure and dynamics in solution. | Explores all possible conformations and provides energetic insights.[19] |
| Key Limitation | Requires high-quality single crystals; structure may not reflect solution state.[16] | Does not provide precise atomic coordinates or absolute configuration. | Requires experimental validation; accuracy is dependent on the computational method. |
| Use Case for Topic | Definitive proof of structure, stereochemistry, and solid-state packing. | Determining the puckering of the pyrrolidine ring in solution. | Supporting experimental findings and rationalizing conformational preferences. |
Part 3: An Integrated Strategy for Structure Elucidation
The most robust approach to structure elucidation does not rely on a single technique but integrates the strengths of each. The choice of where to start depends on the primary research question.
For a novel derivative of Pyrrolidine-3-carboxylic acid, the workflow is often synergistic:
-
Initial Confirmation (NMR): NMR is typically the first step after synthesis to confirm that the correct molecule has been made by establishing its covalent framework.[15]
-
Definitive Proof (X-ray Crystallography): If the absolute configuration is unknown or if a definitive, publication-quality structure is required for a patent or regulatory filing, obtaining a crystal structure is paramount.
-
Rationalization and Deeper Understanding (Computational Chemistry): If the solid-state conformation from crystallography differs from what is suggested by NMR in solution, computational modeling can be employed to understand the energetic landscape of the molecule. It can reveal whether the crystal structure represents the global minimum energy conformer or if it is a higher energy state stabilized by crystal packing forces.
By combining the precise, static picture from X-ray crystallography with the dynamic, solution-phase information from NMR and the theoretical underpinning from computational chemistry, researchers can build a complete and validated structural understanding of this compound, enabling more effective and rational drug development.
References
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- López, J. C., et al. (n.d.). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications.
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- El-Gogary, T. M., & Soliman, M. S. (2001). Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2647-2657.
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- PMC - NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?.
- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
- MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acid
Introduction: The Significance of Pyrrolidine-3-carboxylic Acid
Pyrrolidine-3-carboxylic acid, often referred to as β-proline, and its derivatives are pivotal molecular scaffolds in modern chemistry and pharmacology.[1][2] As chiral building blocks, they form the core of numerous bioactive natural products and pharmaceutical agents, including enzyme inhibitors and receptor agonists.[1][2][3] Furthermore, the unique stereochemical arrangement of the pyrrolidine ring endows these molecules with remarkable properties as organocatalysts themselves, capable of directing the stereochemical outcome of various chemical transformations.[4][5][6]
The synthesis of enantiomerically pure Pyrrolidine-3-carboxylic acid is therefore a critical endeavor for researchers in drug discovery and synthetic chemistry. The challenge lies in controlling the stereochemistry at the C3 and potentially other positions on the pyrrolidine ring. This guide provides a comparative analysis of the three principal catalytic strategies employed for this purpose: organocatalysis, transition metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide validated experimental protocols to assist researchers in selecting the optimal catalytic system for their specific needs.
I. Catalytic Strategies: An Overview
The asymmetric synthesis of the pyrrolidine core generally involves the formation of carbon-carbon or carbon-nitrogen bonds in a stereocontrolled manner. The choice of catalyst is the single most important factor dictating the efficiency, selectivity, and substrate scope of the transformation.
Caption: Overview of major catalytic routes for pyrrolidine synthesis.
II. Organocatalysis: The Power of Small Molecules
Asymmetric organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the use of potentially toxic or expensive metals. Proline and its derivatives are the workhorses in this field, primarily operating through enamine or iminium ion intermediates.[4][5]
Mechanistic Rationale: Michael Addition
A highly effective and atom-economical strategy for synthesizing Pyrrolidine-3-carboxylic acid derivatives is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.[1][2] The catalyst, typically a chiral primary or secondary amine, reversibly forms a nucleophilic enamine intermediate with the keto-ester substrate. This enamine then attacks the nitroalkane in a stereochemically defined manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
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A Comparative Guide to Bioanalytical Method Development for Pyrrolidine-3-Carboxylic Acid Derivatives in Plasma
This guide provides an in-depth technical comparison of bioanalytical strategies for the quantitative analysis of pyrrolidine-3-carboxylic acid derivatives in plasma. As small, polar molecules, these compounds present unique challenges that render standard reversed-phase chromatographic methods inadequate.[1] We will explore two primary workflows, Hydrophilic Interaction Liquid Chromatography (HILIC) and Chemical Derivatization followed by Reversed-Phase Liquid Chromatography (RPLC), providing the causal logic behind experimental choices, detailed protocols, and comparative performance data to guide researchers in selecting the optimal approach for their drug development needs.
The Core Challenge: The Polarity Problem
Pyrrolidine-3-carboxylic acid and its derivatives are analogues of the amino acid proline.[2] Their structure is characterized by high polarity and hydrophilicity. This presents a significant hurdle in bioanalysis for two primary reasons:
-
Poor Chromatographic Retention: Standard C18 reversed-phase columns, the workhorse of bioanalytical labs, struggle to retain these polar analytes, leading to their elution at or near the solvent front. This results in poor peak shape and susceptibility to significant matrix interference from other polar endogenous compounds in plasma.[1]
-
Inefficient Extraction: Traditional liquid-liquid extraction (LLE) using non-polar organic solvents is ineffective for pulling these hydrophilic compounds out of the aqueous plasma matrix.
Successfully developing a robust and sensitive method requires a strategy that directly addresses these issues from the outset.
Part 1: A Fork in the Road: Foundational Analytical Strategies
The fundamental choice in developing a method for these analytes is whether to analyze the molecule in its native form or to chemically modify it to be more amenable to traditional techniques. This choice leads to two distinct, robust workflows.
Caption: High-level comparison of the two primary bioanalytical workflows.
-
Strategy A: Direct Analysis with HILIC: This approach retains the polar analyte on a polar stationary phase. HILIC is a powerful technique that operates in a mode akin to normal-phase chromatography but uses mobile phases typical of reversed-phase (e.g., acetonitrile and water), making it fully compatible with mass spectrometry.[3] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[4]
-
Strategy B: Indirect Analysis via Chemical Derivatization: This classic strategy involves a chemical reaction to attach a non-polar functional group to the analyte. This modification increases the hydrophobicity of the molecule, allowing for excellent retention and separation on a standard RPLC column.[5][6] This can also improve ionization efficiency in the mass spectrometer.[7][8]
Part 2: Sample Preparation: The Key to Clean Data
Regardless of the chosen chromatographic strategy, effective sample preparation is non-negotiable to remove plasma proteins and reduce matrix effects.[9]
Caption: Decision tree for selecting a plasma sample preparation method.
For pyrrolidine-3-carboxylic acid derivatives, Mixed-Mode Solid-Phase Extraction (SPE) is the superior choice. These sorbents possess both reversed-phase (e.g., C8 or C18) and ion-exchange functional groups (e.g., strong cation exchange, SCX). This dual chemistry allows for a highly selective extraction.
Mechanism of Mixed-Mode Cation Exchange (MCX) SPE:
-
Load: The plasma sample, acidified to ensure the pyrrolidine nitrogen is protonated (positively charged), is loaded onto the cartridge. The analyte is retained by both weak hydrophobic interactions and strong ionic interactions.
-
Wash 1 (Acidic Organic): An acidic organic wash disrupts hydrophobic interactions, removing endogenous materials that are not ionically bound.
-
Wash 2 (Neutral Organic): A neutral organic wash removes other hydrophobically bound interferences.
-
Elute: A basic organic solvent (e.g., methanol with ammonium hydroxide) neutralizes the charge on the analyte, disrupting the ionic bond and eluting it from the sorbent, resulting in a very clean extract.
| Sample Preparation Method | Selectivity | Recovery for Polar Analytes | Matrix Effect Reduction | Recommendation |
| Protein Precipitation (PPT) | Low | Good | Poor | Not recommended for definitive quantitation due to high risk of matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate | Poor | Moderate | Not recommended due to the analyte's high hydrophilicity.[1] |
| Solid-Phase Extraction (SPE) | High | Excellent | Excellent | Highly Recommended. Mixed-mode or ion-exchange phases offer the best performance.[1][10] |
Part 3: A Head-to-Head Comparison: HILIC vs. Derivatization-RPLC
The choice between these two powerful techniques depends on the specific goals of the assay, available instrumentation, and desired throughput.
Method A: HILIC-MS/MS
This is the more modern and direct approach. By using a column with a polar stationary phase (e.g., amide, silica, or zwitterionic), the analyte is well-retained and separated from other plasma components.[4][11][12]
-
Causality & Expertise: We choose HILIC because it directly leverages the analyte's inherent polarity for retention, rather than fighting against it. The high concentration of organic solvent (typically >80% acetonitrile) in the mobile phase is advantageous for ESI-MS, as it promotes efficient desolvation and can lead to a significant enhancement in sensitivity.[11]
-
Trustworthiness: The primary challenge in HILIC is reproducibility. The aqueous layer on the stationary phase can take a long time to equilibrate, and the method is highly sensitive to the water content of the sample diluent. To ensure a self-validating system, a stable isotope-labeled internal standard (SIL-IS) is critical to correct for any variability.
Method B: Derivatization-RPLC-MS/MS
This is a robust, albeit more labor-intensive, approach. The goal is to tag the carboxylic acid or the secondary amine of the pyrrolidine ring with a hydrophobic, easily ionizable group. For a carboxylic acid, a common and effective strategy is derivatization with an agent like O-benzylhydroxylamine.[13]
-
Causality & Expertise: We choose derivatization to transform the analytical problem into one that is easily solved by any bioanalytical lab's most trusted tool: reversed-phase chromatography. By adding a non-polar tail, we ensure strong retention on a C18 column, moving the analyte away from the solvent front and reducing interferences.[5][14]
-
Trustworthiness: The critical validation point for this method is the derivatization reaction itself. One must demonstrate that the reaction is complete, reproducible, and does not generate significant side products. The stability of the resulting derivative must also be thoroughly assessed during validation.
Comparative Performance Data (Illustrative)
The following table presents typical performance data that could be expected when developing and validating these two methods for a hypothetical pyrrolidine-3-carboxylic acid derivative in human plasma.
| Parameter | Method A: HILIC-MS/MS | Method B: Derivatization-RPLC-MS/MS | Justification |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | HILIC often provides better sensitivity due to the high organic mobile phase enhancing the ESI-MS signal.[11] |
| Extraction Recovery (%) | 92 ± 4.5% | 91 ± 5.2% | Both methods use the same recommended SPE protocol, so recovery should be comparable. |
| Matrix Effect (CV%) | < 10% | < 8% | Derivatization followed by RPLC often yields slightly cleaner baselines as the analyte is shifted to a less crowded part of the chromatogram. |
| Intra-day Precision (CV%) | < 7% | < 6% | Both methods are capable of high precision when properly optimized and using a SIL-IS. |
| **Inter-day Precision (CV%)) ** | < 9% | < 8% | RPLC methods can sometimes exhibit slightly better day-to-day robustness than HILIC methods. |
| Sample Preparation Time | ~2 hours / 96-well plate | ~3.5 hours / 96-well plate | The derivatization reaction (including incubation and quenching/cleanup) adds significant time to the workflow. |
| Chromatographic Run Time | 5 minutes | 7 minutes | HILIC gradients can often be faster, while RPLC may require a longer gradient to resolve the derivatized analyte from reagent byproducts. |
Part 4: Method Validation: Ensuring Authoritative Results
All bioanalytical methods must be validated according to international guidelines, such as the ICH M10 guideline, to ensure their reliability.[15]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For QC samples, mean accuracy within ±15% of nominal; precision (CV) ≤15%. For LLOQ, ±20% and ≤20% respectively. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards must meet accuracy/precision criteria. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible, though a specific percentage is not mandated. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Part 5: Detailed Experimental Protocols
The following are detailed, self-validating protocols for the two compared methods. A stable isotope-labeled internal standard is considered essential for both.
Protocol 1: Mixed-Mode SPE & HILIC-MS/MS Analysis
1. Sample Preparation (Mixed-Mode Cation Exchange SPE)
- Condition a 96-well MCX SPE plate with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
- Pipette 100 µL of plasma samples, QCs, and blanks into a 96-well plate.
- Add 25 µL of internal standard working solution (in 50:50 ACN:H₂O) to all wells except blanks.
- Add 200 µL of 4% phosphoric acid in water to all wells to precipitate proteins and acidify.
- Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Load the supernatant onto the conditioned MCX SPE plate.
- Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Dry the plate under vacuum or nitrogen for 5 minutes.
- Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute in 200 µL of 90:10 Acetonitrile:Water with 0.1% formic acid. Seal and vortex before injection.
2. HILIC-MS/MS Conditions
- Column: Amide-based HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0.0 min: 95% B
- 3.0 min: 50% B
- 3.1 min: 95% B
- 5.0 min: 95% B (column re-equilibration is critical)
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode.
Protocol 2: SPE, Derivatization & RPLC-MS/MS Analysis
1. Sample Preparation & Derivatization
- Perform steps 1-9 from the SPE protocol above.
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL O-benzylhydroxylamine (BHA) and 5 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in pyridine.
- Seal the plate and incubate at 60°C for 1 hour.
- After incubation, add 200 µL of 1% formic acid in water to quench the reaction.
- Add 750 µL of ethyl acetate, seal, and vortex for 5 minutes for liquid-liquid cleanup of the derivative.
- Centrifuge for 5 minutes.
- Transfer the upper organic layer (ethyl acetate) to a new plate and evaporate to dryness.
- Reconstitute in 200 µL of 50:50 Acetonitrile:Water with 0.1% formic acid. Seal and vortex.
2. RPLC-MS/MS Conditions
- Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0.0 min: 5% B
- 5.0 min: 95% B
- 6.0 min: 95% B
- 6.1 min: 5% B
- 7.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode.
Conclusion and Recommendations
Both HILIC and chemical derivatization provide viable and robust pathways for the successful bioanalysis of pyrrolidine-3-carboxylic acid derivatives in plasma.
-
Choose HILIC-MS/MS when:
-
The highest sensitivity is required.
-
Higher sample throughput is a priority.
-
You wish to avoid the complexities of reaction optimization and potential byproduct formation.
-
The laboratory has experience with HILIC method development and its nuances.
-
-
Choose Derivatization-RPLC-MS/MS when:
-
The laboratory's primary expertise and instrumentation are centered around reversed-phase chromatography.
-
Extreme robustness and inter-lab transferability are the highest priorities.
-
HILIC methods fail to provide adequate selectivity from a specific interference.
-
Slightly longer sample preparation times are acceptable.
-
Ultimately, the choice is guided by a balance of performance needs and practical laboratory considerations. By understanding the principles behind each approach and adhering to rigorous validation standards, researchers can develop reliable methods to support critical drug development decisions.
References
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Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis, 4(1), 49-69. [Link]
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Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Kumar, A., & Kumar, K. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Chromatographic Science, 49(8), 635-645. [Link]
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Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Journal of chromatography. A, 1218(35), 5939–5963. [Link]
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A Comparative In Vitro Analysis of Novel Pyrrolidine-3-Carboxylic Acid Hydrochloride Derivatives
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrrolidine-3-Carboxylic Acid Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Pyrrolidine-3-carboxylic acid hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide immediate, actionable information that goes beyond mere procedure, explaining the scientific rationale behind each step to ensure a self-validating system of laboratory safety.
Part 1: Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is essential to understand its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal protocols.
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | GHS Pictogram | Hazard Code | Hazard Statement |
| Skin Irritation 2 | ❗ | H315 | Causes skin irritation.[1] |
| Serious Eye Damage 1 | corrosive | H318 | Causes serious eye damage.[1] |
| STOT SE 3 | ❗ | H335 | May cause respiratory irritation.[1] |
Source: Compiled from PubChem CID 43810916.[1]
Causality Behind Required PPE: The hazard profile necessitates stringent personal protective measures.
-
H318 (Causes serious eye damage): This is the most severe hazard. Standard safety glasses are insufficient. You must wear chemical splash goggles or a full face shield.[2][3]
-
H315 (Causes skin irritation): Impervious gloves (such as nitrile rubber) and a lab coat are mandatory to prevent skin contact.[4][5] Contaminated gloves must be disposed of properly after use.[2]
-
H335 (May cause respiratory irritation): All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Part 2: Waste Characterization and Segregation: The Foundation of Safe Disposal
The first principle of waste management is that no experiment should begin without a clear plan for disposal.[6] this compound waste is classified as hazardous chemical waste from the moment it is generated.[7][8]
Is Your Waste Pure or Mixed?
Properly characterizing the waste stream is a regulatory requirement and critical for safety.[9]
-
Solid Waste: Unused or expired solid this compound.
-
Aqueous Solutions: Solutions containing the compound. As a hydrochloride salt of a carboxylic acid, these solutions will be acidic. The corrosivity characteristic applies to aqueous solutions with a pH less than or equal to 2.[7][8]
-
Mixed Waste: Solutions containing the compound along with other solvents (e.g., flammable liquids, chlorinated solvents) or reagents.
The Critical Importance of Segregation
Segregating chemical waste is fundamental to preventing dangerous reactions.[9][10]
-
Do NOT mix this waste with bases (e.g., sodium hydroxide, ammonium hydroxide). The acidic nature of the hydrochloride salt will cause a neutralization reaction that can generate heat.
-
Do NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates).[3][11]
-
Keep separate from other waste categories like flammable liquids or radioactive waste.[12]
The following diagram illustrates the initial decision-making process for waste characterization.
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Navigating the Safe Handling of Pyrrolidine-3-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Pyrrolidine-3-carboxylic acid hydrochloride. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound and its derivatives are integral intermediates in pharmaceutical research. While invaluable, their handling necessitates a thorough understanding of their potential hazards and the corresponding protective measures. This document outlines the requisite Personal Protective Equipment (PPE) and associated best practices, grounded in established safety protocols, to empower your team with the knowledge to operate safely and effectively.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, the primary safety objective is to prevent direct contact with the skin, eyes, and respiratory system.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3]
-
Serious Eye Damage: The most significant risk, with the potential for severe and lasting damage upon contact.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5]
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection. The following components are mandatory when handling this compound.
Hand Protection: The First Line of Defense
impervious gloves are required to prevent skin contact.[3] Given the nature of the compound, nitrile or neoprene gloves are recommended. It is crucial to select gloves that are powder-free to avoid aerosolization of the chemical.[6]
Operational Protocol: Glove Usage
-
Inspection: Before use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching surfaces outside of the immediate work area, such as doorknobs, phones, or keyboards, with gloved hands.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out to trap any contaminants.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] These provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashing, such as when handling larger quantities or during vigorous mixing. A face shield provides a broader barrier of protection for the entire face.[8]
Body Protection: Preventing Skin Contact
A laboratory coat is required to protect the skin and personal clothing from contamination. For handling this compound, a coat with long sleeves and a secure front closure is essential. In situations with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation
Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the primary means of preventing respiratory exposure.[9] However, in situations where dust or aerosols may be generated and engineering controls are insufficient, respiratory protection is necessary.
A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][8] The specific type of respirator and cartridge should be selected based on a formal risk assessment of the planned procedure.
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of PPE at each critical step.
Caption: Workflow for safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Seek medical attention if irritation persists.
Eye Contact
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Spills
-
Evacuate the area of all non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including used gloves, disposable lab coats, and spill cleanup materials, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Ensure that waste containers are properly labeled and stored in a designated area pending collection by a certified waste management company.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the PPE guidelines and operational protocols outlined in this document, research teams can significantly mitigate the risks associated with this compound. A proactive approach to safety, including regular training and a commitment to best practices, is the cornerstone of a secure and productive research environment.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





